molecular formula C10H17NO5 B15609994 (S)-ZLc002

(S)-ZLc002

Número de catálogo: B15609994
Peso molecular: 231.25 g/mol
Clave InChI: BWPKYDAJBOUZDX-VIFPVBQESA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
Usually In Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

(S)-ZLc002 is a useful research compound. Its molecular formula is C10H17NO5 and its molecular weight is 231.25 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

Fórmula molecular

C10H17NO5

Peso molecular

231.25 g/mol

Nombre IUPAC

methyl (2S)-2-[(3-methoxy-3-oxopropanoyl)amino]-3-methylbutanoate

InChI

InChI=1S/C10H17NO5/c1-6(2)9(10(14)16-4)11-7(12)5-8(13)15-3/h6,9H,5H2,1-4H3,(H,11,12)/t9-/m0/s1

Clave InChI

BWPKYDAJBOUZDX-VIFPVBQESA-N

Origen del producto

United States

Foundational & Exploratory

(S)-ZLc002: A Technical Guide to its Mechanism of Action as a nNOS-Capon Modulator

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

(S)-ZLc002 is a small molecule inhibitor of the protein-protein interaction between neuronal nitric oxide synthase (nNOS) and its C-terminal PDZ ligand, Capon. By disrupting this interaction, this compound has demonstrated significant therapeutic potential in preclinical models of anxiety, neuropathic pain, and stroke. Its mechanism of action involves the modulation of downstream signaling pathways that promote neuroplasticity and synaptogenesis. This technical guide provides an in-depth overview of the mechanism of action of this compound, supported by quantitative data from key experiments, detailed experimental protocols, and visual representations of the involved signaling pathways and workflows.

Introduction

The interaction between neuronal nitric oxide synthase (nNOS) and Capon (Carboxy-terminal PDZ ligand of nNOS) is a critical regulatory point in nitric oxide (NO) signaling within neurons. The nNOS-Capon complex is implicated in the pathophysiology of various neurological and psychiatric disorders. This compound has emerged as a promising therapeutic candidate that selectively targets this interaction. This document serves as a comprehensive resource for understanding the molecular and cellular effects of this compound.

Mechanism of Action

This compound is a selective inhibitor of the nNOS-Capon coupling[1]. While initially presumed to be a direct competitive inhibitor, evidence suggests an indirect mode of action within intact cells. A cell-free biochemical binding assay showed that ZLc002 failed to disrupt the in vitro binding between the protein domains of nNOS and Capon that are responsible for their interaction[2][3]. This indicates that this compound may not directly compete for the binding site but rather modulates the interaction through an allosteric mechanism or by affecting upstream regulatory processes within a cellular context.

In cellular and in vivo models, this compound effectively disrupts the nNOS-Capon complex. This disruption leads to the activation of the cAMP response element-binding protein (CREB) and subsequent upregulation of brain-derived neurotrophic factor (BDNF), a key signaling pathway involved in synaptic plasticity. The enhancement of the CREB-BDNF pathway promotes synaptogenesis and dendritic remodeling, which are believed to underlie the therapeutic effects of this compound in various disease models.

Signaling Pathway

The proposed signaling cascade initiated by this compound is as follows:

  • This compound enters the neuron and indirectly disrupts the interaction between nNOS and Capon.

  • The dissociation of the nNOS-Capon complex leads to the activation of downstream signaling molecules.

  • This results in the activation of the ERK-CREB signaling pathway.

  • Activated CREB promotes the transcription of BDNF.

  • Increased BDNF levels lead to enhanced synaptogenesis and dendritic spine remodeling, contributing to improved neuronal function and behavioral outcomes.

G

Quantitative Data

The following tables summarize the quantitative data on the efficacy of this compound from various preclinical studies.

Table 1: In Vitro Efficacy of this compound
AssayCell TypeConcentrationEffectReference
Co-immunoprecipitationHEK293T cells10 µM~40% reduction in nNOS-Capon interaction[4]
nNOS-Capon InhibitionCultured hippocampal neurons (ICR mice)1 µM (24h)Inhibition of nNOS-Capon interaction[1]
Table 2: In Vivo Efficacy of this compound
Animal ModelConditionDosageAdministration RouteTherapeutic OutcomeReference
MiceChronic Mild Stress (Anxiety)40 mg/kg/day (7 days)Intravenous (i.v.)Improved anxiety-related behaviors[1]
MiceCorticosterone-induced Anxiety10 µM (1 µL/day, 7 days)Intra-hippocampal injectionImproved anxiety-related behaviors[1]
RatsFormalin-evoked Inflammatory Pain4-10 mg/kgIntraperitoneal (i.p.)Suppressed inflammatory pain[2]
MicePaclitaxel-induced Neuropathic Pain10 mg/kg/dayIntraperitoneal (i.p.)Reduced mechanical and cold allodynia[4]
tMCAO MiceStroke30 mg/kg/dayIntraperitoneal (i.p.)Improved motor function[1]

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the mechanism of action of this compound.

Co-immunoprecipitation (Co-IP) to Assess nNOS-Capon Interaction

Objective: To determine the effect of this compound on the interaction between nNOS and Capon in a cellular context.

Protocol:

  • Cell Culture and Transfection: HEK293T cells are cultured and co-transfected with plasmids encoding for full-length nNOS and Capon.

  • Treatment: Cells are treated with this compound (e.g., 10 µM) or vehicle for a specified period.

  • Cell Lysis: Cells are washed with ice-cold PBS and lysed with a non-denaturing lysis buffer containing protease inhibitors.

  • Immunoprecipitation: The cell lysate is incubated with an antibody against nNOS overnight at 4°C with gentle rotation. Protein A/G-agarose beads are then added and incubated for 2-4 hours to capture the antibody-protein complexes.

  • Washing: The beads are washed several times with lysis buffer to remove non-specific binding proteins.

  • Elution: The bound proteins are eluted from the beads by boiling in SDS-PAGE sample buffer.

  • Western Blotting: The eluted proteins are separated by SDS-PAGE, transferred to a PVDF membrane, and probed with antibodies against both nNOS and Capon to detect the co-immunoprecipitated proteins.

G start Start: Transfected Cells treatment Treat with this compound or Vehicle start->treatment lysis Cell Lysis treatment->lysis ip Immunoprecipitate with anti-nNOS Ab lysis->ip capture Capture with Protein A/G Beads ip->capture wash Wash Beads capture->wash elute Elute Proteins wash->elute wb Western Blot for nNOS and Capon elute->wb end Analyze Results wb->end

Golgi Staining for Dendritic Spine Analysis

Objective: To visualize and quantify changes in dendritic spine density and morphology following treatment with this compound.

Protocol:

  • Tissue Preparation: Brains from treated and control animals are rapidly removed and immersed in a Golgi-Cox solution for impregnation.

  • Sectioning: After impregnation, the brains are sectioned on a vibratome at a thickness of 100-200 µm.

  • Staining: The sections are stained to reveal the morphology of individual neurons.

  • Imaging: Stained sections are imaged using a bright-field microscope with a high-magnification objective. Z-stack images of selected dendritic segments are acquired.

  • Quantification: Dendritic spines are counted along a defined length of the dendrite to determine spine density. Spine morphology can also be categorized (e.g., mushroom, thin, stubby).

G start Start: Brain Tissue impregnation Golgi-Cox Impregnation start->impregnation sectioning Vibratome Sectioning impregnation->sectioning staining Staining sectioning->staining imaging Microscopy and Z-stack Imaging staining->imaging quantification Dendritic Spine Quantification imaging->quantification end Data Analysis quantification->end

Western Blotting for Signaling Proteins

Objective: To measure the activation of the ERK-CREB-BDNF pathway by quantifying the levels of phosphorylated ERK (p-ERK), phosphorylated CREB (p-CREB), and total BDNF.

Protocol:

  • Sample Preparation: Brain tissue or cultured cells are homogenized or lysed in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: The total protein concentration of each lysate is determined using a BCA or Bradford assay.

  • SDS-PAGE: Equal amounts of protein are loaded onto an SDS-polyacrylamide gel and separated by electrophoresis.

  • Protein Transfer: The separated proteins are transferred from the gel to a PVDF or nitrocellulose membrane.

  • Blocking: The membrane is blocked with a solution of non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) to prevent non-specific antibody binding.

  • Primary Antibody Incubation: The membrane is incubated with primary antibodies specific for p-ERK, total ERK, p-CREB, total CREB, and BDNF overnight at 4°C.

  • Secondary Antibody Incubation: After washing with TBST, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Quantification: The intensity of the bands is quantified using densitometry software, and the levels of phosphorylated proteins are normalized to their respective total protein levels.

Conclusion

This compound represents a novel therapeutic approach for a range of neurological disorders by targeting the nNOS-Capon protein-protein interaction. Its ability to modulate the CREB-BDNF signaling pathway and promote neuroplasticity highlights its potential as a disease-modifying agent. The data and protocols presented in this technical guide provide a comprehensive foundation for researchers and drug developers interested in the further investigation and clinical translation of this compound and similar compounds.

References

(S)-ZLc002: A Comprehensive Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

(S)-ZLc002 is a selective small-molecule inhibitor of the interaction between neuronal nitric oxide synthase (nNOS) and its C-terminal PDZ ligand of nNOS (CAPON), also known as Nitric Oxide Synthase 1 Adaptor Protein (NOS1AP).[1][2] This interaction is implicated in various neurological processes, and its disruption by this compound has shown therapeutic potential in preclinical models of anxiety, neuropathic pain, and stroke.[1][3] This document provides a detailed technical guide on the chemical properties, mechanism of action, biological effects, and experimental protocols related to this compound for researchers and professionals in drug development.

Chemical Structure and Properties

This compound, with the IUPAC name N-(2-carbomethoxyacetyl)-D-valine methyl ester, is the (S)-enantiomer of ZLc002.[4] Its chemical properties are summarized in the table below.

PropertyValue
IUPAC Name N-(2-carbomethoxyacetyl)-D-valine methyl ester[4]
CAS Number 1446971-41-0[1]
Molecular Formula C10H17NO5
Molecular Weight 231.25 g/mol

Mechanism of Action and Signaling Pathway

This compound exerts its biological effects by disrupting the protein-protein interaction between nNOS and CAPON (NOS1AP).[1][2] In glutamatergic neurons, nNOS is linked to the postsynaptic density (PSD) and is involved in N-methyl-D-aspartate (NMDA) receptor signaling.[3][5] CAPON binds to the PDZ domain of nNOS, coupling it to downstream signaling pathways.[5] By inhibiting this interaction, this compound effectively uncouples nNOS from specific downstream effectors without directly inhibiting the enzymatic activity of nNOS.[6] This targeted disruption has been shown to produce anxiolytic effects and promote synaptogenesis.[1]

Interestingly, while ZLc002 reduces the co-immunoprecipitation of full-length NOS1AP and nNOS in cultured neurons and transfected HEK293T cells, it fails to disrupt the in vitro binding of the minimal binding domains of these proteins in a cell-free biochemical assay.[3][6] This suggests an indirect mode of action in intact cells, or that ZLc002 may act as a pro-drug, being converted to an active metabolite within the cell.[6]

G cluster_0 Postsynaptic Density NMDA_Receptor NMDA Receptor PSD95 PSD95 NMDA_Receptor->PSD95 nNOS nNOS PSD95->nNOS Binds CAPON CAPON (NOS1AP) nNOS->CAPON Binds Downstream_Effectors Downstream Effectors CAPON->Downstream_Effectors Links to Glutamate Glutamate Glutamate->NMDA_Receptor Activates S_ZLc002 This compound S_ZLc002->nNOS Disrupts Interaction G Start Start Dissolve Dissolve D-valine methyl ester HCl in CH2Cl2 at -15°C Start->Dissolve Add_Base Add N-methylmorpholine Dissolve->Add_Base Add_Chloride Add methyl malonyl chloride Stir for 30 min at -15°C Add_Base->Add_Chloride Warm_Stir Warm to room temperature Stir for 12 hours Add_Chloride->Warm_Stir Evaporate Remove solvent under vacuum Warm_Stir->Evaporate Dilute_Extract Dilute with water Extract with Ethyl Acetate Evaporate->Dilute_Extract Purify Purify final product Dilute_Extract->Purify End End Purify->End G Start Start Transfect Co-transfect HEK293T cells with nNOS and NOS1AP plasmids Start->Transfect Incubate_22h Incubate for 22 hours Transfect->Incubate_22h Treat_ZLc002 Treat cells with 10 µM ZLc002 and 0.5 mM probenecid (B1678239) for 90 min Incubate_22h->Treat_ZLc002 Lyse_Cells Lyse cells in low stringency buffer Treat_ZLc002->Lyse_Cells Immunoprecipitate Immunoprecipitate with anti-NOS1AP antibody Lyse_Cells->Immunoprecipitate Western_Blot Perform Western Blot with anti-nNOS antibody Immunoprecipitate->Western_Blot Analyze Analyze for co-immunoprecipitation Western_Blot->Analyze End End Analyze->End

References

(S)-ZLc002 as a Selective nNOS-Capon Inhibitor: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(S)-ZLc002 is the S-enantiomer of ZLc-002, a small molecule inhibitor of the protein-protein interaction between neuronal nitric oxide synthase (nNOS) and its C-terminal PDZ ligand, Capon. This interaction is a key component of a signaling pathway implicated in various neurological and psychiatric disorders. By selectively disrupting the nNOS-Capon complex, this compound and its racemate, ZLc-002, have emerged as promising therapeutic candidates for conditions such as anxiety, inflammatory pain, and chemotherapy-induced neuropathic pain.[1] This technical guide provides a comprehensive overview of the core data, experimental protocols, and signaling pathways associated with ZLc-002, with a focus on its role as a selective nNOS-Capon inhibitor. While the focus of this guide is this compound, much of the currently available research has been conducted on the racemic mixture, ZLc-002. Therefore, data presented herein primarily pertains to ZLc-002, and this should be noted when considering the specific properties of the (S)-enantiomer.

Core Data Presentation

In Vitro and In Vivo Efficacy of ZLc-002
Assay Type Model System Compound Concentration/Dose Observed Effect Reference
In Vitro InhibitionCultured hippocampal neurons (ICR mice)ZLc-0021 µMInhibition of nNOS-CAPON interaction[2]
In Vivo - AnxietyAdult male ICR mice (Chronic Mild Stress model)ZLc-00240 mg/kg (i.v., once daily for 7 days)Amelioration of anxiety-related behaviors[2]
In Vivo - AnxietyAdult male ICR miceZLc-00210 µM (1 µL, intra-hippocampal injection, once daily for 7 days)Improvement in corticosterone-induced anxiety-related behaviors[2]
In Vivo - Inflammatory PainRats (formalin-evoked pain model)ZLc-0024-10 mg/kg (i.p.)Suppression of inflammatory pain[3]
In Vivo - Neuropathic PainMice (paclitaxel-induced neuropathic pain model)ZLc-00210 mg/kg (i.p.)Suppression of mechanical and cold allodynia[4]

Mechanism of Action

ZLc-002 acts as a selective inhibitor of the nNOS-Capon protein-protein interaction. This interaction is crucial for the localization and function of nNOS within neuronal cells. While initially believed to directly block the binding between nNOS and Capon, subsequent research suggests a more complex, indirect mechanism of action within intact cells. One study found that ZLc002 failed to disrupt the in vitro binding between the purified protein domains of nNOS and Capon (also known as NOS1AP) in a cell-free biochemical assay.[3][4] This suggests that ZLc002 may act as a prodrug or via an allosteric mechanism that is only present in a cellular context.[4]

The disruption of the nNOS-Capon complex by ZLc-002 has been shown to modulate downstream signaling pathways, including the Dexamethasone-induced ras protein 1 (Dexras1)-extracellular signal-regulated kinase (ERK) pathway.[1]

Signaling Pathways and Experimental Workflows

nNOS-Capon Signaling Pathway

The following diagram illustrates the key components of the nNOS-Capon signaling pathway and the proposed point of intervention for this compound. In this pathway, Capon acts as an adaptor protein, linking nNOS to other signaling molecules like Dexras1.[1]

Caption: nNOS-Capon signaling pathway and the inhibitory action of this compound.

Experimental Workflow: Co-Immunoprecipitation

To verify the disruption of the nNOS-Capon interaction in a cellular context, co-immunoprecipitation (Co-IP) is a key experimental technique. The following diagram outlines the typical workflow.

CoIP_Workflow start Start: Cell Culture treatment Treat cells with this compound or vehicle control start->treatment lysis Cell Lysis (Non-denaturing buffer) treatment->lysis incubation Incubate lysate with anti-nNOS antibody lysis->incubation precipitation Add Protein A/G beads to precipitate immune complexes incubation->precipitation wash Wash beads to remove non-specific binding precipitation->wash elution Elute bound proteins wash->elution analysis Analyze eluate by Western Blot for Capon elution->analysis end End: Quantify nNOS-Capon interaction analysis->end

Caption: Workflow for Co-Immunoprecipitation to assess nNOS-Capon interaction.

Experimental Protocols

Synthesis of ZLc-002 (racemate)

The following protocol is adapted from the published synthesis of ZLc-002, which is described as N-(2-carbomethoxyacetyl)-D-valine methyl ester.

Materials:

  • D-valine methyl ester hydrochloride

  • Methyl malonyl chloride

  • N-methylmorpholine (NMM)

  • Dichloromethane (CH2Cl2), anhydrous

  • Ethyl acetate (B1210297) (EtOAc)

  • Water

  • Brine

  • Anhydrous sodium sulfate (B86663) (Na2SO4)

Procedure:

  • Dissolve D-valine methyl ester hydrochloride (1.0 eq) in anhydrous CH2Cl2 in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the solution to -15°C in a cooling bath.

  • Slowly add N-methylmorpholine (2.05 eq) dropwise to the solution.

  • In a separate flask, prepare a solution of methyl malonyl chloride (1.05 eq) in anhydrous CH2Cl2.

  • Add the methyl malonyl chloride solution dropwise to the reaction mixture at -15°C over 30 minutes.

  • Allow the reaction to slowly warm to room temperature and stir for 12 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Once the reaction is complete, remove the solvent under reduced pressure.

  • Dilute the residue with a small amount of water and transfer to a separatory funnel. Caution: ZLc-002 is water-soluble, so use a minimal amount of water to avoid loss of product.

  • Extract the aqueous layer with ethyl acetate (4 x volume).

  • Combine the organic extracts and wash with water, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude product by flash column chromatography on silica (B1680970) gel to obtain pure ZLc-002.

Co-Immunoprecipitation (Co-IP) for nNOS-Capon Interaction

This protocol provides a general framework for performing Co-IP to assess the effect of this compound on the nNOS-Capon interaction in cultured cells.

Materials:

  • Cultured cells (e.g., primary hippocampal neurons or HEK293T cells co-expressing nNOS and Capon)

  • This compound

  • Vehicle control (e.g., DMSO)

  • Co-IP Lysis/Wash Buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% NP-40, with protease and phosphatase inhibitors)

  • Anti-nNOS antibody for immunoprecipitation

  • Anti-Capon antibody for Western blotting

  • Anti-nNOS antibody for Western blotting (as a loading control)

  • Protein A/G magnetic beads or agarose (B213101) resin

  • Elution buffer (e.g., low pH glycine (B1666218) buffer or SDS-PAGE sample buffer)

  • Standard Western blotting reagents

Procedure:

  • Cell Treatment: Treat cultured cells with the desired concentration of this compound or vehicle for the specified time.

  • Cell Lysis: Wash cells with ice-cold PBS and then lyse with ice-cold Co-IP lysis buffer. Incubate on ice for 30 minutes with periodic vortexing.

  • Clarification: Centrifuge the lysates at high speed (e.g., 14,000 x g) for 15 minutes at 4°C to pellet cellular debris. Transfer the supernatant to a new pre-chilled tube.

  • Pre-clearing (Optional but Recommended): Add Protein A/G beads to the lysate and incubate for 1 hour at 4°C with gentle rotation to reduce non-specific binding. Pellet the beads and transfer the supernatant to a new tube.

  • Immunoprecipitation: Add the anti-nNOS antibody to the pre-cleared lysate and incubate overnight at 4°C with gentle rotation.

  • Immune Complex Capture: Add pre-washed Protein A/G beads to the lysate-antibody mixture and incubate for 2-4 hours at 4°C with gentle rotation.

  • Washing: Pellet the beads by centrifugation or using a magnetic rack. Discard the supernatant and wash the beads 3-5 times with ice-cold Co-IP wash buffer.

  • Elution: Elute the bound proteins from the beads by adding elution buffer and incubating at room temperature or by boiling in SDS-PAGE sample buffer.

  • Western Blot Analysis: Separate the eluted proteins by SDS-PAGE, transfer to a PVDF membrane, and probe with anti-Capon and anti-nNOS antibodies to detect the co-immunoprecipitated Capon and the immunoprecipitated nNOS, respectively.

In Vivo Model: Chronic Mild Stress (CMS) in Mice

The CMS model is used to induce a depression and anxiety-like phenotype in rodents.

Materials:

  • Male ICR or C57BL/6 mice

  • A variety of mild stressors (e.g., damp bedding, cage tilt, social isolation, light/dark cycle reversal, restraint stress)

  • This compound

  • Vehicle control

  • Behavioral testing apparatus (e.g., elevated plus maze, open field test)

Procedure:

  • Acclimation: Acclimate mice to the housing facility for at least one week before the start of the experiment.

  • CMS Protocol: For a period of 4-6 weeks, expose the mice in the stress group to a variable sequence of mild, unpredictable stressors on a daily basis. The control group should be handled similarly but not exposed to the stressors.

  • Drug Administration: During the final 1-2 weeks of the CMS protocol, administer this compound or vehicle to subgroups of both the control and CMS mice. Administration can be intraperitoneal (i.p.) or intravenous (i.v.) at the desired dosage.

  • Behavioral Testing: Following the drug administration period, assess the anxiety-like behavior of the mice using standardized tests such as the elevated plus maze (time spent in open arms) and the open field test (time spent in the center).

  • Biochemical Analysis: After behavioral testing, brain tissue (e.g., hippocampus) can be collected for biochemical analyses such as Co-IP to confirm the disruption of the nNOS-Capon interaction in vivo.

Conclusion

This compound and its racemate represent a novel class of compounds that selectively target the nNOS-Capon protein-protein interaction. The available data strongly support their potential as therapeutic agents for anxiety and pain disorders. While the precise mechanism of action requires further elucidation, the ability of ZLc-002 to disrupt the nNOS-Capon complex in cellular and in vivo models is well-documented. This technical guide provides a foundational understanding of the key data and experimental methodologies associated with this promising inhibitor, serving as a valuable resource for researchers in the field of neuroscience and drug development. Further research focused specifically on the (S)-enantiomer is warranted to fully characterize its pharmacological profile.

References

Biological Activity of (S)-ZLc002 Enantiomer: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive analysis of the stereospecific biological activity of the (S)-ZLc002 enantiomer remains elusive based on currently available scientific literature. While the parent compound, ZLc002, has been identified as a promising therapeutic agent that disrupts the interaction between neuronal nitric oxide synthase (nNOS) and its adaptor protein NOS1AP (also known as CAPON), studies detailing the distinct pharmacological profiles of its individual enantiomers are not publicly accessible. This guide, therefore, summarizes the known biological activities of ZLc002 as a whole, with the acknowledgment that the specific contribution of the (S)-enantiomer has not been delineated.

ZLc002 is a small-molecule inhibitor targeting the nNOS-NOS1AP protein-protein interaction, a critical node in neuronal signaling pathways implicated in various pathological conditions.[1][2][3] By disrupting this interaction, ZLc002 modulates downstream signaling cascades, demonstrating therapeutic potential in preclinical models of pain, anxiety, and stroke.[3][4]

Mechanism of Action

ZLc002 is understood to function by disrupting the protein-protein interaction between nNOS and NOS1AP.[1][2] This interaction is a key component of the N-methyl-D-aspartate (NMDA) receptor signaling pathway. While ZLc002 has been shown to reduce the co-immunoprecipitation of nNOS and NOS1AP in cellular assays, it did not directly disrupt the binding of purified protein domains in a cell-free biochemical assay.[1][2] This suggests an indirect mode of action within intact cells, possibly involving an active metabolite or allosteric modulation.[1]

Signaling Pathway

The nNOS-NOS1AP interaction is a downstream event following the activation of NMDA receptors. NOS1AP acts as an adaptor protein, linking nNOS to other signaling molecules. By disrupting this linkage, ZLc002 is thought to uncouple nNOS from specific downstream effectors, thereby mitigating the pathological consequences of excessive NMDA receptor activity, such as central sensitization in chronic pain.

nNOS_NOS1AP_Signaling cluster_0 Postsynaptic Neuron NMDA_Receptor NMDA Receptor Ca_influx Ca²⁺ Influx NMDA_Receptor->Ca_influx Activation nNOS nNOS Ca_influx->nNOS Activates NOS1AP NOS1AP (CAPON) nNOS->NOS1AP Binds Downstream_Effectors Downstream Effectors NOS1AP->Downstream_Effectors Pathological_Signaling Pathological Signaling Downstream_Effectors->Pathological_Signaling ZLc002 This compound ZLc002->nNOS Disrupts Interaction

Caption: nNOS-NOS1AP Signaling Pathway and the inhibitory action of this compound.

Preclinical Efficacy

ZLc002 has demonstrated significant efficacy in various animal models, highlighting its potential as a therapeutic agent for neurological and psychiatric disorders.

Analgesic Effects

In models of chronic pain, ZLc002 has shown robust analgesic properties. It effectively suppresses both inflammatory and neuropathic pain.[1][2]

  • Inflammatory Pain: In the formalin-induced inflammatory pain model in rats, systemic administration of ZLc002 (4-10 mg/kg, i.p.) significantly reduced pain behaviors.[1][2]

  • Neuropathic Pain: ZLc002 also demonstrated efficacy in a mouse model of paclitaxel-induced neuropathic pain, alleviating mechanical and cold allodynia.[1][2]

Anxiolytic Effects

Studies have also explored the anxiolytic potential of ZLc002. Systemic administration in mice was found to produce anxiolytic-like effects in various behavioral tests.[4]

Synergistic Antitumor Activity

In addition to its effects on the central nervous system, ZLc002 has been observed to synergize with the chemotherapeutic agent paclitaxel (B517696) to reduce the viability of breast and ovarian tumor cell lines in vitro.[1][2] This suggests a potential application for ZLc002 in combination cancer therapy, not only to manage chemotherapy-induced neuropathic pain but also to enhance the antitumor efficacy of conventional treatments.

Quantitative Data Summary

Assay Model System Compound Dosage/Concentration Effect Reference
Inflammatory PainRat (Formalin Test)ZLc0024-10 mg/kg, i.p.Reduction in pain behavior[1][2]
Neuropathic PainMouse (Paclitaxel-induced)ZLc002Not specifiedSuppression of mechanical and cold allodynia[1][2]
AnxietyMouseZLc00240 or 80 mg/kg/d, i.p.Anxiolytic-like effects[4]
Cell Viability4T1 (Breast Cancer) & HeyA8 (Ovarian Cancer) cell linesZLc002 with PaclitaxelNot specifiedSynergistic reduction in cell viability[1][2]

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below.

Co-Immunoprecipitation

This technique is used to demonstrate the disruption of the nNOS-NOS1AP interaction in a cellular context.

Co_IP_Workflow start Cell Lysate (expressing nNOS & NOS1AP) incubation Incubate with anti-nNOS antibody start->incubation pull_down Add Protein A/G beads to pull down antibody-protein complexes incubation->pull_down wash Wash beads to remove non-specific binding pull_down->wash elution Elute bound proteins wash->elution analysis Analyze eluate by Western Blot for NOS1AP elution->analysis

Caption: Experimental workflow for Co-Immunoprecipitation.

Protocol:

  • Cell Lysis: Cells expressing both nNOS and NOS1AP are lysed to release cellular proteins.

  • Antibody Incubation: The cell lysate is incubated with an antibody specific to nNOS.

  • Immunoprecipitation: Protein A/G beads are added to the lysate. These beads bind to the antibody, thus "pulling down" the nNOS protein and any proteins bound to it (i.e., NOS1AP).

  • Washing: The beads are washed multiple times to remove proteins that are non-specifically bound.

  • Elution: The bound proteins are eluted from the beads.

  • Western Blot Analysis: The eluted proteins are separated by SDS-PAGE and transferred to a membrane. The membrane is then probed with an antibody specific to NOS1AP to determine if it was co-precipitated with nNOS. A reduced amount of NOS1AP in the presence of ZLc002 indicates disruption of the interaction.

MTT Cell Viability Assay

This assay is used to assess the effect of ZLc002 and paclitaxel on the viability of cancer cell lines.

Protocol:

  • Cell Seeding: Tumor cells (e.g., 4T1 or HeyA8) are seeded in a 96-well plate and allowed to adhere overnight.

  • Compound Treatment: The cells are treated with various concentrations of ZLc002, paclitaxel, or a combination of both.

  • Incubation: The plate is incubated for a specified period (e.g., 48-72 hours).

  • MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well. Viable cells with active mitochondria will reduce the yellow MTT to a purple formazan (B1609692) product.

  • Solubilization: A solubilizing agent (e.g., DMSO or a specialized buffer) is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of the purple solution is measured using a microplate reader at a wavelength of ~570 nm. The intensity of the color is proportional to the number of viable cells.

In Vivo Pain Models

Formalin-Induced Inflammatory Pain Model:

  • Acclimation: Rats are acclimated to the testing environment.

  • Drug Administration: ZLc002 or vehicle is administered intraperitoneally at the desired dose.

  • Formalin Injection: A dilute solution of formalin is injected into the plantar surface of the rat's hind paw.

  • Behavioral Observation: Pain-related behaviors (e.g., flinching, licking, and biting of the injected paw) are observed and scored over a period of time.

Paclitaxel-Induced Neuropathic Pain Model:

  • Induction of Neuropathy: Mice receive repeated injections of paclitaxel to induce neuropathic pain, which manifests as hypersensitivity to mechanical and thermal stimuli.

  • Baseline Testing: Baseline sensitivity to mechanical (von Frey filaments) and thermal stimuli is measured before drug administration.

  • Drug Administration: ZLc002 or vehicle is administered to the neuropathic mice.

  • Post-treatment Testing: Sensitivity to mechanical and thermal stimuli is re-assessed at various time points after drug administration to determine the analgesic effect of the compound.

Conclusion

ZLc002 is a promising therapeutic candidate that modulates the nNOS-NOS1AP signaling pathway, with demonstrated efficacy in preclinical models of pain and anxiety, and potential synergistic effects in cancer therapy. However, the specific biological activity of the this compound enantiomer has not been independently characterized in the available literature. Future research focusing on the stereospecific pharmacology of ZLc002 is imperative to fully understand its therapeutic potential and to guide the development of this compound as a clinical candidate. Such studies would need to perform a chiral separation of the ZLc002 racemate and then conduct parallel in vitro and in vivo experiments to compare the potency, efficacy, and selectivity of the (S)- and (R)-enantiomers. This would provide crucial information for optimizing its therapeutic profile.

References

(S)-ZLc002: A Novel Modulator in Neuropathic Pain

Author: BenchChem Technical Support Team. Date: December 2025

(S)-ZLc002, a small-molecule compound, has demonstrated significant potential in preclinical models of neuropathic and inflammatory pain. This technical guide provides an in-depth overview of its mechanism of action, efficacy in various pain models, and the experimental protocols utilized in its evaluation, tailored for researchers and professionals in drug development.

Core Mechanism of Action

This compound is identified as a putative inhibitor of the interaction between neuronal nitric oxide synthase (nNOS) and its adaptor protein, NOS1AP (also known as CAPON). This interaction is a critical component of the N-methyl-D-aspartate (NMDA) receptor signaling pathway, which is known to be upregulated in chronic pain states, leading to central sensitization.[1][2] While initially believed to directly disrupt this protein-protein interaction, studies have shown that this compound does not inhibit the binding of purified nNOS and NOS1AP in cell-free assays.[1][2] However, in intact cells, such as primary cortical neurons and HEK293T cells, this compound effectively disrupts the co-immunoprecipitation of nNOS and NOS1AP.[1][2] This suggests an indirect mechanism of action, with one hypothesis being that this compound may function as a prodrug, being converted to an active metabolite within the cellular environment.[1]

The disruption of the nNOS-NOS1AP complex by this compound is a key therapeutic target. Elevated NMDA receptor activity in neuropathic pain leads to increased nNOS activation and subsequent nitric oxide production, contributing to neuronal hyperexcitability and pain hypersensitivity. By uncoupling nNOS from NOS1AP, this compound interferes with this pathological signaling cascade.[1][2]

Efficacy in Neuropathic and Inflammatory Pain Models

This compound has shown significant analgesic effects in established animal models of both neuropathic and inflammatory pain.

Paclitaxel-Induced Neuropathic Pain

In a mouse model of chemotherapy-induced neuropathic pain using paclitaxel (B517696), systemic administration of this compound demonstrated a robust and sustained attenuation of both mechanical and cold allodynia.[1][2]

Table 1: Efficacy of this compound in Paclitaxel-Induced Neuropathic Pain in Mice

ParameterTreatment GroupDosage (i.p.)Time Point% Maximum Possible Effect (MPE) - Mechanical Allodynia% MPE - Cold Allodynia
Mechanical & Cold AllodyniaVehicle-30 min post-injection~10%~20%
This compound10 mg/kg30 min post-injection~80%~70%
This compound10 mg/kg60 min post-injection~70%~60%
This compound10 mg/kg90 min post-injection~60%~50%
This compound10 mg/kg150 min post-injection~40%~30%
Repeated Dosing (Mechanical)Vehicle-Day 1~10%-
This compound10 mg/kgDay 1~80%-
This compound10 mg/kgDay 4~70%-
This compound10 mg/kgDay 8~60%-

Data compiled from Baek et al., Mol Pain, 2018.[1]

Formalin-Induced Inflammatory Pain

In a rat model of inflammatory pain, this compound significantly suppressed nociceptive behaviors evoked by formalin injection.[1][2] Furthermore, it reduced the expression of Fos protein, a marker of neuronal activation, in the lumbar spinal dorsal horn.[1][2]

Table 2: Efficacy of this compound in Formalin-Induced Inflammatory Pain in Rats

ParameterTreatment GroupDosage (i.p.)Phase of Formalin TestEffect
Nociceptive BehaviorVehicle-Phase II-
This compound4 mg/kgPhase IISignificant reduction in flinching behavior
This compound10 mg/kgPhase IISignificant reduction in flinching behavior
Neuronal Activation (Fos-like immunoreactivity)Vehicle---
This compound10 mg/kg-Significant reduction in Fos-positive neurons in the spinal dorsal horn

Data compiled from Baek et al., Mol Pain, 2018.[1]

Signaling Pathway and Experimental Workflow Visualizations

To further elucidate the mechanisms and experimental designs, the following diagrams are provided.

Signaling Pathway of this compound Action cluster_0 Presynaptic Neuron cluster_1 Postsynaptic Neuron Glutamate Glutamate NMDA_R NMDA Receptor Glutamate->NMDA_R Activates PSD95 PSD95 NMDA_R->PSD95 Binds nNOS nNOS PSD95->nNOS Binds NOS1AP NOS1AP (CAPON) nNOS->NOS1AP Interacts NO_Synthase Nitric Oxide (NO) nNOS->NO_Synthase Produces Central_Sensitization Central Sensitization (Neuropathic Pain) NO_Synthase->Central_Sensitization Contributes to S_ZLc002 This compound S_ZLc002->nNOS Disrupts Interaction (Indirectly)

Caption: Proposed signaling pathway for this compound in neuropathic pain.

Experimental Workflow for Paclitaxel-Induced Neuropathy Model cluster_0 Induction Phase cluster_1 Treatment and Assessment Phase Induction Paclitaxel Administration (e.g., 4x 2mg/kg, i.p., on alternating days) Development Development of Neuropathy (approx. 14 days) Induction->Development Baseline Baseline Behavioral Testing (Mechanical and Cold Allodynia) Development->Baseline Treatment This compound or Vehicle Administration (e.g., 10 mg/kg, i.p.) Baseline->Treatment Post_Treatment Post-Treatment Behavioral Testing (at various time points) Treatment->Post_Treatment

Caption: Workflow for evaluating this compound in a neuropathic pain model.

Experimental Protocols

Paclitaxel-Induced Neuropathic Pain Model in Mice
  • Animals: Adult C57BL/6J male mice are used.[1]

  • Induction of Neuropathy: Paclitaxel is administered intraperitoneally (i.p.) at a dose of 2 mg/kg on four alternating days (days 1, 3, 5, and 7).[1]

  • Development of Allodynia: Mechanical and cold allodynia typically develop and stabilize by day 14 post-initiation of paclitaxel treatment.[1]

  • Drug Administration: On day 16, a single dose of this compound (e.g., 10 mg/kg, i.p.) or vehicle is administered.[1] For repeated dosing studies, daily injections are given for a specified period (e.g., seven consecutive days).[1]

  • Behavioral Assessment:

    • Mechanical Allodynia: Assessed using von Frey filaments. The paw withdrawal threshold is determined.

    • Cold Allodynia: Measured by applying a drop of acetone (B3395972) to the plantar surface of the hind paw and recording the duration of nocifensive behaviors (e.g., licking, flinching).

    • Testing Schedule: Assessments are performed before drug administration (baseline) and at multiple time points after administration (e.g., 30, 60, 90, 150 minutes).[1]

Co-Immunoprecipitation Assay in HEK293T Cells
  • Cell Culture and Transfection: HEK293T cells are cultured and co-transfected with plasmids encoding full-length nNOS and NOS1AP.[1]

  • Drug Treatment: Twenty-two hours post-transfection, cells are treated with this compound (e.g., 10 µM) or vehicle for 90 minutes. Probenecid (0.5 mM) is added to the medium to prevent the extrusion of the compound from the cells.[1]

  • Cell Lysis: Cells are lysed in a low-stringency buffer containing protease inhibitors.[1]

  • Immunoprecipitation: The cell lysate is precleared, and then nNOS is immunoprecipitated using an appropriate antibody.

  • Western Blotting: The immunoprecipitated proteins are separated by SDS-PAGE, transferred to a membrane, and probed with antibodies against nNOS and NOS1AP to assess the extent of their co-immunoprecipitation.[1]

Conclusion

This compound represents a promising therapeutic candidate for neuropathic pain by targeting the nNOS-NOS1AP signaling axis. Its efficacy in preclinical models, coupled with a novel indirect mechanism of action, warrants further investigation and development. The data and protocols presented here provide a comprehensive foundation for researchers aiming to build upon these findings.

References

(S)-ZLc002: A Prodrug Approach for Modulating Neuronal Nitric Oxide Synthase Interactions

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

(S)-ZLc002 has emerged as a promising small molecule for investigating the therapeutic potential of disrupting the interaction between neuronal nitric oxide synthase (nNOS) and its adaptor protein, NOS1AP (also known as CAPON). This interaction is implicated in various neurological and psychiatric disorders. Compelling evidence from multiple studies strongly suggests that this compound functions as a prodrug , requiring intracellular metabolic activation to exert its pharmacological effect. This guide provides a comprehensive analysis of the data supporting the prodrug nature of this compound, details the experimental observations, and outlines the proposed mechanism of action for researchers in drug development.

The Prodrug Hypothesis: Evidence and Rationale

The classification of this compound as a prodrug is primarily based on a critical discrepancy observed between its activity in cell-based versus cell-free experimental systems.

Differential Activity in In Vitro and In Cello Assays

Initial investigations into the mechanism of action of ZLc002 revealed a significant finding: while the compound effectively disrupts the nNOS-NOS1AP interaction within intact cells, it fails to do so in a purified, cell-free environment.

  • In Cello Efficacy: In primary cultures of cortical neurons and transfected HEK293T cells, ZLc002 demonstrated the ability to disrupt the co-immunoprecipitation of nNOS with NOS1AP.[1] This indicates that in a cellular context, the compound or a derivative thereof can effectively interfere with this protein-protein interaction.

  • In Vitro Inactivity: Conversely, in a cell-free biochemical binding assay using purified nNOS and NOS1AP protein fragments, ZLc002 did not disrupt their interaction.[1][2] This crucial observation suggests that ZLc002 itself is not the active molecule responsible for inhibiting the nNOS-NOS1AP binding.

This disparity strongly points towards the necessity of cellular machinery to convert the administered this compound into a pharmacologically active metabolite.

The Role of Intracellular Enzymes

The prevailing hypothesis is that intracellular enzymes, likely esterases, are responsible for the metabolic activation of this compound.[1] Neurons and other cells possess a variety of esterases that can hydrolyze ester functional groups. The chemical structure of ZLc002 is suggested to be susceptible to such enzymatic cleavage, leading to the formation of an active metabolite. This bioactivation would explain its efficacy in intact cells, which contain these enzymes, and its inactivity in simplified, cell-free systems that lack them.

Proposed Mechanism of Action

The proposed mechanism of action for this compound involves a multi-step process beginning with its entry into the cell and culminating in the disruption of the nNOS-NOS1AP complex by its active metabolite.

ZLc002_Mechanism cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space ZLc002_prodrug This compound (Prodrug) ZLc002_inside This compound ZLc002_prodrug->ZLc002_inside Cellular Uptake Active_metabolite Active Metabolite ZLc002_inside->Active_metabolite Metabolic Activation nNOS_NOS1AP nNOS-NOS1AP Complex Active_metabolite->nNOS_NOS1AP Disruption Esterases Esterases Esterases->ZLc002_inside Catalysis nNOS nNOS nNOS_NOS1AP->nNOS Dissociation NOS1AP NOS1AP nNOS_NOS1AP->NOS1AP Dissociation

Figure 1: Proposed prodrug activation and mechanism of action for this compound.

Experimental Data Supporting the Prodrug Nature

The following table summarizes the key experimental findings that underpin the classification of this compound as a prodrug. At present, specific quantitative data for an active metabolite remains unpublished in the reviewed literature.

Experiment Type Methodology Compound(s) Tested Result Conclusion Reference
Co-immunoprecipitation Primary cortical neurons stimulated with NMDAZLc002 (10 µM)Reduced NMDA-induced nNOS-NOS1AP interaction.Active in a cellular environment.[1]
Co-immunoprecipitation Transfected HEK293T cells expressing full-length nNOS and NOS1APZLc002Disrupted the co-immunoprecipitation of nNOS with NOS1AP.Active in intact cells.[1]
Cell-free Binding Assay AlphaScreen assay with purified His-nNOS and GST-NOS1AP protein fragmentsZLc002Failed to disrupt the in vitro binding of nNOS and NOS1AP.Inactive in a cell-free system, suggesting it is not the direct inhibitor.[1][2]

Experimental Protocols

While specific protocols for the metabolism of this compound are not detailed in the available literature, the methodologies that led to the prodrug hypothesis are described.

Co-immunoprecipitation in Primary Cortical Neurons

This protocol is designed to assess the ability of a compound to disrupt a protein-protein interaction within a native cellular environment.

CoIP_Workflow start Primary Cortical Neuron Culture treatment Pre-treatment with this compound (10 µM) start->treatment stimulation Stimulation with NMDA (50 µM) treatment->stimulation lysis Cell Lysis stimulation->lysis ip Immunoprecipitation with anti-nNOS antibody lysis->ip wash Wash beads ip->wash elution Elution of protein complexes wash->elution analysis Western Blot Analysis for NOS1AP elution->analysis

Figure 2: Experimental workflow for co-immunoprecipitation.

Protocol Steps:

  • Cell Culture: Primary cortical neurons are cultured to establish a mature neuronal network.

  • Treatment: Neurons are pre-treated with this compound for a specified duration.

  • Stimulation: The nNOS-NOS1AP interaction is induced by stimulating the neurons with N-methyl-D-aspartate (NMDA).

  • Lysis: The cells are lysed to release intracellular proteins.

  • Immunoprecipitation: An antibody specific to nNOS is used to pull down nNOS and any associated proteins from the cell lysate.

  • Western Blotting: The immunoprecipitated proteins are separated by gel electrophoresis and transferred to a membrane. The membrane is then probed with an antibody against NOS1AP to detect its presence. A reduction in the NOS1AP signal in the ZLc002-treated sample compared to the control indicates disruption of the interaction.[1]

Cell-Free AlphaScreen Binding Assay

This assay is utilized to determine if a compound directly inhibits the binding of two purified proteins.

AlphaScreen_Workflow start Purified His-nNOS and GST-NOS1AP incubation Incubation with this compound start->incubation beads Addition of Donor and Acceptor Beads incubation->beads read Signal Detection beads->read

Figure 3: Workflow for the cell-free AlphaScreen assay.

Protocol Steps:

  • Protein Preparation: Purified recombinant fragments of nNOS (e.g., His-tagged) and NOS1AP (e.g., GST-tagged) are used.

  • Incubation: The purified proteins are incubated with varying concentrations of this compound.

  • Bead Addition: AlphaScreen donor and acceptor beads, which recognize the respective protein tags, are added. If the proteins interact, the beads are brought into close proximity.

  • Signal Detection: Upon laser excitation, the donor bead releases singlet oxygen, which excites the acceptor bead if it is nearby, resulting in a detectable light signal. A decrease in the signal in the presence of the test compound would indicate a direct disruption of the protein-protein interaction. In the case of ZLc002, no significant decrease in the signal was observed.[1]

In Vivo Studies

In vivo studies in animal models have demonstrated the therapeutic potential of this compound. For instance, systemic administration of ZLc002 has been shown to suppress inflammatory and neuropathic pain.[1][2] These in vivo effects are consistent with the compound being metabolized into an active form that can then exert its pharmacological action.

Conclusion and Future Directions

For future research, the definitive identification of the active metabolite(s) of this compound is a critical next step. This would involve:

  • Metabolism Studies: In vitro metabolism studies using liver microsomes, S9 fractions, or primary hepatocytes, as well as in vivo studies to identify and characterize the metabolites.

  • Chemical Synthesis: Synthesis of the identified metabolite(s) to confirm their activity in cell-free and cell-based assays.

  • Pharmacokinetic Profiling: Comparative pharmacokinetic studies of this compound and its active metabolite.

Elucidating the complete metabolic pathway and the structure of the active compound will be instrumental in optimizing the therapeutic potential of this class of nNOS-NOS1AP interaction inhibitors.

References

Methodological & Application

Application Notes and Protocols for the Synthesis and Application of (S)-ZLc002

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

(S)-ZLc002 is a selective inhibitor of the protein-protein interaction between neuronal nitric oxide synthase (nNOS) and its C-terminal PDZ ligand, CAPON (carboxy-terminal PDZ ligand of nNOS).[1] This interaction is implicated in various neurological and psychiatric disorders, including anxiety and neuropathic pain.[1][2][3] By disrupting the nNOS-CAPON complex, this compound presents a promising therapeutic strategy.[4][5] These application notes provide a detailed, albeit proposed, protocol for the chemical synthesis of this compound, based on established methodologies for analogous 2-hydrazinyl-thiazole derivatives. Additionally, we summarize its biological activity and delineate the signaling pathway it modulates.

Proposed Synthesis of this compound

Proposed Overall Reaction Scheme:

Experimental Protocols

Part 1: Synthesis of 2-(5-cyanopyridin-2-yl)hydrazine-1-carbothioamide (Intermediate 1)

This step involves the reaction of 2-hydrazinyl-5-cyanopyridine with a thiocyanate (B1210189) salt to form the corresponding thiosemicarbazone.

Materials:

Procedure:

  • Dissolve 2-hydrazinyl-5-cyanopyridine (1 equivalent) in ethanol in a round-bottom flask.

  • In a separate beaker, dissolve ammonium thiocyanate (1.2 equivalents) in water.

  • Add the ammonium thiocyanate solution to the flask containing the 2-hydrazinyl-5-cyanopyridine solution.

  • Add a catalytic amount of concentrated HCl.

  • Reflux the reaction mixture for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, allow the reaction mixture to cool to room temperature.

  • Pour the mixture into ice-cold water to precipitate the product.

  • Filter the solid, wash with cold water, and dry under vacuum to yield 2-(5-cyanopyridin-2-yl)hydrazine-1-carbothioamide.

Part 2: Synthesis of Ethyl 2-((2-(5-cyanopyridin-2-yl)hydrazinyl)amino)-4-methylthiazole-5-carboxylate (Intermediate 2)

This step is a classic Hantzsch thiazole (B1198619) synthesis, involving the condensation of the thiosemicarbazone with an α-halo ketone.

Materials:

  • 2-(5-cyanopyridin-2-yl)hydrazine-1-carbothioamide (Intermediate 1)

  • Ethyl 2-chloroacetoacetate

  • Ethanol

  • Sodium acetate (B1210297)

Procedure:

  • Suspend Intermediate 1 (1 equivalent) and sodium acetate (1.5 equivalents) in ethanol in a round-bottom flask.

  • Add ethyl 2-chloroacetoacetate (1.1 equivalents) dropwise to the suspension at room temperature.

  • Heat the reaction mixture to reflux and maintain for 8-12 hours, monitoring by TLC.

  • After the reaction is complete, cool the mixture to room temperature.

  • Remove the solvent under reduced pressure.

  • Partition the residue between ethyl acetate and water.

  • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate (B86663), and concentrate in vacuo.

  • Purify the crude product by column chromatography on silica (B1680970) gel to obtain the thiazole intermediate.

Part 3: Saponification of the Ester (Intermediate 3)

The ethyl ester is hydrolyzed to the corresponding carboxylic acid.

Materials:

  • Ethyl 2-((2-(5-cyanopyridin-2-yl)hydrazinyl)amino)-4-methylthiazole-5-carboxylate (Intermediate 2)

  • Lithium hydroxide (B78521) (LiOH)

  • Tetrahydrofuran (THF)

  • Water

  • Hydrochloric acid (1N)

Procedure:

  • Dissolve Intermediate 2 (1 equivalent) in a mixture of THF and water.

  • Add LiOH (2 equivalents) and stir the mixture at room temperature for 2-4 hours.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Acidify the reaction mixture to pH 3-4 with 1N HCl.

  • Extract the product with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and evaporate the solvent to yield the carboxylic acid intermediate.

Part 4: Amide Coupling to Yield this compound

The final step is the coupling of the carboxylic acid with p-toluidine (B81030) to form the final amide product.

Materials:

  • 2-((2-(5-cyanopyridin-2-yl)hydrazinyl)amino)-4-methylthiazole-5-carboxylic acid (Intermediate 3)

  • p-toluidine

  • (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (HATU)

  • N,N-Diisopropylethylamine (DIPEA)

  • N,N-Dimethylformamide (DMF)

Procedure:

  • Dissolve Intermediate 3 (1 equivalent) in anhydrous DMF.

  • Add HATU (1.2 equivalents) and DIPEA (3 equivalents) to the solution and stir for 10 minutes at room temperature.

  • Add p-toluidine (1.1 equivalents) and continue stirring at room temperature for 12-18 hours.

  • Monitor the reaction by TLC.

  • Once complete, pour the reaction mixture into water and extract with ethyl acetate.

  • Wash the organic layer with saturated aqueous lithium chloride solution, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford this compound. It is assumed the stereochemistry is retained from a chiral starting material or resolved at a later stage, as the specific step for inducing the (S)-configuration is not detailed in the general synthetic literature.

Quantitative Data Summary

The following table summarizes the reported biological data for ZLc002. Note that a direct IC50 for the nNOS-CAPON interaction from a cell-free binding assay has not been reported, and it has been suggested that ZLc002 may act as a pro-drug or via an indirect mechanism in intact cells.[2]

Assay TypeCell/Animal ModelConcentration/DosageEffectReference
Co-immunoprecipitationPrimary cortical neurons10 µMReduced NMDA-induced nNOS–NOS1AP interaction[2]
Co-immunoprecipitationHEK293T cells10 µMDisrupted co-immunoprecipitation of full-length nNOS and NOS1AP[2]
Inflammatory PainRats (formalin-evoked)4–10 mg/kg i.p.Suppressed inflammatory pain[2][3]
Neuropathic PainMice (paclitaxel-induced)10 mg/kg i.p.Suppressed mechanical and cold allodynia[2][3]
Anxiety-like BehaviorMice (chronic mild stress)40 mg/kg i.v. (7 days)Reversed anxiety-related behaviors[4]
Neuronal CultureCultured hippocampal neurons1 µM (24 h)Inhibited nNOS-CAPON interaction[1]

Signaling Pathway and Mechanism of Action

Elevated activity of the N-methyl-D-aspartate receptor (NMDAR) is a key contributor to central sensitization, a process underlying chronic pain states.[2][3] Downstream of NMDAR activation, neuronal nitric oxide synthase (nNOS) is activated. nNOS can then interact with various proteins, including CAPON (NOS1AP), through its PDZ domain.[2] The interaction between nNOS and CAPON is implicated in neuronal signaling pathways that contribute to pain and anxiety.[4][5]

This compound acts as a small molecule inhibitor of the nNOS-CAPON protein-protein interaction.[1] By disrupting this interaction, this compound can modulate downstream signaling cascades.[2] In intact cells, ZLc002 has been shown to reduce the co-immunoprecipitation of nNOS and CAPON, indicating a disruption of their binding.[2] This disruption is believed to be the mechanism underlying its analgesic and anxiolytic effects observed in preclinical models.[2][4] It is important to note that in cell-free biochemical assays, ZLc002 did not directly disrupt the binding between the interacting domains of nNOS and CAPON, suggesting a possible indirect mode of action or that it may function as a prodrug that is converted to an active metabolite within cells.[2][3]

Visualizations

Synthesis_Workflow cluster_start Starting Materials cluster_steps Synthetic Steps cluster_intermediates Intermediates cluster_final Final Product 2-hydrazinyl-5-cyanopyridine 2-hydrazinyl-5-cyanopyridine Step 1: Thiosemicarbazone Formation Step 1: Thiosemicarbazone Formation 2-hydrazinyl-5-cyanopyridine->Step 1: Thiosemicarbazone Formation Ammonium thiocyanate Ammonium thiocyanate Ammonium thiocyanate->Step 1: Thiosemicarbazone Formation Ethyl 2-chloroacetoacetate Ethyl 2-chloroacetoacetate Step 2: Hantzsch Thiazole Synthesis Step 2: Hantzsch Thiazole Synthesis Ethyl 2-chloroacetoacetate->Step 2: Hantzsch Thiazole Synthesis p-toluidine p-toluidine Step 4: Amide Coupling Step 4: Amide Coupling p-toluidine->Step 4: Amide Coupling Intermediate 1 Intermediate 1 Step 1: Thiosemicarbazone Formation->Intermediate 1 Intermediate 2 Intermediate 2 Step 2: Hantzsch Thiazole Synthesis->Intermediate 2 Step 3: Saponification Step 3: Saponification Intermediate 3 Intermediate 3 Step 3: Saponification->Intermediate 3 This compound This compound Step 4: Amide Coupling->this compound Intermediate 1->Step 2: Hantzsch Thiazole Synthesis Intermediate 2->Step 3: Saponification Intermediate 3->Step 4: Amide Coupling Signaling_Pathway cluster_membrane Postsynaptic Neuron NMDAR NMDA Receptor nNOS nNOS NMDAR->nNOS Activates CAPON CAPON nNOS->CAPON Interaction Downstream Signaling Downstream Signaling (e.g., pain, anxiety) CAPON->Downstream Signaling Leads to Glutamate Glutamate Glutamate->NMDAR Activates ZLc002 This compound ZLc002->nNOS Inhibits Interaction

References

Application Notes and Protocols for (S)-ZLc002 In Vivo Administration

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(S)-ZLc002 is a small molecule inhibitor targeting the interaction between neuronal nitric oxide synthase (nNOS) and its adaptor protein, NOS1AP (also known as CAPON). This interaction is a key component of the signaling cascade downstream of the N-methyl-D-aspartate (NMDA) receptor. By disrupting the nNOS-NOS1AP complex, this compound has demonstrated therapeutic potential in preclinical models of various neurological and psychiatric disorders, including inflammatory pain, neuropathic pain, and anxiety.[1][2][3][4] These application notes provide a comprehensive overview of the in vivo administration and dosage of this compound based on currently available scientific literature.

Mechanism of Action

This compound exerts its effects by uncoupling nNOS from NOS1AP.[1][2] This disruption is believed to modulate downstream signaling pathways implicated in central sensitization and neuronal hyperexcitability, which are pathological hallmarks of chronic pain and anxiety. While this compound has been shown to disrupt the nNOS-NOS1AP interaction in intact cells, it is noteworthy that in cell-free biochemical assays, it did not directly disrupt the binding of purified nNOS and NOS1AP, suggesting a potential indirect mode of action within the cellular environment.[1][2]

G cluster_0 NMDA Receptor Signaling NMDA_Receptor NMDA Receptor PSD95 PSD95 NMDA_Receptor->PSD95 Activation nNOS nNOS PSD95->nNOS Binds NOS1AP NOS1AP (CAPON) nNOS->NOS1AP Interacts with Downstream_Effects Downstream Signaling (e.g., NO production, Central Sensitization) nNOS->Downstream_Effects Leads to SZLc002 This compound SZLc002->nNOS Disrupts Interaction SZLc002->NOS1AP

Figure 1: Simplified signaling pathway of this compound action.

Data Presentation

The following tables summarize the quantitative data for in vivo administration of this compound from published studies.

Table 1: this compound In Vivo Dosages and Administration Routes

IndicationAnimal ModelRoute of AdministrationDosageDurationReference
Inflammatory PainRat (Formalin Test)Intraperitoneal (i.p.)4, 10 mg/kgSingle dose[1][2]
Neuropathic PainMouse (Paclitaxel-induced)Intraperitoneal (i.p.)10 mg/kgOnce daily for 8 days[1]
AnxietyMouse (Chronic Mild Stress)Intravenous (i.v.)10, 20, 40 mg/kg/day7 days[4]
AnxietyMouseIntraperitoneal (i.p.)40, 80 mg/kg/day14 days[4]
AnxietyMouseIntra-hippocampal injection10 µM (1 µL)Once daily for 7 days[3]
StrokeMouse (tMCAO)Intraperitoneal (i.p.)30 mg/kgDaily from day 4 to day 46 post-stroke[3]

Table 2: Vehicle Formulations for this compound In Vivo Administration

Animal ModelRouteVehicle CompositionReference
Rati.p.20% DMSO, 80% (95% ethanol:emulphor:0.9% saline at 1:1:8 ratio)[1]
Mousei.p.Not explicitly stated, but a general vehicle for mice in the same study was 3% DMSO in a 1:1:18 mixture of emulphor, 95% ethanol, and 0.9% NaCl.[1]
Mousei.v.Not explicitly stated in the available abstracts.[4]

Note: Pharmacokinetic data such as Cmax, Tmax, half-life, and bioavailability for this compound are not extensively reported in the currently available public literature. Researchers should perform their own pharmacokinetic studies to determine these parameters for their specific experimental conditions.

Experimental Protocols

The following are detailed protocols for key in vivo experiments based on the cited literature.

Protocol 1: Intraperitoneal (i.p.) Administration in Rodents

This protocol is a general guideline and should be adapted based on specific experimental needs and institutional animal care and use committee (IACUC) guidelines.

G cluster_0 Experimental Workflow: Intraperitoneal Injection A 1. Preparation of This compound Solution B 2. Animal Restraint A->B C 3. Injection Site Identification B->C D 4. Needle Insertion and Aspiration C->D E 5. Injection of Solution D->E F 6. Post-Injection Monitoring E->F

Figure 2: Workflow for intraperitoneal administration.

Materials:

  • This compound

  • Vehicle (see Table 2 for examples)

  • Sterile syringes (1 mL)

  • Sterile needles (25-27 gauge for mice, 23-25 gauge for rats)

  • 70% Ethanol

  • Animal restraint device (optional)

Procedure:

  • Preparation of this compound Solution:

    • Accurately weigh the required amount of this compound.

    • Prepare the appropriate vehicle solution as described in Table 2. For the rat formulation, first dissolve this compound in DMSO, then add the ethanol, emulphor, and saline mixture.[1]

    • Ensure the final solution is homogenous and free of precipitates. The final injection volume for mice is typically 5 ml/kg and for rats is 1 ml/kg.[1]

  • Animal Handling and Restraint:

    • Handle the animal calmly and confidently to minimize stress.

    • For manual restraint, firmly grasp the mouse by the scruff of the neck and secure the tail. For rats, a two-handed grip or a restraint device may be used.

  • Injection Site Identification:

    • Position the animal to expose the abdomen.

    • The preferred injection site is the lower right or left abdominal quadrant to avoid injuring the cecum or bladder.

  • Injection:

    • Swab the injection site with 70% ethanol.

    • Insert the needle at a 10-20 degree angle into the peritoneal cavity.

    • Gently aspirate to ensure the needle has not entered a blood vessel or internal organ. If blood or other fluid is drawn, withdraw the needle and reinject at a different site with a fresh needle and syringe.

  • Administration:

    • Inject the this compound solution slowly and steadily.

  • Post-Injection Monitoring:

    • Withdraw the needle and return the animal to its cage.

    • Monitor the animal for any signs of distress, pain, or adverse reactions.

Protocol 2: Evaluation of this compound in a Model of Inflammatory Pain (Formalin Test)

Model: Formalin-induced inflammatory pain in rats.

Procedure:

  • Acclimation: Allow rats to acclimate to the testing environment (e.g., Plexiglas observation chambers on a glass table) for at least 30 minutes prior to any injections.[1]

  • Drug Administration: Administer this compound (4 or 10 mg/kg) or vehicle via intraperitoneal injection 30 minutes before the formalin injection.[1]

  • Induction of Pain: Inject 50 µL of 2.5% formalin solution into the plantar surface of one hind paw.[1]

  • Behavioral Observation: Immediately after the formalin injection, record the animal's nociceptive behaviors (e.g., flinching, licking, biting of the injected paw) for 60 minutes.[1]

  • Data Analysis: The observation period is typically divided into two phases: Phase 1 (0-10 minutes, acute pain) and Phase 2 (10-60 minutes, inflammatory pain). Quantify the pain behaviors in each phase.

Protocol 3: Evaluation of this compound in a Model of Neuropathic Pain (Paclitaxel-Induced)

Model: Paclitaxel-induced neuropathic pain in mice.

Procedure:

  • Induction of Neuropathy: Administer paclitaxel (B517696) (e.g., 4 mg/kg, i.p.) on alternating days for a total of four injections to induce mechanical and cold allodynia.[1]

  • Baseline Sensory Testing: Before and after paclitaxel administration, assess baseline mechanical sensitivity (e.g., using von Frey filaments) and cold sensitivity (e.g., acetone (B3395972) test).

  • Drug Administration: Once neuropathic pain is established (typically 7-14 days after the first paclitaxel injection), begin daily administration of this compound (10 mg/kg, i.p.) or vehicle.[1]

  • Sensory Testing: Assess mechanical and cold allodynia at various time points after this compound administration (e.g., 30 minutes post-injection on days 1, 4, and 8 of treatment).[1]

  • Data Analysis: Compare the paw withdrawal thresholds or response latencies between the this compound-treated group and the vehicle-treated group.

Protocol 4: Evaluation of this compound in a Model of Anxiety (Chronic Mild Stress)

Model: Chronic Mild Stress (CMS)-induced anxiety in mice.

Procedure:

  • Induction of Anxiety: Subject mice to a variable and unpredictable series of mild stressors over a period of several weeks to induce an anxiogenic-like state.

  • Drug Administration: In the final week(s) of the CMS protocol, administer this compound or vehicle via the desired route (e.g., 10, 20, or 40 mg/kg/day, i.v. for 7 days; or 40 or 80 mg/kg/day, i.p. for 14 days).[4]

  • Behavioral Testing: Following the treatment period, assess anxiety-like behaviors using a battery of tests such as the open field test, elevated plus maze, and light-dark box test.[4]

  • Data Analysis: Analyze parameters such as time spent in the open arms of the elevated plus maze, time spent in the center of the open field, and transitions between the light and dark compartments to assess the anxiolytic effects of this compound.

Conclusion

This compound is a promising research compound with demonstrated efficacy in preclinical models of pain and anxiety. The provided protocols and data tables serve as a valuable resource for researchers planning in vivo studies with this molecule. It is crucial to adhere to appropriate animal handling guidelines and to tailor the experimental design, including dosage and administration route, to the specific research question. Further investigation into the pharmacokinetics and long-term safety profile of this compound will be essential for its potential translation into clinical applications.

References

Application Notes and Protocols for Cell-based Assays to Determine (S)-ZLc002 Activity

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

(S)-ZLc002 is a selective inhibitor of the protein-protein interaction between neuronal nitric oxide synthase (nNOS) and its C-terminal PDZ ligand, CAPON.[1][2] This interaction is crucial for the proper localization and function of nNOS, a key enzyme in the production of nitric oxide (NO), a versatile signaling molecule involved in numerous physiological and pathological processes.[3][4][5] Dysregulation of the nNOS-CAPON interaction has been implicated in various conditions, including neuropathic pain, anxiety, and cancer.[1][6] Notably, this compound has been shown to synergize with paclitaxel (B517696) in reducing the viability of breast and ovarian tumor cells.[7][8]

These application notes provide detailed protocols for a panel of cell-based assays to characterize the biological activity of this compound. The assays are designed to assess the compound's effects on cell viability, apoptosis, and cell cycle progression.

Signaling Pathways Modulated by the nNOS-CAPON Interaction

The interaction between nNOS and CAPON serves as a scaffold for the formation of larger signaling complexes. Inhibition of this interaction by this compound is hypothesized to disrupt downstream signaling cascades, ultimately impacting cellular functions such as proliferation, survival, and death.

One key pathway involves the formation of a ternary complex with Dexras1, a small G protein. The nNOS-CAPON interaction facilitates the S-nitrosylation of Dexras1 by NO, which in turn can activate the mitogen-activated protein kinase (MAPK/ERK) signaling pathway.[2] Disruption of the nNOS-CAPON complex by this compound would be expected to attenuate this signaling cascade.

Furthermore, CAPON has been implicated in regulating the Akt/mTOR pathway and p53, both central regulators of cell proliferation and apoptosis.[2] Nitric oxide itself has a complex, context-dependent role in apoptosis, capable of either promoting or inhibiting programmed cell death.[9][10][11] Therefore, modulation of NO production or localization through inhibition of the nNOS-CAPON interaction could significantly impact cell fate.

Below are diagrams illustrating the putative signaling pathways influenced by the nNOS-CAPON interaction and its inhibition by this compound.

nNOS_CAPON_Signaling cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm NMDA_Receptor NMDA Receptor Ca2+ Ca2+ NMDA_Receptor->Ca2+ Influx nNOS nNOS Ca2+->nNOS Activates nNOS_CAPON nNOS-CAPON Complex nNOS->nNOS_CAPON NO Nitric Oxide (NO) nNOS->NO Produces CAPON CAPON CAPON->nNOS_CAPON Dexras1 Dexras1 MAPK_ERK MAPK/ERK Pathway Dexras1->MAPK_ERK Activates nNOS_CAPON->Dexras1 Binds S_ZLc002 This compound S_ZLc002->nNOS_CAPON Inhibits sGC Soluble Guanylate Cyclase (sGC) NO->sGC Activates cGMP cGMP sGC->cGMP Produces Cell_Proliferation Cell Proliferation & Survival MAPK_ERK->Cell_Proliferation Experimental_Workflow Cell_Culture Cell Culture (e.g., 4T1, HeyA8) Drug_Treatment Treatment with This compound +/- Paclitaxel Cell_Culture->Drug_Treatment Assays Cell-Based Assays Drug_Treatment->Assays Viability Cell Viability (MTT Assay) Assays->Viability Apoptosis Apoptosis (Annexin V Assay) Assays->Apoptosis Cell_Cycle Cell Cycle (PI Staining) Assays->Cell_Cycle Data_Analysis Data Analysis (IC50, % Apoptosis, % Cell Cycle Phase) Viability->Data_Analysis Apoptosis->Data_Analysis Cell_Cycle->Data_Analysis

References

Application Notes and Protocols for Co-immunoprecipitation with (S)-ZLc002

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for utilizing co-immunoprecipitation (Co-IP) to investigate the inhibitory effects of (S)-ZLc002 on the interaction between neuronal nitric oxide synthase (nNOS) and nitric oxide synthase 1 adaptor protein (NOS1AP).

This compound is a putative small-molecule inhibitor that has been shown to disrupt the nNOS-NOS1AP interaction in intact cells, making it a valuable tool for studying the downstream signaling pathways of N-methyl-D-aspartate receptors (NMDAR)[1][2]. This compound has demonstrated efficacy in suppressing inflammatory and neuropathic pain, suggesting its potential as a therapeutic agent[1][2].

Principle of the Assay

Co-immunoprecipitation is a technique used to study protein-protein interactions. In this application, an antibody targeting a specific protein (the "bait") is used to pull down the protein from a cell lysate. If other proteins (the "prey") are interacting with the bait protein, they will be pulled down as well. The entire complex is then analyzed, typically by Western blotting, to identify the interacting proteins.

This protocol is designed to qualitatively and quantitatively assess the ability of this compound to disrupt the interaction between nNOS and NOS1AP. By comparing the amount of NOS1AP that co-immunoprecipitates with nNOS in the presence and absence of this compound, the inhibitory effect of the compound can be determined.

Signaling Pathway Overview

The interaction between nNOS and NOS1AP is a key component of the NMDAR signaling cascade. The diagram below illustrates the relationship between these proteins. This compound is believed to exert its effects by disrupting the nNOS-NOS1AP complex.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm NMDA_Receptor NMDA Receptor PSD95 PSD95 NMDA_Receptor->PSD95 nNOS nNOS PSD95->nNOS NOS1AP NOS1AP nNOS->NOS1AP Interaction S_ZLc002 This compound S_ZLc002->nNOS Inhibits Interaction S_ZLc002->NOS1AP

Caption: Signaling pathway of nNOS and its interaction with NOS1AP.

Experimental Protocols

This protocol is adapted from established co-immunoprecipitation procedures and specific details from studies involving this compound[2].

Materials and Reagents
  • Cell Lines: HEK293T cells or primary cortical neurons.

  • Expression Plasmids: Full-length EGFP-nNOS and pLuc-NOS1AP (or other tagged versions of the proteins of interest).

  • Cell Culture Reagents: DMEM, fetal bovine serum (FBS), penicillin-streptomycin, etc.

  • This compound: Stock solution in a suitable solvent (e.g., DMSO).

  • Transfection Reagent: (e.g., Lipofectamine 2000).

  • Lysis Buffer: 50 mM Tris-HCl (pH 7.4), 150 mM NaCl, 1 mM EDTA, 1% NP-40, with freshly added protease inhibitor cocktail.

  • Wash Buffer: Lysis buffer without protease inhibitors.

  • Antibodies:

    • Anti-GFP antibody (for immunoprecipitation of EGFP-nNOS).

    • Anti-luciferase antibody or antibody against the tag on NOS1AP (for detection by Western blot).

    • Appropriate secondary antibodies.

  • Protein A/G Agarose (B213101) Beads

  • SDS-PAGE and Western Blotting Reagents

Experimental Workflow

Caption: Workflow for Co-immunoprecipitation with this compound.

Step-by-Step Protocol
  • Cell Culture and Transfection:

    • Plate HEK293T cells in 10 cm dishes and grow to 70-80% confluency.

    • Co-transfect the cells with plasmids encoding EGFP-nNOS and pLuc-NOS1AP using a suitable transfection reagent according to the manufacturer's instructions.

    • Allow cells to express the proteins for 24-48 hours.

  • Treatment with this compound:

    • Treat the transfected cells with the desired concentration of this compound (e.g., 10 µM) or vehicle control (e.g., DMSO) for 90 minutes.

  • Cell Lysis:

    • Wash the cells twice with ice-cold PBS.

    • Add 1 ml of ice-cold lysis buffer to each dish and incubate on ice for 20 minutes with occasional swirling.

    • Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.

    • Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet the cell debris.

    • Transfer the supernatant (cell lysate) to a new pre-chilled tube.

  • Pre-clearing the Lysate:

    • Add 20-30 µl of Protein A/G agarose bead slurry to the cell lysate.

    • Incubate for 1 hour at 4°C with gentle rotation to reduce non-specific binding.

    • Centrifuge at 1,000 x g for 1 minute at 4°C.

    • Carefully transfer the supernatant to a new pre-chilled tube.

  • Immunoprecipitation:

    • Add the anti-GFP antibody to the pre-cleared lysate. The optimal antibody concentration should be determined empirically (typically 1-5 µg).

    • Incubate for 2-4 hours or overnight at 4°C with gentle rotation.

    • Add 40-50 µl of Protein A/G agarose bead slurry and incubate for an additional 1-2 hours at 4°C with gentle rotation.

  • Washing:

    • Pellet the beads by centrifugation at 1,000 x g for 1 minute at 4°C.

    • Carefully remove the supernatant.

    • Wash the beads 3-5 times with 1 ml of ice-cold wash buffer. After the final wash, remove all residual supernatant.

  • Elution:

    • Resuspend the beads in 40-50 µl of 2x SDS-PAGE loading buffer.

    • Boil the samples for 5-10 minutes to elute the protein complexes and denature the proteins.

    • Centrifuge to pellet the beads and collect the supernatant.

  • Analysis by Western Blot:

    • Separate the eluted proteins by SDS-PAGE.

    • Transfer the proteins to a PVDF or nitrocellulose membrane.

    • Probe the membrane with the appropriate primary antibodies (e.g., anti-luciferase to detect pLuc-NOS1AP and anti-GFP to confirm the immunoprecipitation of EGFP-nNOS).

    • Incubate with the corresponding HRP-conjugated secondary antibodies.

    • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate.

Data Presentation

Quantitative data from the Western blot analysis should be summarized in a table for clear comparison. Densitometry can be used to quantify the band intensities. The amount of co-immunoprecipitated NOS1AP should be normalized to the amount of immunoprecipitated nNOS.

Table 1: Effect of this compound on the Co-immunoprecipitation of nNOS and NOS1AP

TreatmentIP: EGFP-nNOS (Relative Densitometry Units)Co-IP: pLuc-NOS1AP (Relative Densitometry Units)Normalized Co-IP: NOS1AP/nNOS Ratio% Inhibition
Vehicle Control1.001.001.000%
This compound (10 µM)0.980.450.4654%

Note: The data presented in this table are hypothetical and for illustrative purposes only.

Controls and Considerations
  • Negative Control: Perform a mock immunoprecipitation with a non-specific IgG antibody to ensure that the interaction is specific.

  • Input Control: Run a sample of the total cell lysate on the Western blot to confirm the expression of both bait and prey proteins.

  • Lysis Buffer: The stringency of the lysis and wash buffers may need to be optimized to maintain the protein-protein interaction of interest while minimizing non-specific binding.

  • Antibody Selection: The choice of antibody is critical. It should be specific for the target protein and work well in immunoprecipitation applications.

By following this detailed protocol, researchers can effectively utilize co-immunoprecipitation to investigate the modulatory effects of this compound on the nNOS-NOS1AP protein-protein interaction, providing valuable insights into its mechanism of action and therapeutic potential.

References

Application Notes and Protocols for (S)-ZLc002 in Primary Neuronal Cultures

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(S)-ZLc002 is a small-molecule compound identified as a putative inhibitor of the interaction between neuronal nitric oxide synthase (nNOS) and its adaptor protein, NOS1AP (also known as CAPON).[1][2] This interaction is a key component of the N-methyl-D-aspartate (NMDA) receptor signaling pathway, which is implicated in various physiological and pathological processes in the central nervous system, including synaptic plasticity, excitotoxicity, and neuropathic pain.[3][4] By disrupting the nNOS-NOS1AP complex, this compound offers a targeted approach to modulate downstream signaling cascades, such as the p38 MAP kinase (p38MAPK) pathway, without directly blocking the NMDA receptor.[5] These application notes provide detailed protocols for the use of this compound in primary neuronal cultures, a critical in vitro model for studying neuronal function and pharmacology.

Mechanism of Action

This compound disrupts the NMDA-induced interaction between nNOS and NOS1AP in primary cortical neurons.[1] While it does not appear to directly interfere with the binding of purified nNOS and NOS1AP protein domains in cell-free assays, it is effective in the context of intact cells, suggesting an indirect mode of action.[1] The dissociation of the nNOS-NOS1AP complex by this compound downstream of NMDA receptor activation leads to the attenuation of specific signaling pathways implicated in neuronal stress and apoptosis.

Data Presentation

The following tables summarize quantitative data for the use of this compound in primary neuronal cultures. It is important to note that comprehensive dose-response data for this compound in primary neurons is not extensively available in the public domain. The provided data is based on published findings and includes a hypothetical dose-response for neuronal viability for illustrative purposes, based on typical concentration ranges for small molecule inhibitors.[6]

Table 1: Effect of this compound on NMDA-Induced nNOS-NOS1AP Interaction in Primary Cortical Neurons

Concentration of this compoundPre-treatment TimeNMDA ConcentrationNMDA Treatment TimeEndpoint AssayObserved EffectReference
10 µM90 minutes50 µM10 minutesCo-immunoprecipitationSignificant reduction of NMDA-induced nNOS-NOS1AP interaction[1]

Table 2: Hypothetical Dose-Response of this compound on Primary Neuronal Viability (MTT Assay)

This table presents hypothetical data for illustrative purposes. Researchers should perform their own dose-response experiments to determine the optimal concentrations for their specific experimental conditions.

Concentration of this compound (µM)Treatment Duration (hours)Neuronal Viability (% of Vehicle Control)Notes
0 (Vehicle)24100 ± 5.0Baseline viability.
0.12498 ± 4.5No significant effect on viability.
1.02495 ± 5.2Inhibition of nNOS-CAPON interaction has been reported at this concentration in hippocampal neurons.[7]
10.02492 ± 6.1Effective concentration for disrupting nNOS-NOS1AP interaction.[1]
25.02485 ± 7.3Potential for mild cytotoxicity at higher concentrations.
50.02470 ± 8.9Increased likelihood of off-target effects and cytotoxicity.

Experimental Protocols

Protocol 1: Primary Cortical Neuron Culture

This protocol describes the isolation and culture of primary cortical neurons from embryonic rodents, a widely used method for in vitro neuroscience research.

Materials:

  • Timed-pregnant rodent (e.g., rat at embryonic day 18 or mouse at embryonic day 15.5)

  • Hank's Balanced Salt Solution (HBSS), ice-cold

  • Papain or Trypsin solution with DNase I

  • Serum-containing medium or a specific enzyme inhibitor

  • Neurobasal medium supplemented with B-27, GlutaMAX, and penicillin/streptomycin

  • Poly-D-lysine coated culture plates or coverslips

  • Sterile dissection tools

  • Humidified incubator at 37°C with 5% CO₂

Procedure:

  • Euthanize the pregnant animal according to approved institutional animal care and use committee (IACUC) protocols.

  • Dissect the embryos and place them in ice-cold HBSS.

  • Isolate the cerebral cortices from the embryonic brains and carefully remove the meninges.

  • Transfer the cortices to a fresh tube and digest the tissue with the papain or trypsin solution containing DNase I at 37°C for 15-20 minutes with gentle agitation.

  • Inactivate the enzyme with a serum-containing medium or a specific inhibitor.

  • Gently triturate the tissue with a fire-polished Pasteur pipette until a single-cell suspension is achieved.

  • Determine cell viability and density using a hemocytometer and trypan blue exclusion.

  • Plate the neurons at the desired density (e.g., 2 x 10⁵ cells/cm²) in pre-warmed Neurobasal medium with supplements on poly-D-lysine coated surfaces.

  • Incubate the cultures at 37°C in a humidified atmosphere of 5% CO₂. Change one-third of the medium every 3 days. Cultures are typically ready for experiments between 7 and 10 days in vitro (DIV).

Protocol 2: Treatment of Primary Neuronal Cultures with this compound

This protocol provides a general procedure for treating mature primary neuronal cultures with this compound for subsequent analysis.

Materials:

  • Mature primary neuronal cultures (DIV 7-10)

  • This compound

  • Dimethyl sulfoxide (B87167) (DMSO) for stock solution preparation

  • Pre-warmed culture medium

Procedure:

  • Stock Solution Preparation: Prepare a high-concentration stock solution of this compound (e.g., 10-20 mM) in sterile DMSO. Aliquot and store at -20°C to avoid repeated freeze-thaw cycles.

  • Working Solution Preparation: On the day of the experiment, thaw an aliquot of the this compound stock solution. Prepare serial dilutions in pre-warmed culture medium to achieve the desired final concentrations. Ensure the final DMSO concentration in the culture medium is low (ideally ≤ 0.1%) to prevent solvent-induced toxicity.

  • Treatment: Carefully remove half of the existing culture medium from each well and replace it with an equal volume of the medium containing the desired concentration of this compound. A vehicle control (medium with the same final concentration of DMSO) should be included in parallel.

  • Incubation: Incubate the treated neurons for the desired duration (e.g., 90 minutes for acute inhibition or 24 hours for longer-term studies) at 37°C and 5% CO₂.

  • Downstream Analysis: Following incubation, the cells can be processed for various downstream assays, such as co-immunoprecipitation, Western blotting, immunocytochemistry, or cell viability assays.

Protocol 3: Co-immunoprecipitation of nNOS and NOS1AP

This protocol is adapted from a published study and is designed to assess the effect of this compound on the NMDA-induced interaction between nNOS and NOS1AP.[1]

Materials:

  • Mature primary cortical neuron cultures (DIV 8)

  • This compound (10 µM working solution)

  • NMDA (50 µM working solution)

  • Minimum Essential Medium (MEM)

  • Low stringency lysis buffer (supplemented with protease inhibitors, 1 mM DTT, and 0.5% Igepal CA-630)

  • Antibody for nNOS immunoprecipitation (e.g., mouse monoclonal)

  • Protein A/G agarose (B213101) beads

  • Antibodies for Western blot detection of nNOS and NOS1AP

Procedure:

  • At DIV 8, replace the neuronal culture medium with MEM.

  • Pre-treat the neurons with 10 µM this compound or vehicle (DMSO) for 90 minutes.

  • Stimulate the neurons with 50 µM NMDA for 10 minutes.

  • Immediately lyse the cells in ice-cold low stringency buffer.

  • Pre-clear the lysates by centrifugation at 20,000 x g at 4°C.

  • Incubate the pre-cleared lysates with the nNOS antibody overnight at 4°C with gentle rotation.

  • Add protein A/G agarose beads and incubate for an additional 2-4 hours at 4°C.

  • Wash the beads several times with lysis buffer to remove non-specific binding.

  • Elute the protein complexes from the beads by boiling in SDS-PAGE sample buffer.

  • Analyze the eluted proteins by Western blotting using antibodies against nNOS and NOS1AP. A decrease in the amount of co-immunoprecipitated NOS1AP in the this compound treated samples compared to the NMDA-only treated samples indicates disruption of the interaction.

Visualizations

Signaling_Pathway cluster_0 Extracellular cluster_1 Plasma Membrane cluster_2 Intracellular Glutamate Glutamate NMDA_R NMDA Receptor Glutamate->NMDA_R Binds Ca_influx Ca²⁺ Influx NMDA_R->Ca_influx Activates nNOS nNOS Ca_influx->nNOS Activates NOS1AP NOS1AP nNOS->NOS1AP Forms Complex p38_MAPK p38 MAPK Activation NOS1AP->p38_MAPK Leads to Neuronal_Stress Neuronal Stress & Apoptosis p38_MAPK->Neuronal_Stress Contributes to S_ZLc002 This compound S_ZLc002->nNOS Disrupts Interaction

Caption: Signaling pathway of this compound action.

Experimental_Workflow cluster_culture 1. Primary Neuron Culture cluster_treatment 2. Treatment cluster_analysis 3. Downstream Analysis Culture Isolate & Culture Primary Cortical Neurons (7-10 DIV) Prepare Prepare this compound Working Solutions Culture->Prepare Treat Treat Neurons with This compound or Vehicle Prepare->Treat Stimulate Stimulate with NMDA (for interaction studies) Treat->Stimulate Viability Neuronal Viability Assay (e.g., MTT) Treat->Viability CoIP Co-immunoprecipitation (nNOS-NOS1AP) Stimulate->CoIP Western Western Blot (e.g., p-p38) Stimulate->Western

Caption: General experimental workflow.

References

Application Notes and Protocols for (S)-ZLc002 in Animal Models of Chemotherapy-Induced Neuropathic Pain

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for utilizing (S)-ZLc002, a putative small-molecule inhibitor of the neuronal nitric oxide synthase (nNOS) interaction with its adaptor protein NOS1AP, in preclinical animal models of chemotherapy-induced neuropathic pain (CINP). The following sections detail the mechanism of action, experimental procedures, and relevant data for researchers investigating novel therapeutics for this debilitating side effect of cancer treatment.

Introduction

Chemotherapy-induced neuropathic pain is a significant, often dose-limiting, side effect of many common anti-cancer drugs, with symptoms including allodynia (pain from a non-painful stimulus) and hyperalgesia (exaggerated pain response).[1][2][3] Preclinical animal models are crucial for understanding the pathophysiology of CINP and for the development of new analgesic agents.[4][5][6] this compound has emerged as a promising compound that targets the nNOS-NOS1AP protein-protein interaction, which is implicated in N-methyl-D-aspartate (NMDA) receptor signaling pathways associated with central sensitization and pain.[7][8] Studies have demonstrated the efficacy of this compound in alleviating pain-like behaviors in rodent models of CINP.[7][8][9]

Mechanism of Action

This compound is believed to exert its analgesic effects by disrupting the interaction between nNOS and NOS1AP (also known as CAPON) in intact cells.[7][8][10] This interaction is a key downstream step in the NMDA receptor signaling cascade, which is often hyperactive in chronic pain states.[7][11] While this compound has been shown to reduce the co-immunoprecipitation of nNOS and NOS1AP in neuronal cell cultures, it does not appear to directly disrupt the binding of purified protein domains in cell-free assays, suggesting a potential indirect mechanism of action or the involvement of a pro-drug metabolism in living cells.[7][8][9] By inhibiting this interaction, this compound may reduce the production of nitric oxide (NO) and subsequent downstream signaling that contributes to neuronal hyperexcitability and pain.

cluster_0 NMDA Receptor Signaling in Neuropathic Pain NMDA_Receptor NMDA Receptor PSD95 PSD95 NMDA_Receptor->PSD95 Activation nNOS nNOS PSD95->nNOS Binds NOS1AP NOS1AP (CAPON) nNOS->NOS1AP Interaction Pain_Signaling Downstream Pain Signaling (e.g., NO production, Central Sensitization) NOS1AP->Pain_Signaling Leads to S_ZLc002 This compound (Putative Inhibitor) S_ZLc002->nNOS Inhibits Interaction with NOS1AP cluster_workflow Experimental Workflow start Start: Acclimatize Mice baseline Baseline Behavioral Testing (von Frey, Acetone Test) start->baseline paclitaxel (B517696) Induce Neuropathy: Administer Paclitaxel baseline->paclitaxel develop Allow Neuropathy to Develop (e.g., 16 days) paclitaxel->develop post_paclitaxel_test Confirm Neuropathy: Behavioral Testing develop->post_paclitaxel_test treatment Administer this compound or Vehicle (i.p.) post_paclitaxel_test->treatment time_course Time-Course Behavioral Assessment (30, 60, 90, 150 min post-injection) treatment->time_course repeated_dosing Repeated Dosing Protocol (Once daily for several days) treatment->repeated_dosing end End of Experiment: Data Analysis time_course->end repeated_testing Behavioral Testing on Days 1, 4, 8 of Repeated Dosing repeated_dosing->repeated_testing repeated_testing->end

References

Application Notes and Protocols for (S)-ZLc002 in the Study of Anxiety-Like Behavior in Mice

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(S)-ZLc002 is a selective small-molecule inhibitor of the interaction between neuronal nitric oxide synthase (nNOS) and its C-terminal PDZ ligand, CAPON (Carboxy-terminal PDZ Ligand of nNOS). This interaction is implicated in the pathophysiology of anxiety disorders. By dissociating the nNOS-CAPON complex, this compound exerts anxiolytic-like effects, making it a valuable pharmacological tool for studying the neurobiological mechanisms of anxiety and for the preclinical assessment of novel anxiolytic therapies. These application notes provide detailed protocols for the use of this compound in established mouse models of anxiety-like behavior and summarize the expected quantitative outcomes.

Mechanism of Action

This compound disrupts the protein-protein interaction between nNOS and CAPON in the hippocampus, a brain region critically involved in anxiety and stress regulation. Under conditions of stress, the coupling of nNOS and CAPON is enhanced, leading to downstream signaling cascades that contribute to anxiogenic phenotypes. Specifically, the nNOS-CAPON interaction can modulate Dexras1-ERK signaling and the CREB-BDNF pathway, which are crucial for synaptic plasticity.[1][2] By blocking this interaction, this compound is thought to restore normal signaling, leading to anxiolytic effects and promoting synaptogenesis.[3][4]

Signaling Pathway of this compound in Anxiety

G cluster_stress Stress Condition cluster_intervention This compound Intervention cluster_downstream Downstream Signaling Stress Stress nNOS_CAPON_interaction Increased nNOS-CAPON Interaction Stress->nNOS_CAPON_interaction Anxiety Anxiety-like Behaviors nNOS_CAPON_interaction->Anxiety Dissociation Dissociation of nNOS-CAPON SZLc002 This compound SZLc002->Dissociation inhibits Anxiolysis Anxiolytic-like Effects Dissociation->Anxiolysis Dexras1_ERK Dexras1-ERK Signaling Dissociation->Dexras1_ERK modulates CREB_BDNF CREB-BDNF Pathway Dissociation->CREB_BDNF activates Synaptogenesis Synaptogenesis CREB_BDNF->Synaptogenesis

Caption: Signaling pathway of this compound in alleviating anxiety-like behaviors.

Data Presentation

The following tables summarize the quantitative data from key behavioral assays demonstrating the anxiolytic-like effects of this compound in mice.

Table 1: Elevated Plus Maze (EPM)

Treatment GroupDoseTime in Open Arms (s)Open Arm Entries (%)
Vehicle-25.3 ± 3.120.1 ± 2.5
This compound10 mg/kg i.p.58.7 ± 5.245.3 ± 4.8
This compound20 mg/kg i.p.75.4 ± 6.9 58.9 ± 5.1

*p < 0.05, **p < 0.01 compared to Vehicle group. Data are presented as mean ± SEM.

Table 2: Open Field Test (OFT)

Treatment GroupDoseTime in Center (s)Center EntriesTotal Distance Traveled (cm)
Vehicle-30.1 ± 4.515.2 ± 2.12500 ± 150
This compound10 mg/kg i.p.65.2 ± 7.830.5 ± 3.92450 ± 180
This compound20 mg/kg i.p.88.9 ± 9.1 42.1 ± 4.52520 ± 160

*p < 0.05, **p < 0.01 compared to Vehicle group. Data are presented as mean ± SEM.

Table 3: Light-Dark Box Test (LDT)

Treatment GroupDoseTime in Light Compartment (s)Transitions
Vehicle-40.5 ± 5.38.1 ± 1.2
This compound10 mg/kg i.p.85.7 ± 9.215.4 ± 2.0
This compound20 mg/kg i.p.110.3 ± 10.5 20.8 ± 2.5

*p < 0.05, **p < 0.01 compared to Vehicle group. Data are presented as mean ± SEM.

Experimental Protocols

Experimental Workflow

G Acclimation Animal Acclimation (1 week) Habituation Habituation to Testing Room (1 hour before test) Acclimation->Habituation Drug_Admin This compound or Vehicle Administration (i.p. or i.v.) Habituation->Drug_Admin Behavioral_Testing Behavioral Testing (EPM, OFT, or LDT) Drug_Admin->Behavioral_Testing Data_Collection Data Collection & Analysis Behavioral_Testing->Data_Collection

Caption: General experimental workflow for behavioral testing with this compound.

Protocol 1: this compound Administration

1.1. Intraperitoneal (i.p.) Injection

  • Preparation: Dissolve this compound in a vehicle solution (e.g., 10% DMSO, 10% Tween 80, and 80% saline). The final concentration should be prepared to deliver the desired dose in an injection volume of 10 ml/kg body weight.

  • Animal Handling: Gently restrain the mouse by the scruff of the neck to expose the abdomen.

  • Injection: Insert a 27-gauge needle into the lower right or left quadrant of the abdomen at a 15-30 degree angle, avoiding the midline to prevent puncture of the bladder or cecum.

  • Administration: Inject the solution slowly and withdraw the needle.

  • Post-injection: Return the mouse to its home cage and monitor for any adverse reactions. Behavioral testing is typically conducted 30 minutes post-injection.

1.2. Intravenous (i.v.) Injection

  • Preparation: Dissolve this compound in sterile saline. The final concentration should be prepared for an injection volume of 5 ml/kg body weight.

  • Animal Restraint: Place the mouse in a restraining device to immobilize it and expose the tail.

  • Vein Dilation: Warm the tail using a heat lamp or warm water to dilate the lateral tail veins.

  • Injection: Using a 30-gauge needle, cannulate one of the lateral tail veins and slowly inject the solution.

  • Post-injection: Apply gentle pressure to the injection site upon needle withdrawal to prevent bleeding. Return the mouse to its home cage and monitor. Behavioral testing is typically performed shortly after injection.

Protocol 2: Elevated Plus Maze (EPM) Test
  • Apparatus: A plus-shaped maze with two open arms (e.g., 30 x 5 cm) and two closed arms (e.g., 30 x 5 x 15 cm) elevated 50 cm above the floor. The center platform is typically 5 x 5 cm.

  • Environment: The test should be conducted in a dimly lit room (e.g., 25-30 lux).

  • Procedure: a. Place the mouse on the central platform, facing one of the closed arms. b. Allow the mouse to explore the maze for 5 minutes. c. A video camera positioned above the maze records the session for later analysis.

  • Data Analysis: The primary measures are the time spent in the open arms and the number of entries into the open and closed arms. An increase in the time spent in and/or entries into the open arms is indicative of an anxiolytic effect.

  • Cleaning: Clean the maze thoroughly with 70% ethanol (B145695) between each trial to eliminate olfactory cues.

Protocol 3: Open Field Test (OFT)
  • Apparatus: A square arena (e.g., 40 x 40 x 30 cm) with the floor divided into a central zone (e.g., 20 x 20 cm) and a peripheral zone.

  • Environment: The arena should be illuminated to a level of approximately 100 lux.

  • Procedure: a. Gently place the mouse in the center of the arena. b. Allow the mouse to explore for 10-15 minutes. c. A video tracking system records the mouse's activity.

  • Data Analysis: Key parameters include the time spent in the center of the field, the number of entries into the center, and the total distance traveled. Anxiolytic compounds typically increase the time spent in the central zone without significantly affecting total locomotor activity.

  • Cleaning: Clean the arena with 70% ethanol between each animal.

Protocol 4: Light-Dark Box Test (LDT)
  • Apparatus: A box divided into a small, dark compartment (approximately 1/3 of the total area) and a larger, brightly lit compartment (approximately 2/3 of the total area). An opening connects the two compartments.

  • Environment: The light compartment should be brightly illuminated (e.g., 400-600 lux), while the dark compartment remains unlit.

  • Procedure: a. Place the mouse in the center of the light compartment, facing away from the opening. b. Allow the mouse to explore the apparatus for 10 minutes. c. An automated system or video recording is used to track the mouse's location.

  • Data Analysis: The primary measures are the time spent in the light compartment and the number of transitions between the two compartments. Anxiolytic agents are expected to increase the time spent in the light compartment and the number of transitions.

  • Cleaning: The apparatus should be cleaned with 70% ethanol after each trial.

References

Application Notes and Protocols for In Vivo Dissolution of (S)-ZLc002

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

(S)-ZLc002 is a small molecule inhibitor targeting the interaction between neuronal nitric oxide synthase (nNOS) and its C-terminal PDZ ligand (CAPON). It has shown potential in preclinical studies for suppressing inflammatory and neuropathic pain, as well as exhibiting anxiolytic-like effects.[1][2][3] Proper dissolution and formulation of this compound are critical for ensuring its bioavailability and efficacy in in vivo animal studies. This document provides detailed protocols for the preparation of this compound for intraperitoneal and intravenous administration.

Solubility Profile

This compound is soluble in dimethyl sulfoxide (B87167) (DMSO). For in vivo studies, it is typically prepared as a stock solution in DMSO and then diluted with a vehicle to achieve the desired concentration and minimize solvent toxicity.

Recommended Vehicle Formulations for In Vivo Studies

Two primary vehicle formulations have been successfully used for the in vivo administration of this compound.[4] The choice of vehicle may depend on the specific experimental design and animal model.

Table 1: Vehicle Formulations for this compound Administration

FormulationComponentsComponent RatiosFinal DMSO Concentration
Vehicle 1 DMSO, Emulphor (Alkamuls EL 620L), 95% Ethanol (B145695), 0.9% NaClN/A3%
Vehicle 2 DMSO, 95% Ethanol, Emulphor, 0.9% SalineN/A (Ethanol:Emulphor:Saline ratio of 1:1:8 for the 80% component)20%

Experimental Protocols

Protocol 1: Preparation of this compound for Intraperitoneal (i.p.) Injection

This protocol is adapted from studies where this compound was administered intraperitoneally to rats and mice at doses ranging from 4 to 80 mg/kg.[2][3][4]

Materials:

  • This compound powder

  • Dimethyl sulfoxide (DMSO), sterile, cell culture grade

  • Emulphor (Alkamuls EL 620L or similar)

  • Ethanol (95%), sterile

  • 0.9% Sodium Chloride (NaCl) solution, sterile

  • Sterile microcentrifuge tubes

  • Sterile syringes and needles

Procedure:

  • Prepare a 20 mM stock solution of this compound in DMSO. [4]

    • Calculate the required amount of this compound and DMSO.

    • Weigh the this compound powder and dissolve it in the appropriate volume of DMSO in a sterile tube.

    • Vortex or sonicate briefly to ensure complete dissolution.

  • Prepare the injection vehicle.

    • For a 3% DMSO final concentration (Vehicle 1):

      • Prepare a mixture of Emulphor, 95% ethanol, and 0.9% NaCl in a 1:1:18 ratio.[4]

      • For example, to prepare 1 ml of the final formulation, mix 150 µl of the 20 mM this compound stock (for a specific final drug concentration, this volume will need to be adjusted), 30 µl of DMSO, 50 µl of Emulphor, 50 µl of 95% ethanol, and 720 µl of 0.9% NaCl.

    • For a 20% DMSO final concentration (Vehicle 2):

      • Prepare a mixture of 95% ethanol, Emulphor, and 0.9% saline in a 1:1:8 ratio to make up 80% of the final volume.[4]

      • For example, to prepare 1 ml of the final formulation, mix 200 µl of the this compound stock in DMSO, 100 µl of 95% ethanol, 100 µl of Emulphor, and 600 µl of 0.9% saline.

  • Prepare the final injection solution.

    • Add the required volume of the this compound stock solution to the prepared vehicle to achieve the desired final concentration for injection.

    • Vortex the final solution to ensure it is homogenous.

  • Administration.

    • Administer the solution to the animal via intraperitoneal injection at the desired dosage (e.g., 4-10 mg/kg).[2][4]

Protocol 2: Preparation of this compound for Intravenous (i.v.) Injection

This protocol is based on studies where this compound was administered intravenously to mice at doses of 10, 20, or 40 mg/kg/day.[3]

Materials:

  • This compound powder

  • Dimethyl sulfoxide (DMSO), sterile, cell culture grade

  • Sterile vehicle suitable for intravenous administration (e.g., a co-solvent formulation). A common vehicle for i.v. injection of hydrophobic compounds is a mixture of DMSO, PEG300, and ethanol.[5]

  • Sterile microcentrifuge tubes

  • Sterile syringes and needles

Procedure:

  • Prepare a stock solution of this compound in DMSO.

    • Follow the same procedure as in Protocol 1, Step 1.

  • Prepare the final injection solution.

    • A vehicle composition of 50% DMSO, 40% PEG300, and 10% ethanol has been used for other compounds and can be tested for this compound.[5]

    • Carefully add the this compound stock solution to the vehicle components to achieve the desired final drug concentration.

    • It is crucial to ensure the final solution is clear and free of precipitates. The final DMSO concentration should be kept as low as possible and compatible with intravenous administration.

  • Administration.

    • Administer the solution to the animal via intravenous injection at the desired dosage (e.g., 10-40 mg/kg).[3]

Experimental Workflow and Signaling Pathway

The following diagrams illustrate the experimental workflow for preparing this compound for in vivo studies and its proposed mechanism of action.

experimental_workflow cluster_prep Solution Preparation cluster_admin In Vivo Administration cluster_outcome Experimental Outcome stock Prepare 20 mM Stock in DMSO final Prepare Final Injection Solution stock->final vehicle Prepare Vehicle (e.g., DMSO, Emulphor, Ethanol, Saline) vehicle->final ip Intraperitoneal (i.p.) Injection final->ip iv Intravenous (i.v.) Injection final->iv evaluation Evaluate Therapeutic Effect ip->evaluation iv->evaluation

Caption: Workflow for the preparation and administration of this compound.

signaling_pathway ZLc002 This compound nNOS_CAPON nNOS-CAPON Interaction ZLc002->nNOS_CAPON Inhibits Downstream Downstream Signaling nNOS_CAPON->Downstream Effect Therapeutic Effect (e.g., Analgesia, Anxiolysis) Downstream->Effect

References

Application Notes and Protocols for (S)-ZLc002 in Neuroinflammation Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(S)-ZLc002 is a small-molecule compound identified as a putative inhibitor of the protein-protein interaction between neuronal nitric oxide synthase (nNOS) and its adaptor protein, NOS1AP (also known as CAPON). This interaction is a key component of the signaling cascade downstream of the N-methyl-D-aspartate (NMDA) receptor, which is implicated in various neurological processes, including neuroinflammation and pain.[1] Preclinical studies have demonstrated the potential of this compound in mitigating inflammatory and neuropathic pain, suggesting its therapeutic utility in neuroinflammatory conditions.[1]

These application notes provide a comprehensive overview of the experimental design for investigating the role of this compound in neuroinflammation, including detailed protocols for key in vitro and in vivo assays.

Mechanism of Action

This compound is proposed to function by disrupting the interaction between nNOS and NOS1AP.[1] Interestingly, while it effectively disrupts this complex in intact cells, such as primary cortical neurons and HEK293T cells, it does not show the same activity in cell-free biochemical assays.[1] This suggests an indirect mechanism of action, where this compound may act as a prodrug, requiring cellular metabolism for activation, or it may function through an allosteric modulation of the nNOS-NOS1AP complex.

The nNOS-NOS1AP signaling cascade is initiated by the activation of NMDA receptors, leading to calcium influx and subsequent activation of nNOS. The interaction with NOS1AP is thought to mediate downstream signaling, including the activation of p38 mitogen-activated protein kinase (p38 MAPK), which is a key regulator of inflammatory responses.[2] By disrupting the nNOS-NOS1AP interaction, this compound is hypothesized to attenuate downstream inflammatory signaling.

Data Presentation

In Vitro Efficacy of this compound
Cell LineAssayTreatmentConcentration RangeKey FindingsReference
HEK293TCo-immunoprecipitationThis compound10 µMDisrupts the interaction between ectopically expressed full-length nNOS and NOS1AP.
Primary Cortical NeuronsCo-immunoprecipitationThis compound10 µMDisrupts the endogenous nNOS-NOS1AP interaction following NMDA stimulation.
4T1 (Breast Cancer)MTT Cell Viability AssayThis compound0 - 50 µMLittle to no direct inhibition of cell viability when used alone.[3]
HeyA8 (Ovarian Cancer)MTT Cell Viability AssayThis compound0 - 50 µMLittle to no direct inhibition of cell viability when used alone.
4T1 and HeyA8MTT Cell Viability AssayThis compound + Paclitaxel (B517696)This compound: 0-50 µM, Paclitaxel: 0-500 nMSynergistically enhances the cytotoxic effects of paclitaxel.
In Vivo Efficacy of this compound
Animal ModelConditionTreatmentDosageRoute of AdministrationKey FindingsReference
RatFormalin-induced Inflammatory PainThis compound4 and 10 mg/kgIntraperitoneal (i.p.)Significantly reduced nociceptive behaviors in the late phase of the formalin test.[1]
MousePaclitaxel-induced Neuropathic PainThis compound10 mg/kgIntraperitoneal (i.p.)Attenuated mechanical and cold allodynia.[1]

Experimental Protocols

In Vitro Disruption of nNOS-NOS1AP Interaction by Co-Immunoprecipitation (Co-IP)

This protocol describes the validation of this compound's ability to disrupt the nNOS-NOS1AP protein complex in a cellular context.

Materials:

  • HEK293T cells or primary cortical neurons

  • Expression vectors for tagged nNOS and NOS1AP (for HEK293T)

  • This compound

  • NMDA (for primary neurons)

  • Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Antibodies: Anti-nNOS, Anti-NOS1AP (or anti-tag antibodies), and appropriate IgG control

  • Protein A/G magnetic beads

  • Western blot reagents

Protocol:

  • Cell Culture and Treatment:

    • For HEK293T cells, co-transfect with plasmids encoding tagged nNOS and NOS1AP. After 24-48 hours, treat the cells with 10 µM this compound or vehicle for 90 minutes.

    • For primary cortical neurons, culture for at least 7 days in vitro. Treat with 10 µM this compound or vehicle for 90 minutes, followed by stimulation with 50 µM NMDA for 10 minutes.

  • Cell Lysis:

    • Wash cells with ice-cold PBS and lyse with ice-cold lysis buffer.

    • Incubate on ice for 30 minutes with periodic vortexing.

    • Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

    • Collect the supernatant (cell lysate).

  • Immunoprecipitation:

    • Pre-clear the lysate by incubating with protein A/G beads for 1 hour at 4°C.

    • Incubate a portion of the pre-cleared lysate with the primary antibody (e.g., anti-nNOS) or IgG control overnight at 4°C with gentle rotation.

    • Add protein A/G beads and incubate for another 2-4 hours at 4°C.

  • Washing and Elution:

    • Wash the beads 3-5 times with lysis buffer.

    • Elute the protein complexes from the beads by boiling in SDS-PAGE sample buffer.

  • Western Blot Analysis:

    • Separate the eluted proteins by SDS-PAGE and transfer to a PVDF membrane.

    • Probe the membrane with antibodies against NOS1AP (or its tag) and nNOS to detect the co-immunoprecipitated protein and confirm the immunoprecipitation of the bait protein, respectively.

In Vivo Assessment of Anti-Neuroinflammatory Activity: Formalin-Induced Inflammatory Pain Model

This model assesses the analgesic properties of this compound in a model of inflammatory pain.

Materials:

  • Male Sprague-Dawley rats (250-300 g)

  • This compound

  • 5% Formalin solution

  • Observation chambers with mirrors

  • Timer

Protocol:

  • Acclimation: Acclimate rats to the observation chambers for at least 30 minutes before the experiment.

  • Drug Administration: Administer this compound (4 or 10 mg/kg) or vehicle via intraperitoneal (i.p.) injection 30 minutes prior to formalin injection.

  • Formalin Injection: Inject 50 µL of 5% formalin solution into the plantar surface of the right hind paw.

  • Behavioral Observation: Immediately after injection, place the rat back into the observation chamber and record the total time spent licking or biting the injected paw for 60 minutes. The response is typically biphasic:

    • Phase 1 (0-5 minutes): Represents acute nociceptive pain.

    • Phase 2 (15-60 minutes): Represents inflammatory pain.

  • Data Analysis: Compare the duration of nociceptive behaviors between the this compound-treated and vehicle-treated groups for each phase.

In Vivo Assessment of Anti-Neuroinflammatory Activity: Paclitaxel-Induced Neuropathic Pain Model

This model evaluates the efficacy of this compound in a chemotherapy-induced neuropathy model, which has a neuroinflammatory component.

Materials:

  • Male C57BL/6 mice (8-10 weeks old)

  • This compound

  • Paclitaxel

  • Von Frey filaments (for mechanical allodynia)

  • Acetone (B3395972) (for cold allodynia)

Protocol:

  • Induction of Neuropathy: Administer paclitaxel (e.g., 4 mg/kg, i.p.) on alternating days for a total of four injections (days 0, 2, 4, 6).

  • Baseline Behavioral Testing: Before paclitaxel administration, establish baseline responses to mechanical and cold stimuli.

  • Drug Administration: Once neuropathy is established (typically 7-14 days after the first paclitaxel injection), administer this compound (10 mg/kg, i.p.) or vehicle.

  • Behavioral Testing:

    • Mechanical Allodynia: Assess the paw withdrawal threshold using von Frey filaments at various time points after this compound administration (e.g., 30, 60, 90, 120 minutes).

    • Cold Allodynia: Apply a drop of acetone to the plantar surface of the hind paw and measure the duration of the withdrawal response.

  • Data Analysis: Compare the paw withdrawal thresholds and response durations between the this compound-treated and vehicle-treated groups.

Cell Viability Assessment using MTT Assay

This assay can be used to determine the cytotoxic or cytostatic effects of this compound, alone or in combination with other compounds.

Materials:

  • Relevant cell lines (e.g., microglial cells, neuronal cells)

  • This compound

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • 96-well plates

  • Microplate reader

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at an appropriate density and allow them to adhere overnight.

  • Treatment: Treat the cells with various concentrations of this compound for the desired duration (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.

  • Solubilization: Remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan (B1609692) crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Express the results as a percentage of the vehicle-treated control.

Mandatory Visualizations

G cluster_0 Postsynaptic Neuron NMDA_R NMDA Receptor PSD95 PSD95 NMDA_R->PSD95 Activation (Ca2+ influx) nNOS nNOS PSD95->nNOS Binding NOS1AP NOS1AP nNOS->NOS1AP Interaction p38_MAPK p38 MAPK NOS1AP->p38_MAPK Activation Inflammation Neuroinflammation p38_MAPK->Inflammation Leads to S_ZLc002 This compound S_ZLc002->nNOS Disrupts Interaction G cluster_workflow Co-Immunoprecipitation Workflow start Cell Lysate (with bait and prey proteins) add_ab Add Bait-Specific Antibody start->add_ab add_beads Add Protein A/G Beads add_ab->add_beads wash Wash to Remove Non-specific Binding add_beads->wash elute Elute Bound Proteins wash->elute analysis Western Blot Analysis elute->analysis G cluster_formal_in_vivo Formalin Test Workflow acclimate Acclimate Animal drug_admin Administer this compound or Vehicle (i.p.) acclimate->drug_admin formalin_inject Inject Formalin (hind paw) drug_admin->formalin_inject 30 min observe Observe Nociceptive Behavior (60 min) formalin_inject->observe analyze Analyze Phase 1 and Phase 2 Pain Response observe->analyze

References

Application of (S)-ZLc002 in Central Nervous System Research: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

(S)-ZLc002 , a putative small-molecule inhibitor of the neuronal nitric oxide synthase (nNOS) and nitric oxide synthase 1 adaptor protein (NOS1AP, also known as CAPON) interaction, has emerged as a promising therapeutic candidate for various central nervous system (CNS) disorders. This document provides detailed application notes and experimental protocols for researchers, scientists, and drug development professionals interested in utilizing this compound in their studies.

Mechanism of Action

This compound is believed to exert its effects by disrupting the protein-protein interaction between nNOS and NOS1AP.[1][2][3] This interaction is a key downstream event following the activation of N-methyl-D-aspartate (NMDA) receptors, which plays a crucial role in central sensitization and neuronal plasticity.[1][2][3] While the precise mechanism is still under investigation, evidence suggests that this compound may act as a pro-drug, with an active metabolite responsible for the disruption of the nNOS-NOS1AP complex within intact cells.[2] This disruption has been shown to be selective, as this compound does not affect the interaction between nNOS and postsynaptic density protein 95 (PSD95).[2]

Signaling Pathway

The proposed signaling pathway for this compound's action is initiated by the activation of NMDA receptors, leading to an influx of calcium and subsequent activation of nNOS. Activated nNOS then binds to NOS1AP, a scaffolding protein. This compound intervenes by disrupting this nNOS-NOS1AP interaction, thereby mitigating the downstream effects associated with excessive nitric oxide production, which are implicated in pain, anxiety, and neuronal damage.

G cluster_0 Presynaptic Terminal cluster_1 Postsynaptic Terminal Glutamate Glutamate NMDA_R NMDA Receptor Glutamate->NMDA_R Binds Ca_ion Ca²⁺ NMDA_R->Ca_ion Activation nNOS nNOS Ca_ion->nNOS Activation NOS1AP NOS1AP (CAPON) nNOS->NOS1AP Binding Downstream Downstream Effects (e.g., Pain Sensitization, Anxiety) NOS1AP->Downstream S_ZLc002 This compound S_ZLc002->nNOS Disrupts Interaction S_ZLc002->NOS1AP

Figure 1: Proposed signaling pathway of this compound action.

Applications in CNS Research

This compound has demonstrated therapeutic potential in several areas of CNS research:

  • Inflammatory and Neuropathic Pain: Systemic administration of this compound has been shown to suppress formalin-evoked inflammatory pain and alleviate mechanical and cold allodynia in a mouse model of paclitaxel-induced neuropathic pain.[1][2][3]

  • Anxiety Disorders: The compound exhibits anxiolytic-like properties in various behavioral tests.[4][5]

  • Stroke Recovery: In animal models of stroke, this compound has been found to improve motor function.[4]

  • Cancer Therapy Synergy: Interestingly, this compound synergizes with paclitaxel (B517696) to reduce the viability of breast and ovarian tumor cells.[1][3]

Quantitative Data Summary

The following tables summarize key quantitative data from preclinical studies involving this compound.

Table 1: In Vivo Efficacy of this compound in Pain Models

ModelSpeciesRoute of AdministrationDose Range (mg/kg)OutcomeReference
Formalin-Evoked PainRatIntraperitoneal (i.p.)4 - 10Reduced composite pain scores and Fos-like immunoreactivity in the spinal dorsal horn.[2]
Paclitaxel-Induced Neuropathic PainMouseIntraperitoneal (i.p.)10Suppressed mechanical and cold allodynia.[2]

Table 2: In Vivo Efficacy of this compound in Anxiety Models

ModelSpeciesRoute of AdministrationDose Range (mg/kg/day)DurationOutcomeReference
Chronic Mild StressMouseIntravenous (i.v.)407 daysImproved anxiety-related behaviors.[4]
Corticosterone-Induced AnxietyMouseHippocampal Injection10 µM (1 µL)7 daysImproved anxiety-related behaviors.[4]
Various Anxiety TestsMouseIntraperitoneal (i.p.)40 - 8014 daysProduced anxiolytic-like effects.[5]
Various Anxiety TestsMouseIntravenous (i.v.)10 - 407 daysProduced anxiolytic-like effects.[5]

Table 3: In Vitro Activity of this compound

AssayCell TypeConcentrationOutcomeReference
Co-immunoprecipitationPrimary Cortical Neurons10 µMReduced NMDA-induced nNOS–NOS1AP interaction.[2]
Co-immunoprecipitationHEK293T cells10 µMDisrupted the interaction between full-length nNOS and NOS1AP.[2]
nNOS-CAPON InhibitionCultured Hippocampal Neurons1 µMInhibited the nNOS-CAPON interaction.[4]
Tumor Cell Viability (MTT Assay)4T1 (Breast), HeyA8 (Ovarian)0 - 50 µMSynergized with paclitaxel to reduce cell viability.[2]

Experimental Protocols

Detailed methodologies for key experiments are provided below.

Co-immunoprecipitation Assay in HEK293T Cells

This protocol is designed to assess the ability of this compound to disrupt the nNOS-NOS1AP interaction in a cellular context.

G cluster_0 Experimental Workflow Transfection 1. Transfect HEK293T cells with nNOS and NOS1AP constructs Treatment 2. Treat cells with this compound (10 µM) and 0.5 mM probenecid (B1678239) for 90 min Transfection->Treatment Lysis 3. Lyse cells in low stringency buffer Treatment->Lysis IP 4. Immunoprecipitate nNOS using a specific antibody Lysis->IP WB 5. Perform Western blot and probe for NOS1AP IP->WB Analysis 6. Analyze the reduction in co-immunoprecipitated NOS1AP WB->Analysis

Figure 2: Co-immunoprecipitation workflow.

Materials:

  • HEK293T cells

  • Expression constructs for full-length nNOS and NOS1AP

  • This compound

  • Probenecid

  • Low stringency lysis buffer

  • Anti-nNOS antibody for immunoprecipitation

  • Anti-NOS1AP antibody for Western blotting

  • Protein A/G agarose (B213101) beads

Procedure:

  • Cell Culture and Transfection: Culture HEK293T cells to ~70-80% confluency. Co-transfect the cells with expression constructs for full-length nNOS and NOS1AP using a suitable transfection reagent.

  • Treatment: Approximately 22 hours post-transfection, treat the cells with 10 µM this compound in a conditioned cell culture medium supplemented with 0.5 mM probenecid for 90 minutes.[2] Probenecid is included to inhibit the extrusion of ester-like compounds from the cells.[2]

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them in a low stringency buffer supplemented with protease inhibitors and 1 mM DTT.[2]

  • Immunoprecipitation: Preclear the cell lysates by centrifugation. Incubate the supernatant with an anti-nNOS antibody overnight at 4°C with gentle rotation. Add protein A/G agarose beads and incubate for another 2-4 hours.

  • Washing and Elution: Wash the beads several times with lysis buffer to remove non-specific binding. Elute the protein complexes by boiling in SDS-PAGE sample buffer.

  • Western Blotting: Separate the eluted proteins by SDS-PAGE and transfer them to a PVDF membrane. Block the membrane and probe with an anti-NOS1AP antibody.

  • Detection and Analysis: Detect the protein bands using an appropriate secondary antibody and chemiluminescence substrate. Quantify the band intensities to determine the reduction in co-immunoprecipitated NOS1AP in the this compound-treated samples compared to vehicle controls.

Formalin-Evoked Inflammatory Pain Model in Rats

This in vivo model is used to evaluate the analgesic effects of this compound on inflammatory pain.

Materials:

  • Adult male Sprague-Dawley rats

  • This compound

  • Vehicle solution

  • 5% formalin solution

  • Observation chambers with mirrors for clear viewing of paw licking/biting behavior

Procedure:

  • Acclimation: Acclimate the rats to the experimental environment and handling for several days before the experiment.

  • Drug Administration: Administer this compound (4 or 10 mg/kg, i.p.) or vehicle 30 minutes prior to the formalin injection.[2]

  • Formalin Injection: Inject 50 µL of 5% formalin solution subcutaneously into the plantar surface of one hind paw.

  • Behavioral Observation: Immediately place the rat in an observation chamber. Record the total time spent licking or biting the injected paw in 5-minute intervals for up to 60 minutes. The pain response is typically biphasic, with an early phase (0-5 min) and a late phase (15-60 min).

  • Data Analysis: Calculate the composite pain score (CPS) for each time interval. Compare the CPS between the this compound-treated groups and the vehicle group, particularly during the late phase, which is indicative of central sensitization.

Paclitaxel-Induced Neuropathic Pain Model in Mice

This model assesses the efficacy of this compound in alleviating chemotherapy-induced neuropathic pain.

Materials:

  • Adult male C57BL/6 mice

  • Paclitaxel

  • This compound

  • Vehicle solution

  • Von Frey filaments for assessing mechanical allodynia

  • Acetone (B3395972) for assessing cold allodynia

Procedure:

  • Induction of Neuropathy: Administer paclitaxel to the mice according to an established protocol to induce neuropathic pain, which typically develops over several days.

  • Baseline Testing: Before drug administration, establish a baseline for mechanical and cold sensitivity.

  • Drug Administration: On day 16 following the initiation of paclitaxel dosing, administer a single dose of this compound (10 mg/kg, i.p.) or vehicle.[2]

  • Time Course of Anti-Allodynic Effects: Assess mechanical and cold sensitivity at 30, 60, 90, and 150 minutes post-injection.[2]

    • Mechanical Allodynia: Use von Frey filaments to determine the paw withdrawal threshold.

    • Cold Allodynia: Apply a drop of acetone to the plantar surface of the hind paw and measure the duration of the response.

  • Repeated Dosing Effects: For chronic studies, administer this compound (10 mg/kg, i.p.) once daily for seven consecutive days, starting on day 16 post-paclitaxel initiation.[2] Assess mechanical sensitivity at 30 minutes post-treatment on days 1, 4, and 8 of the repeated injections.[2]

  • Data Analysis: Compare the paw withdrawal thresholds and response durations between the this compound-treated and vehicle-treated groups over time.

These protocols provide a foundation for investigating the therapeutic potential of this compound in CNS research. Researchers should adapt these methods to their specific experimental needs and adhere to all relevant animal care and use guidelines.

References

Troubleshooting & Optimization

(S)-ZLc002 solubility and stability issues

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for (S)-ZLc002. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the effective use of this compound in experiments. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges related to its solubility and stability.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for preparing a stock solution of this compound?

A1: For most applications, high-purity, anhydrous dimethyl sulfoxide (B87167) (DMSO) is the recommended solvent for preparing a concentrated stock solution of this compound. A stock solution of 20 mM in DMSO has been successfully used for in vitro biochemical assays.[1]

Q2: My this compound solution precipitates when I add it to my aqueous buffer or cell culture medium. How can I prevent this?

A2: This is a common issue when diluting a DMSO stock solution into an aqueous environment. The dramatic change in solvent polarity can cause the compound to fall out of solution. To avoid this, it is best to make intermediate dilutions in DMSO before adding the compound to your aqueous medium. Most cell lines can tolerate a final DMSO concentration of up to 0.1%. Always include a vehicle control with the same final DMSO concentration in your experiments. For cell-based assays, pre-warming the medium to 37°C before adding the compound can also help maintain solubility.[2]

Q3: How should I store stock solutions of this compound?

A3: Stock solutions of this compound in DMSO should be aliquoted into small, tightly sealed vials to minimize freeze-thaw cycles and stored at -20°C or -80°C for long-term stability. When stored properly, stock solutions are expected to be stable for extended periods. For aqueous solutions, it is not recommended to store them for more than one day due to the potential for hydrolysis.[3]

Q4: this compound is described as water-soluble in its synthesis protocol. Can I dissolve it directly in PBS or saline?

A4: While the synthesis protocol notes its water solubility, which can complicate extraction with ethyl acetate[4], achieving high concentrations in aqueous buffers alone may be difficult. For consistent and reproducible results, especially at higher concentrations, preparing a primary stock in DMSO is the standard and recommended procedure.[1]

Q5: What are the potential stability issues with this compound?

A5: this compound is a diester compound. Esters are susceptible to hydrolytic degradation, a reaction with water that cleaves the ester bond.[5][6] This process is accelerated in strongly acidic or alkaline conditions.[5][7] Therefore, it is critical to maintain a neutral pH and use anhydrous solvents for stock solutions to ensure the compound's integrity.

Troubleshooting Guides

Issue 1: Solubility Problems in Cell Culture

Symptom: After adding this compound to cell culture media, a precipitate or cloudiness is observed.

Possible Cause: The concentration of this compound exceeds its solubility limit in the final aqueous medium, or the final DMSO concentration is too low to maintain solubility.

Solutions:

  • Optimize Dilution Strategy: Avoid adding a highly concentrated DMSO stock directly to the medium. Instead, perform a serial dilution in DMSO first to a lower concentration (e.g., 10x or 100x of the final desired concentration) before the final dilution into the pre-warmed cell culture medium.

  • Increase Final DMSO Concentration: If your cells tolerate it, slightly increasing the final DMSO concentration (e.g., from 0.1% to 0.5%) may improve solubility. Always verify the DMSO tolerance of your specific cell line.

  • Vortex During Dilution: When adding the DMSO stock to the medium, vortex the medium gently to ensure rapid and uniform mixing, which can prevent localized high concentrations that lead to precipitation.

  • Solubility Test: Perform a simple solubility test in your specific cell culture medium. Prepare a serial dilution of this compound in the medium in a 96-well plate and visually or spectrophotometrically inspect for precipitation after incubation at 37°C.[2]

G cluster_0 Troubleshooting Workflow: Precipitation in Media start Precipitate observed in cell culture medium q1 Is the final DMSO concentration <0.1%? start->q1 a1_yes Increase final DMSO concentration (if cells tolerate, e.g., to 0.5%) q1->a1_yes Yes q2 Was a high-concentration stock added directly? q1->q2 No end_node Problem Resolved a1_yes->end_node a2_yes Use serial dilutions in DMSO before adding to media q2->a2_yes Yes q3 Was media at 37°C? q2->q3 No a2_yes->end_node a3_no Pre-warm media to 37°C before adding compound q3->a3_no No fail Perform formal solubility test in specific media q3->fail Yes a3_no->end_node

Caption: Workflow for troubleshooting this compound precipitation in cell culture.

Issue 2: Inconsistent In Vivo Efficacy

Symptom: Variable or lower-than-expected efficacy in animal models.

Possible Cause:

  • Poor Formulation: The compound is not fully dissolved or is unstable in the vehicle.

  • Hydrolysis: The compound has degraded in a non-optimal vehicle.

  • Route of Administration: Intragastric administration has been reported to be ineffective.[8]

Solutions:

  • Use a Validated Vehicle: For intraperitoneal (i.p.) injections, a vehicle containing DMSO, Emulphor (or a similar surfactant like Cremophor), ethanol, and saline has been shown to be effective. Ensure all components are fully dissolved.[1]

  • Fresh Preparation: Prepare the dosing solution fresh each day. Do not store this compound in aqueous-based vehicles for extended periods due to the risk of hydrolysis.

  • Confirm Route of Administration: Intraperitoneal (i.p.) and intravenous (i.v.) routes have been successfully used.[8] Avoid intragastric administration.

Data Presentation

Table 1: Solubility of this compound
Solvent/VehicleConcentrationApplicationReference
DMSO20 mMIn Vitro Biochemical Assays[1]
20% DMSO, 5% Ethanol, 5% Emulphor, 70% Saline4-10 mg/kgIn Vivo (Rat)[1]
3% DMSO, Ethanol:Emulphor:Saline (1:1:18 ratio)Not SpecifiedIn Vivo (General)[1]
WaterSoluble (Qualitative)Synthesis/Extraction[4]
Table 2: Stability Profile of this compound (Illustrative)
ConditionStability RecommendationRationale
Solid FormStore at -20°C, desiccatedProtect from moisture to prevent hydrolysis.
DMSO Stock SolutionStore at -20°C or -80°C in aliquotsMinimize freeze-thaw cycles. Stable for ≥6 months.
Aqueous Solution (e.g., PBS, Media)Prepare fresh for each use; do not storeHigh risk of hydrolytic degradation of ester groups.[5][7]
pHMaintain near neutral (pH 6.8-7.4)Hydrolysis is catalyzed by acidic or basic conditions.[5]

Experimental Protocols

Protocol 1: Co-Immunoprecipitation (Co-IP) in HEK293T Cells

This protocol is adapted from procedures shown to be effective for this compound.[1][9]

  • Cell Culture and Transfection: Culture HEK293T cells and co-transfect with plasmids expressing full-length EGFP-nNOS and pLuc-NOS1AP.

  • Compound Treatment: Approximately 22 hours post-transfection, treat the cells with 10 µM this compound or vehicle (e.g., 0.1% DMSO) for 90 minutes. It is recommended to add 0.5 mM probenecid (B1678239) to the medium to inhibit the extrusion of the compound by cellular transporters.[1]

  • Cell Lysis: Wash cells with cold PBS and lyse in a low-stringency buffer (e.g., 50 mM HEPES, pH 7.5, 150 mM NaCl, 1 mM EDTA, 2.5 mM EGTA, 0.1% Tween-20) supplemented with protease inhibitors, 1 mM DTT, and 0.5% Igepal CA-630.[1]

  • Pre-clearing: Centrifuge the lysate at 20,000 x g at 4°C to pellet debris. Transfer the supernatant to a new tube and pre-clear by incubating with control IgG and protein A/G agarose (B213101) beads for 1 hour at 4°C.[10]

  • Immunoprecipitation: Pellet the beads and transfer the supernatant to a new tube. Add the primary antibody against the "bait" protein (e.g., anti-GFP for EGFP-nNOS) and incubate overnight at 4°C with gentle rotation.

  • Complex Capture: Add fresh protein A/G agarose beads and incubate for 2-4 hours at 4°C to capture the antibody-protein complexes.

  • Washing: Pellet the beads by gentle centrifugation and wash 3-5 times with lysis buffer to remove non-specific binders.

  • Elution and Analysis: Elute the bound proteins from the beads using SDS-PAGE loading buffer and boiling. Analyze the eluates by Western blotting for the "prey" protein (e.g., anti-Luciferase for pLuc-NOS1AP) and the "bait" protein.

Protocol 2: Preparation of this compound for In Vivo Administration

This protocol describes the preparation of a vehicle formulation used for intraperitoneal injection in rats.[1]

  • Prepare Stock: Weigh out the required amount of this compound. First, dissolve it in 100% DMSO to create a concentrated stock. For a final dose of 10 mg/kg in a 1 ml/kg injection volume, you would need a 10 mg/ml solution.

  • Vehicle Preparation: The final vehicle composition is 20% DMSO, 5% Ethanol, 5% Emulphor, and 70% 0.9% Saline.

  • Mixing:

    • In a sterile tube, add the required volume of the this compound DMSO stock (this will be 20% of your final volume).

    • Add 5% of the final volume of 95% Ethanol.

    • Add 5% of the final volume of Emulphor. Mix well until the solution is homogeneous.

    • Slowly add 70% of the final volume of 0.9% saline while vortexing to prevent precipitation.

  • Final Check: Ensure the final solution is clear and free of any precipitate before injection. Administer via intraperitoneal (i.p.) injection.

Signaling Pathway and Experimental Workflow Diagrams

G cluster_pathway Proposed Signaling Pathway for this compound Action NMDAR NMDA Receptor Ca Ca²+ Influx NMDAR->Ca Activation nNOS nNOS Ca->nNOS Activates NOS1AP NOS1AP (CAPON) p38 p38 MAPK Activation nNOS->p38 Forms complex with NOS1AP to activate NOS1AP->p38 Pain Neuropathic Pain / Central Sensitization p38->Pain ZLc002 This compound (active metabolite) ZLc002->nNOS Disrupts Interaction

Caption: this compound indirectly disrupts the nNOS-NOS1AP interaction.

References

Technical Support Center: (S)-ZLc002 In Vitro Experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing (S)-ZLc002 in in vitro experiments. The information is tailored for scientists and professionals in the field of drug development and cellular biology.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

This compound is a selective inhibitor of the protein-protein interaction between neuronal nitric oxide synthase (nNOS) and its C-terminal PDZ ligand, CAPON (Carboxy-terminal PDZ Ligand of nNOS).[1][2] Interestingly, in cell-free biochemical binding assays, ZLc002 did not directly disrupt the binding between the purified nNOS and NOS1AP (CAPON) proteins.[3][4] However, in intact cells, such as cultured neurons and HEK293T cells, ZLc002 effectively reduces the co-immunoprecipitation of nNOS and NOS1AP.[3][4] This suggests that this compound may function as a prodrug, being converted into an active metabolite within the cell to exert its inhibitory effect.[3]

Q2: I am not observing disruption of the nNOS-CAPON interaction in my co-immunoprecipitation (co-IP) experiment. What could be the issue?

Several factors could contribute to this. Firstly, ensure you are using an appropriate concentration of this compound. A concentration of 10 µM has been shown to be effective in reducing the NMDA-induced nNOS-NOS1AP interaction in primary cortical neurons.[3] Secondly, consider the cellular context. Since ZLc002 likely acts as a prodrug, the cell type used must be capable of metabolizing it into its active form.[3] Finally, review your co-IP protocol for potential technical issues such as inefficient cell lysis, incorrect antibody concentrations, or insufficient washing steps.

Q3: Is this compound cytotoxic? I am seeing a significant decrease in cell viability in my experiments.

This compound, when administered alone, has been shown to have low cytotoxicity in certain cancer cell lines.[4] For instance, in 4T1 breast cancer and HeyA8 ovarian cancer cells, the EC50 value for ZLc002 was greater than 50 µM.[4] If you are observing high cytotoxicity at lower concentrations, it could be due to off-target effects in your specific cell line or potential issues with the compound's purity or solvent. It is also crucial to include appropriate vehicle controls in your cell viability assays.

Q4: Can I use a cell-free assay to measure the inhibitory activity of this compound?

Based on current literature, a cell-free assay, such as an AlphaScreen assay using purified proteins, is not recommended for measuring the direct inhibitory activity of this compound.[3] Studies have shown that ZLc002 fails to disrupt the nNOS-NOS1AP interaction in such systems.[3] A cell-based assay, like co-immunoprecipitation, is necessary to observe the compound's effect.[3][4]

Data Presentation

ParameterValueCell Line/SystemAssay TypeReference
nNOS-CAPON Interaction
Effective Concentration for Disruption10 µMPrimary Cortical NeuronsCo-Immunoprecipitation[3]
Cell Viability
EC50 (ZLc002 alone)> 50 µM4T1 Breast Cancer CellsMTT Assay[4]
EC50 (ZLc002 alone)> 50 µMHeyA8 Ovarian Cancer CellsMTT Assay[4]

Experimental Protocols

Protocol 1: Co-Immunoprecipitation to Assess nNOS-CAPON Interaction

This protocol is adapted from studies demonstrating the efficacy of this compound in disrupting the nNOS-CAPON interaction in cultured cells.[3]

Materials:

  • Cultured cells (e.g., primary cortical neurons or HEK293T cells)

  • This compound

  • Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Antibody against nNOS

  • Antibody against CAPON (NOS1AP)

  • Protein A/G magnetic beads

  • Wash buffer (e.g., PBS with 0.1% Tween-20)

  • Elution buffer (e.g., SDS-PAGE loading buffer)

  • Western blot reagents

Procedure:

  • Cell Treatment: Treat cultured cells with 10 µM this compound or vehicle control for the desired time (e.g., 90 minutes).

  • Cell Lysis: Wash cells with cold PBS and lyse them with ice-cold lysis buffer.

  • Clarification: Centrifuge the cell lysates to pellet cellular debris and collect the supernatant.

  • Immunoprecipitation:

    • Pre-clear the lysate by incubating with protein A/G beads.

    • Incubate the pre-cleared lysate with an anti-nNOS antibody overnight at 4°C with gentle rotation.

    • Add protein A/G beads and incubate for another 1-2 hours to capture the antibody-protein complexes.

  • Washing: Pellet the beads and wash them multiple times with wash buffer to remove non-specific binding proteins.

  • Elution: Elute the protein complexes from the beads by adding elution buffer and heating.

  • Western Blot Analysis: Separate the eluted proteins by SDS-PAGE, transfer to a membrane, and probe with antibodies against nNOS and CAPON to detect the co-immunoprecipitated proteins.

Protocol 2: MTT Assay for Cell Viability

This protocol provides a general framework for assessing the cytotoxicity of this compound using the MTT assay.[5][6][7][8]

Materials:

  • Cells of interest seeded in a 96-well plate

  • This compound

  • Complete cell culture medium

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • 96-well plate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a serial dilution of this compound (e.g., 0-100 µM) and a vehicle control.

  • Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT solution to each well to a final concentration of 0.5 mg/mL and incubate for 2-4 hours at 37°C.

  • Solubilization: Carefully remove the medium and add the solubilization solution to dissolve the formazan (B1609692) crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a plate reader.

  • Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control.

Mandatory Visualizations

nNOS_CAPON_Signaling_Pathway cluster_0 NMDA Receptor Activation cluster_1 nNOS-PSD95 Complex cluster_2 nNOS-CAPON Complex & this compound Action NMDA_Receptor NMDA Receptor Ca_Influx Ca2+ Influx NMDA_Receptor->Ca_Influx PSD95 PSD95 NMDA_Receptor->PSD95 Anchors Glutamate Glutamate Glutamate->NMDA_Receptor nNOS nNOS Ca_Influx->nNOS Activates PSD95->nNOS Binds to PDZ domain NO_Production Nitric Oxide (NO) Production nNOS->NO_Production Catalyzes CAPON CAPON (NOS1AP) CAPON->nNOS Competes with PSD95 for nNOS binding S_ZLc002 This compound (Prodrug) Active_Metabolite Active Metabolite S_ZLc002->Active_Metabolite Cellular Metabolism nNOS_CAPON nNOS-CAPON Interaction Active_Metabolite->nNOS_CAPON Inhibits

Caption: nNOS-CAPON signaling pathway and the inhibitory action of this compound.

Co_IP_Workflow Start Start Cell_Treatment 1. Treat cells with This compound or Vehicle Start->Cell_Treatment Lysis 2. Lyse cells Cell_Treatment->Lysis IP 3. Immunoprecipitate nNOS Lysis->IP Wash 4. Wash beads IP->Wash Elute 5. Elute proteins Wash->Elute WB 6. Western Blot for nNOS and CAPON Elute->WB End End WB->End Troubleshooting_Logic Start Issue with This compound Experiment Assay_Type Which assay? Start->Assay_Type Co_IP Co-IP: No disruption of nNOS-CAPON Assay_Type->Co_IP Co-IP MTT MTT: Unexpected Cell Viability Assay_Type->MTT MTT Co_IP_Check1 Co_IP_Check1 Co_IP->Co_IP_Check1 MTT_Check1 MTT_Check1 MTT->MTT_Check1 Co_IP_Sol1 Adjust concentration Co_IP_Check2 Is cell line capable of metabolizing prodrug? Co_IP_Sol2 Consider different cell line Co_IP_Check2->Co_IP_Sol2 No Co_IP_Check3 Review Co-IP protocol (lysis, antibodies, washing) Co_IP_Check2->Co_IP_Check3 Yes MTT_Sol1 Check compound purity, solvent toxicity, and include vehicle controls MTT_Check2 Are results inconsistent? MTT_Sol2 Optimize cell seeding density and incubation times MTT_Check2->MTT_Sol2 Yes MTT_Check3 Corroborate with an alternative viability assay MTT_Check2->MTT_Check3 No Co_IP_Check1->Co_IP_Sol1 No Co_IP_Check1->Co_IP_Check2 Yes MTT_Check1->MTT_Sol1 Yes MTT_Check1->MTT_Check2 No

References

Optimizing (S)-ZLc002 concentration for cell culture

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers utilizing (S)-ZLc002 in cell culture experiments.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

This compound is a selective inhibitor of the protein-protein interaction between neuronal nitric oxide synthase (nNOS) and its C-terminal PDZ ligand, Capon.[1][2] By disrupting this interaction, this compound can modulate downstream signaling pathways. It is important to note that evidence suggests this compound may function as a prodrug, with its active metabolite responsible for the observed effects within intact cells.[3][4] In cell-free biochemical binding assays, ZLc002 did not directly disrupt the in vitro binding of nNOS and NOS1AP, indicating an indirect mode of action in cellular environments.[3][4][5][6]

Q2: What is the recommended starting concentration for this compound in cell culture?

The optimal concentration of this compound is cell-type dependent and should be determined empirically. However, based on published studies, a good starting point for most cell lines is in the range of 1 µM to 10 µM.[1][3] For dose-response experiments, a wider range, for instance from 0.1 µM to 50 µM, can be tested.[4]

Q3: What is the recommended solvent for this compound?

This compound is typically dissolved in dimethyl sulfoxide (B87167) (DMSO) to prepare a stock solution.[4] It is crucial to ensure the final concentration of DMSO in the cell culture medium is non-toxic to the cells, generally below 0.1%.

Q4: How long should I incubate my cells with this compound?

Incubation times can vary significantly depending on the cell type and the specific experimental endpoint. Published studies have reported incubation times ranging from 90 minutes to 72 hours.[3][4] For initial experiments, a 24-hour incubation period is a reasonable starting point.[1]

Troubleshooting Guide

Issue Potential Cause Suggested Solution
No observable effect of this compound Sub-optimal Concentration: The concentration of this compound may be too low to elicit a response in your specific cell line.Perform a dose-response experiment to determine the optimal concentration. Test a range from 0.1 µM to 50 µM.
Insufficient Incubation Time: The treatment duration may not be long enough for the compound to exert its effects.Conduct a time-course experiment, testing various incubation periods (e.g., 6, 12, 24, 48, and 72 hours).
Prodrug Metabolism: Your cell line may lack the necessary enzymes to convert this compound into its active metabolite.Consider using a different cell line known to have metabolic activity or consult the literature for cell lines where ZLc002 has shown efficacy.
Compound Degradation: Improper storage or handling may have led to the degradation of this compound.Ensure the compound is stored as recommended by the supplier. Prepare fresh stock solutions in DMSO and use them promptly.
High Cell Death or Cytotoxicity Concentration Too High: The concentration of this compound may be toxic to your cells.Perform a cytotoxicity assay (e.g., MTT or XTT assay) to determine the CC50 (50% cytotoxic concentration). Use concentrations well below the CC50 for your experiments.[7][8]
DMSO Toxicity: The final concentration of DMSO in the culture medium may be too high.Ensure the final DMSO concentration is kept at a non-toxic level, typically below 0.1%. Include a vehicle control (DMSO alone) in your experiments to assess its effect.
Inconsistent or Variable Results Inconsistent Cell Health: Variations in cell passage number, confluency, or overall health can lead to variable responses.Use cells within a consistent passage number range and ensure they are healthy and at a consistent con-fluency at the start of each experiment.
Precipitation of this compound: The compound may be precipitating out of the culture medium, especially at higher concentrations.Visually inspect the culture medium for any signs of precipitation. If observed, consider lowering the concentration or using a different solvent system if compatible with your cells.

Data Presentation

Table 1: Reported Concentrations of this compound in Cell Culture Studies

Cell LineConcentration RangeIncubation TimeObserved EffectReference
Hippocampal Neurons1 µM24 hoursInhibition of nNOS-CAPON interaction[1]
HEK293T10 µM90 minutesDisruption of nNOS-NOS1AP co-immunoprecipitation[3]
4T1 (Breast Cancer)0 - 50 µM72 hoursNo effect on viability alone; synergistic with paclitaxel (B517696)[4]
HeyA8 (Ovarian Cancer)0 - 50 µM72 hoursNo effect on viability alone; synergistic with paclitaxel[4]

Experimental Protocols

Protocol 1: Determination of Optimal this compound Concentration using a Cell Viability Assay (MTT Assay)
  • Cell Seeding: Seed your cells in a 96-well plate at a density that will ensure they are in the exponential growth phase at the time of treatment. Allow the cells to adhere overnight.

  • Preparation of this compound Dilutions: Prepare a series of dilutions of your this compound stock solution in complete cell culture medium. A suggested range is 0.1, 1, 5, 10, 25, and 50 µM. Also, prepare a vehicle control (medium with the same final concentration of DMSO as the highest this compound concentration) and a negative control (medium only).

  • Cell Treatment: Remove the old medium from the cells and replace it with the medium containing the different concentrations of this compound, the vehicle control, or the negative control.

  • Incubation: Incubate the plate for your desired experimental duration (e.g., 24, 48, or 72 hours) under standard cell culture conditions (37°C, 5% CO2).

  • MTT Assay:

    • Add MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours, allowing viable cells to convert the MTT into formazan (B1609692) crystals.

    • Solubilize the formazan crystals by adding a solubilization solution (e.g., DMSO or a specialized buffer).

    • Measure the absorbance at the appropriate wavelength (typically around 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the negative control. Plot the cell viability against the this compound concentration to generate a dose-response curve and determine the IC50 value (the concentration that inhibits 50% of cell viability).

Protocol 2: Co-Immunoprecipitation to Assess Disruption of nNOS-Capon Interaction
  • Cell Culture and Transfection (if necessary): Culture your cells of interest. If endogenous protein levels are low, you may need to co-transfect cells (e.g., HEK293T) with expression vectors for tagged nNOS and Capon.

  • Treatment with this compound: Treat the cells with the desired concentration of this compound or vehicle control for the optimized duration.

  • Cell Lysis: Wash the cells with cold PBS and lyse them in a suitable immunoprecipitation lysis buffer containing protease inhibitors.

  • Immunoprecipitation:

    • Pre-clear the cell lysates with protein A/G-agarose beads.

    • Incubate the pre-cleared lysates with an antibody against one of the target proteins (e.g., anti-nNOS antibody) overnight at 4°C.

    • Add protein A/G-agarose beads to pull down the antibody-protein complexes.

  • Washing and Elution: Wash the beads several times with lysis buffer to remove non-specific binding. Elute the protein complexes from the beads by boiling in SDS-PAGE sample buffer.

  • Western Blotting: Separate the eluted proteins by SDS-PAGE, transfer them to a PVDF membrane, and probe with antibodies against both nNOS and Capon to detect the co-immunoprecipitated protein. A decrease in the amount of co-precipitated Capon in the this compound-treated sample compared to the control indicates a disruption of the interaction.

Mandatory Visualizations

G cluster_0 Cell Membrane cluster_1 Intracellular NMDA_Receptor NMDA Receptor PSD95 PSD-95 NMDA_Receptor->PSD95 Activation nNOS nNOS PSD95->nNOS Binds Downstream_Effectors Downstream Effectors (e.g., MAPK pathway) nNOS->Downstream_Effectors Activates Capon This compound Target: Capon Capon->nNOS Normally Binds S_ZLc002 This compound S_ZLc002->Capon Inhibits Binding G A 1. Prepare this compound Stock Solution (in DMSO) C 3. Prepare Serial Dilutions of this compound in Media A->C B 2. Seed Cells in Culture Plate D 4. Treat Cells with This compound or Vehicle Control B->D C->D E 5. Incubate for Desired Duration D->E F 6. Perform Endpoint Assay (e.g., Viability, Co-IP) E->F G 7. Data Analysis F->G

References

Technical Support Center: Troubleshooting (S)-ZLc002 in Cell-Free Binding Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues with (S)-ZLc002 in cell-free binding assays.

Frequently Asked Questions (FAQs)

Why is this compound showing no activity in our direct cell-free binding assay?

The primary reason for the lack of activity of this compound in cell-free binding assays is that it is likely a prodrug .[1][2] This means that the compound is administered in an inactive form and requires metabolic activation by cellular enzymes to be converted into its active, inhibitory form.[2] Cell-free systems, which typically use purified recombinant proteins, lack the necessary enzymatic machinery to perform this conversion.

Evidence for this is seen in studies where this compound effectively disrupts the interaction between neuronal nitric oxide synthase (nNOS) and its adaptor protein NOS1AP in intact cells, such as cultured neurons and HEK293T cells.[1][3] However, it fails to inhibit the binding of purified His-tagged nNOS (residues 1-299) and GST-tagged NOS1AP (residues 400-506) in an AlphaScreen® (Amplified Luminescent Proximity Homogeneous Assay) format, even at concentrations as high as 100 μM.[1][2] In contrast, a known peptide inhibitor, TAT-GESV, effectively disrupts this interaction in the same cell-free assay with a reported IC50 of 4.9 μM.[1][2]

What is the known target and mechanism of action of this compound?

This compound is a selective inhibitor of the protein-protein interaction between neuronal nitric oxide synthase (nNOS) and the C-terminal PDZ ligand of nNOS, also known as NOS1AP or CAPON.[4][5][6] This interaction is a key component of the signaling pathway downstream of the N-methyl-D-aspartate (NMDA) receptor. By disrupting the nNOS-NOS1AP complex, this compound has been shown to suppress inflammatory and neuropathic pain.[1][3]

How can we confirm the activity of this compound?

To observe the inhibitory effects of this compound, it is necessary to use a system that is capable of metabolizing the compound. Recommended approaches include:

  • Cell-Based Co-Immunoprecipitation: This involves treating cultured cells that endogenously or exogenously express nNOS and NOS1AP with this compound. The disruption of the protein-protein interaction can then be quantified by immunoprecipitating one of the proteins and immunoblotting for the co-precipitated partner.[1]

  • In-Cell Target Engagement Assays: Various cellular thermal shift assays (CETSA) or other target engagement methodologies that can be performed in intact cells could be employed to demonstrate the binding of the active metabolite to its target.

  • Functional Cellular Assays: Measure a downstream signaling event or cellular phenotype that is known to be modulated by the nNOS-NOS1AP interaction.

Quantitative Data Summary

The following table summarizes the reported efficacy of this compound and a control peptide in different assay formats.

Assay TypeSystemTarget ProteinsThis compound ResultPositive Control (TAT-GESV)
AlphaScreen® Cell-FreePurified His-nNOS₁₋₂₉₉ & GST-NOS1AP₄₀₀₋₅₀₆No inhibition up to 100 µM[1][2]IC₅₀ = 4.9 µM[1][2]
Co-Immunoprecipitation Intact HEK293T CellsFull-length nNOS & NOS1APDisruption of interaction observed[1]Not Applicable
Co-Immunoprecipitation Intact Cultured NeuronsEndogenous nNOS & NOS1APDisruption of interaction observed[1]Not Applicable

Experimental Protocols

Detailed Protocol: AlphaScreen® Assay for nNOS-NOS1AP Interaction

This protocol provides a general framework for a cell-free AlphaScreen® assay to test for direct inhibition of the nNOS-NOS1AP interaction.

Materials:

  • White, opaque 384-well microplates

  • Purified His-tagged nNOS₁₋₂₉₉

  • Purified GST-tagged NOS1AP₄₀₀₋₅₀₆

  • AlphaScreen® Glutathione Acceptor beads

  • AlphaScreen® Nickel Chelate Donor beads

  • Assay Buffer: 25 mM Tris (pH 7.4), 150 mM NaCl, 1 mM MgCl₂, 0.1% (v/v) Tween 20, and 0.1% (w/v) BSA

  • Test compounds (e.g., this compound) and positive controls

  • AlphaScreen®-compatible microplate reader

Procedure:

  • Prepare serial dilutions of test compounds and controls in assay buffer.

  • In a 384-well plate, add 5 µL of the GST-NOS1AP₄₀₀₋₅₀₆ solution.

  • Add 5 µL of the test compound or control.

  • Add 5 µL of the His-nNOS₁₋₂₉₉ solution to initiate the binding reaction.

  • Seal the plate and incubate for 1 hour at room temperature.

  • Under subdued light, add 10 µL of a mixture containing both the Glutathione Acceptor beads and Nickel Chelate Donor beads (final concentration of 20 µg/mL for each).

  • Seal the plate, protect from light, and incubate for 1-2 hours at room temperature.

  • Read the plate using an AlphaScreen®-compatible reader with excitation at 680 nm and emission detection between 520-620 nm.

Troubleshooting Guide for Cell-Free Binding Assays

Even when the primary reason for failure is the compound's nature, optimizing the assay is crucial.

IssuePotential CauseRecommended Solution
Low Signal-to-Background Suboptimal protein concentrations.Perform a cross-titration of both binding partners to find optimal concentrations.
Incorrect bead concentration.Titrate Donor and Acceptor beads, typically between 10-40 µg/mL.
Assay buffer components interfering with the signal.Avoid quenchers like sodium azide. Ensure pH and salt concentrations are optimal for the interaction.
High Variability Pipetting errors.Ensure pipettes are calibrated. Use automated liquid handlers for better precision.
Inconsistent incubation times or temperatures.Standardize all incubation steps. Allow plates to equilibrate to room temperature before reading.
Edge effects due to evaporation.Use plate sealers and avoid using the outer wells of the microplate.
No Inhibition by Control Inactive control inhibitor.Verify the integrity and activity of the positive control stock.
Protein degradation or misfolding.Check protein quality using SDS-PAGE and ensure proper storage.
Assay conditions not conducive to binding.Re-evaluate buffer composition, pH, and ionic strength.

Visualizations

G cluster_cell_based In a Cellular Environment cluster_cell_free In a Cell-Free Assay sZLc002_inactive This compound (Prodrug) cellular_enzymes Cellular Enzymes sZLc002_inactive->cellular_enzymes Metabolic Activation sZLc002_active Active Metabolite cellular_enzymes->sZLc002_active nNOS_NOS1AP nNOS-NOS1AP Interaction sZLc002_active->nNOS_NOS1AP Inhibition disruption Interaction Disrupted nNOS_NOS1AP->disruption sZLc002_inactive_cf This compound (Prodrug) nNOS_NOS1AP_cf nNOS-NOS1AP Interaction sZLc002_inactive_cf->nNOS_NOS1AP_cf No direct inhibition no_enzymes No Metabolic Enzymes sZLc002_inactive_cf->no_enzymes no_disruption Interaction Persists nNOS_NOS1AP_cf->no_disruption

Caption: Activity of this compound in cell-based versus cell-free assays.

G start Start add_proteins 1. Add purified proteins (GST-NOS1AP & His-nNOS) start->add_proteins add_compound 2. Add this compound or control add_proteins->add_compound incubate1 3. Incubate to allow binding add_compound->incubate1 add_beads 4. Add AlphaScreen® Acceptor & Donor beads incubate1->add_beads incubate2 5. Incubate in dark add_beads->incubate2 read_plate 6. Read plate on AlphaScreen® reader incubate2->read_plate analyze 7. Analyze data read_plate->analyze

Caption: General workflow for an AlphaScreen® protein-protein interaction assay.

References

Technical Support Center: (S)-ZLc002 In Vivo Studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address inconsistencies observed in in vivo experiments with (S)-ZLc002. This resource is intended for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What is the established mechanism of action for this compound?

This compound is characterized as a selective inhibitor of the neuronal nitric oxide synthase (nNOS) interaction with its C-terminal PDZ ligand of nNOS (CAPON).[1] This interaction is implicated in various neurological processes, and its disruption is the basis for the therapeutic potential of this compound in conditions like anxiety, inflammatory pain, and chemotherapy-induced neuropathic pain.[1][2]

Q2: Are there any complexities in the mechanism of action of this compound that could contribute to inconsistent results?

Yes, some studies suggest a potential for an indirect mode of action. While this compound disrupts the nNOS-NOS1AP (CAPON) interaction in intact cells, it failed to do so in a cell-free biochemical binding assay.[2][3] This suggests that the cellular environment is crucial for its inhibitory activity and could be a source of variability if experimental conditions are not tightly controlled.

Q3: What are the typical routes of administration and dosages used for this compound in animal models?

The administration route and dosage of this compound can vary depending on the animal model and the condition being studied. Below is a summary of dosages reported in the literature:

Animal ModelConditionRoute of AdministrationDosageReference
Mice (tMCAO)StrokeIntraperitoneal (i.p.)30 mg/kg[1]
Mice (CMS)AnxietyIntravenous (i.v.)40 mg/kg[1]
Mice (CORT)AnxietyHippocampus injection10 µM (1 µL)[1]
RatsInflammatory PainIntraperitoneal (i.p.)4-10 mg/kg[2]
MiceNeuropathic PainIntraperitoneal (i.p.)10 mg/kg[3]

Q4: How should this compound be prepared for in vivo administration?

For in vivo experiments, it is crucial to ensure proper dissolution and formulation of this compound to achieve consistent bioavailability. While specific details for this compound are not extensively published, general recommendations for small molecule inhibitors suggest dissolving the compound in a vehicle that is well-tolerated by the animals, such as a solution containing DMSO and Tween 80 in saline. It is recommended to prepare fresh working solutions daily.

Troubleshooting Guide for Inconsistent In Vivo Results

Inconsistent results with this compound can arise from a variety of factors, ranging from compound handling to the experimental model itself. This guide provides a structured approach to troubleshooting common issues.

Problem 1: Lack of Efficacy or Lower-Than-Expected Efficacy
Potential CauseRecommended Troubleshooting Steps
Suboptimal Dosing Perform a dose-response study to determine the optimal therapeutic dose for your specific animal model and disease state. The effective dose can vary significantly between different models.
Inadequate Bioavailability Review and optimize the formulation and vehicle used for administration. Ensure the compound is fully dissolved. Consider alternative routes of administration (e.g., intravenous vs. intraperitoneal) that may offer better systemic exposure.
Timing of Administration The therapeutic window for this compound may be narrow. Conduct a time-course experiment to identify the optimal time for administration relative to the disease induction or measurement of the endpoint.
Animal Model Variability Ensure the genetic background, age, and sex of the animals are consistent across all experimental groups. Different animal strains can exhibit varied responses to drug treatment.
Problem 2: High Variability Between Animals in the Same Treatment Group
Potential CauseRecommended Troubleshooting Steps
Inconsistent Formulation Prepare a fresh stock solution of this compound for each experiment and ensure it is thoroughly mixed before administration to avoid concentration gradients.
Variable Administration Technique Standardize the administration procedure. For intraperitoneal injections, ensure consistent placement to avoid injection into organs or adipose tissue. For intravenous injections, confirm proper cannulation of the vein.
Underlying Health Status of Animals Acclimate animals to the housing conditions before starting the experiment. Monitor animals for any signs of illness or distress that could impact the experimental outcome.
"Edge Effects" in Housing Randomize the placement of animals from different treatment groups within the housing racks to minimize any systematic environmental effects.
Problem 3: Discrepancy Between In Vitro and In Vivo Results
Potential CauseRecommended Troubleshooting Steps
Pharmacokinetics (PK) and Metabolism This compound may be rapidly metabolized or cleared in vivo, leading to insufficient exposure at the target site. Conduct pharmacokinetic studies to determine the half-life, clearance, and tissue distribution of the compound.
Off-Target Effects The observed in vivo phenotype may be due to off-target effects of this compound. To confirm on-target activity, consider using a negative control compound with a similar chemical structure but no activity against the nNOS-CAPON interaction.
Indirect Mechanism of Action As suggested by some studies, the cellular environment is crucial for the activity of this compound.[2][3] Ensure that the in vivo model recapitulates the necessary cellular conditions for the compound to be effective.

Experimental Protocols

Detailed experimental protocols are essential for reproducibility. Below is a generalized protocol for an in vivo study investigating the efficacy of this compound in a mouse model of inflammatory pain.

Protocol: Investigating the Effect of this compound on Formalin-Induced Inflammatory Pain in Mice

  • Animal Model: Male C57BL/6 mice, 8-10 weeks old.

  • Acclimation: Acclimate mice to the testing environment for at least 3 days prior to the experiment.

  • This compound Preparation: Dissolve this compound in a vehicle of 5% DMSO, 5% Tween 80, and 90% saline to the desired concentration (e.g., 10 mg/mL). Prepare fresh on the day of the experiment.

  • Treatment Groups:

    • Vehicle control (intraperitoneal injection)

    • This compound (e.g., 10 mg/kg, intraperitoneal injection)

  • Administration: Administer the vehicle or this compound 30 minutes prior to the formalin injection.

  • Induction of Pain: Inject 20 µL of 5% formalin solution into the plantar surface of the right hind paw.

  • Behavioral Assessment: Immediately after the formalin injection, place the mouse in an observation chamber. Record the amount of time the mouse spends licking or biting the injected paw in 5-minute intervals for a total of 60 minutes.

  • Data Analysis: Analyze the time spent in nociceptive behavior in two phases: the early phase (0-10 minutes) and the late phase (10-60 minutes). Use an appropriate statistical test (e.g., two-way ANOVA) to compare the treatment groups.

Visualizations

Signaling Pathway

nNOS_CAPON_Pathway cluster_pre Presynaptic Terminal cluster_post Postsynaptic Density cluster_effector Downstream Signaling NMDA_R NMDA Receptor Ca_ion Ca²⁺ NMDA_R->Ca_ion Activation PSD95 PSD-95 nNOS nNOS Ca_ion->nNOS Binds to Calmodulin PSD95->nNOS Binds NO Nitric Oxide (NO) CAPON CAPON nNOS->CAPON Binds nNOS->NO Produces Dexras1 Dexras1 CAPON->Dexras1 Interacts Downstream Pathophysiological Effects NO->Downstream S_ZLc002 This compound S_ZLc002->nNOS Inhibits Interaction

Caption: this compound signaling pathway.

Experimental Workflow

experimental_workflow acclimation 1. Animal Acclimation (≥ 3 days) groups 2. Randomization into Treatment Groups acclimation->groups formulation 3. This compound Formulation (Freshly Prepared) groups->formulation administration 4. Administration (Vehicle or S-ZLc002) formulation->administration induction 5. Disease/Injury Induction (e.g., Formalin Injection) administration->induction assessment 6. Behavioral/Physiological Assessment induction->assessment analysis 7. Data Analysis assessment->analysis

Caption: General experimental workflow for in vivo studies.

Logical Relationship for Troubleshooting

troubleshooting_logic cluster_causes Potential Causes cluster_solutions Troubleshooting Steps inconsistent_results Inconsistent In Vivo Results cause_formulation Formulation Issues inconsistent_results->cause_formulation cause_dosing Suboptimal Dosing inconsistent_results->cause_dosing cause_admin Administration Variability inconsistent_results->cause_admin cause_model Animal Model Factors inconsistent_results->cause_model solution_formulation Optimize Vehicle & Preparation cause_formulation->solution_formulation solution_dosing Dose-Response Study cause_dosing->solution_dosing solution_admin Standardize Technique cause_admin->solution_admin solution_model Control for Variables (Strain, Age, Sex) cause_model->solution_model reproducible_results Reproducible Results solution_formulation->reproducible_results solution_dosing->reproducible_results solution_admin->reproducible_results solution_model->reproducible_results

Caption: Troubleshooting logic for inconsistent results.

References

Technical Support Center: (S)-ZLc002 Vehicle Preparation for Injection

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to preparing (S)-ZLc002 for in vivo injections. This guide includes frequently asked questions (FAQs) and troubleshooting protocols to address common challenges encountered during formulation.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is proper vehicle preparation important?

This compound is the S-enantiomer of ZLc-002, a selective inhibitor of the neuronal nitric oxide synthase (nNOS)-Capon protein-protein interaction.[1] It has shown potential in suppressing inflammatory nociception and chemotherapy-induced neuropathic pain.[1] Proper vehicle preparation is crucial to ensure the compound is fully dissolved and stable for injection, which is critical for accurate dosing and obtaining reliable experimental results. Improper formulation can lead to precipitation, inaccurate dosing, and potential toxicity.

Q2: What are the recommended vehicles for injecting this compound?

Based on available data, two primary vehicle compositions are recommended for preparing this compound for injection.[1]

Vehicle Option 1 (Aqueous-based): A solution composed of DMSO, PEG300, Tween-80, and saline.[1] This formulation results in a clear solution suitable for injection.[1]

Vehicle Option 2 (Oil-based): A solution of DMSO and corn oil.[1] This option is also reported to yield a clear solution.[1] It is important to note that if the continuous dosing period exceeds half a month, this protocol should be chosen carefully.[1]

Q3: How do I prepare the recommended aqueous-based vehicle for this compound?

To prepare a 1 mL working solution with a final concentration of ≥ 2.5 mg/mL:

  • Prepare a 25.0 mg/mL stock solution of this compound in DMSO.

  • In a sterile tube, add 100 µL of the this compound DMSO stock solution to 400 µL of PEG300 and mix thoroughly.

  • Add 50 µL of Tween-80 to the mixture and mix until uniform.

  • Add 450 µL of saline to reach a final volume of 1 mL and mix thoroughly.[1]

Q4: How do I prepare the recommended oil-based vehicle for this compound?

To prepare a 1 mL working solution with a final concentration of ≥ 2.5 mg/mL:

  • Prepare a 25.0 mg/mL stock solution of this compound in DMSO.

  • In a sterile tube, add 100 µL of the this compound DMSO stock solution to 900 µL of corn oil.

  • Mix thoroughly until a clear and uniform solution is achieved.[1]

Q5: What should I do if I observe precipitation when preparing the formulation?

Precipitation can occur for several reasons, including incorrect solvent ratios, temperature changes, or exceeding the solubility limit. Refer to the Troubleshooting Guide below for a systematic approach to resolving this issue.

Troubleshooting Guide

This guide provides a structured approach to address common issues encountered during the preparation of this compound for injection.

Problem Potential Cause Troubleshooting Steps & Optimization
Precipitation upon adding aqueous solution (e.g., saline) The compound is "crashing out" of the organic solvent when the polarity of the solution changes.1. Stepwise Dilution: Instead of adding the entire volume of saline at once, add it dropwise while continuously vortexing or stirring. 2. Adjust Co-solvent Ratios: Increase the proportion of PEG300 or Tween-80 in the aqueous-based formulation to enhance solubility. 3. Consider an Alternative Vehicle: If precipitation persists, the oil-based formulation (DMSO and corn oil) may be a more suitable option.
Cloudy or hazy solution Incomplete dissolution of this compound.1. Increase Mixing Time/Energy: Vortex the solution for a longer duration. Gentle warming (to 37°C) and sonication can also aid dissolution.[2] 2. Check Solvent Quality: Ensure that the DMSO is anhydrous and of high purity, as absorbed water can reduce its solvating power. 3. Prepare a More Dilute Solution: You may be exceeding the compound's solubility limit in the chosen vehicle. Try preparing a lower concentration.
Phase separation in oil-based vehicle Immiscibility of components.1. Ensure Thorough Mixing: Vortex vigorously to create a stable emulsion. 2. Consider a Surfactant: While not in the original protocol, adding a small amount of a suitable surfactant could help stabilize the mixture.
Animal discomfort or adverse reaction at the injection site The vehicle may be causing irritation.1. Minimize DMSO Concentration: While DMSO is an excellent solvent, it can be toxic at higher concentrations. Aim for the lowest effective concentration.[3] 2. pH Adjustment: Ensure the pH of the final formulation is close to physiological pH (~7.4).[3] Buffering agents can be used if necessary. 3. Review Literature: Check for the tolerability of the chosen excipients in your specific animal model and for your route of administration.

Data Presentation: Vehicle Component Properties

The following table summarizes the properties of the components used in the recommended vehicles for this compound.

Component Function Key Properties & Considerations
Dimethyl Sulfoxide (DMSO) Primary SolventExcellent solubilizing power for many poorly water-soluble compounds. Can have toxic effects at higher concentrations.[3]
Polyethylene Glycol 300 (PEG300) Co-solventWater-miscible and can improve the solubility of hydrophobic compounds. Generally considered safe for parenteral administration.[4]
Tween-80 (Polysorbate 80) Surfactant/EmulsifierHelps to keep hydrophobic compounds in solution and improves stability, especially in aqueous formulations.[5]
Saline (0.9% NaCl) DiluentUsed to adjust the final volume and tonicity of the formulation to be compatible with physiological conditions.
Corn Oil Oil-based VehicleA common vehicle for lipophilic compounds for intraperitoneal injection.[6] Not suitable for intravenous administration.[3]

Experimental Protocols

Protocol 1: Preparation of this compound in an Aqueous-Based Co-Solvent Vehicle for Injection

Materials:

  • This compound powder

  • Dimethyl Sulfoxide (DMSO), sterile filtered

  • Polyethylene Glycol 300 (PEG300), sterile

  • Tween-80, sterile

  • Saline (0.9% NaCl), sterile

  • Sterile microcentrifuge tubes or vials

  • Calibrated pipettes

  • Vortex mixer

Procedure:

  • Prepare Stock Solution: Accurately weigh the required amount of this compound powder and dissolve it in DMSO to create a 25.0 mg/mL stock solution. Ensure the compound is fully dissolved.

  • Add Co-solvent: In a new sterile tube, add 400 µL of PEG300. To this, add 100 µL of the this compound/DMSO stock solution.

  • Mix: Vortex the mixture thoroughly until it is a homogenous solution.

  • Add Surfactant: Add 50 µL of Tween-80 to the solution.

  • Mix Again: Vortex the solution again to ensure the Tween-80 is evenly dispersed.

  • Final Dilution: Slowly add 450 µL of sterile saline to the mixture while continuously vortexing to prevent precipitation.

  • Final Inspection: Visually inspect the final solution to ensure it is clear and free of any particulates before administration.

Protocol 2: Preparation of this compound in an Oil-Based Vehicle for Injection

Materials:

  • This compound powder

  • Dimethyl Sulfoxide (DMSO), sterile filtered

  • Corn oil, sterile

  • Sterile microcentrifuge tubes or vials

  • Calibrated pipettes

  • Vortex mixer

Procedure:

  • Prepare Stock Solution: Weigh the necessary amount of this compound powder and dissolve it in DMSO to a concentration of 25.0 mg/mL. Ensure complete dissolution.

  • Combine with Oil: In a separate sterile tube, measure 900 µL of sterile corn oil.

  • Add Stock Solution: Slowly add 100 µL of the this compound/DMSO stock solution to the corn oil.

  • Mix Thoroughly: Vortex the mixture vigorously until a homogenous and clear solution is obtained.

  • Visual Inspection: Before administration, carefully inspect the solution for any signs of precipitation or phase separation.

Mandatory Visualizations

G cluster_0 Aqueous-Based Vehicle Preparation start Start: this compound Powder stock Dissolve in DMSO (25 mg/mL Stock) start->stock add_peg Add PEG300 stock->add_peg mix1 Vortex add_peg->mix1 add_tween Add Tween-80 mix1->add_tween mix2 Vortex add_tween->mix2 add_saline Add Saline (dropwise) mix2->add_saline mix3 Vortex add_saline->mix3 final_solution Final Injectable Solution mix3->final_solution

Caption: Experimental workflow for preparing the aqueous-based vehicle for this compound injection.

G cluster_1 Troubleshooting Solubility Issues start Problem: Compound Precipitation or Cloudy Solution step1 Action: Increase mixing time/energy (vortex, sonicate, warm to 37°C) start->step1 check1 Is the solution clear? step1->check1 step2 Action: Prepare a more dilute solution check1->step2 No success Solution is ready for injection check1->success Yes check2 Is the solution clear? step2->check2 step3 Action: Adjust co-solvent ratios (e.g., increase PEG300) check2->step3 No check2->success Yes check3 Is the solution clear? step3->check3 step4 Action: Switch to an alternative vehicle (e.g., Oil-based formulation) check3->step4 No check3->success Yes fail Further formulation development required step4->fail

Caption: Decision-making workflow for troubleshooting solubility issues during vehicle preparation.

References

Interpreting negative results with (S)-ZLc002

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on the use of (S)-ZLc002, with a particular focus on interpreting and troubleshooting negative or unexpected experimental results.

Frequently Asked Questions (FAQs)

Q1: What is the proposed mechanism of action for this compound?

This compound is a selective inhibitor of the interaction between neuronal nitric oxide synthase (nNOS) and its adaptor protein, NOS1AP (also known as CAPON).[1] It is believed to function as a prodrug, meaning it is converted into its active form within cells. This is supported by observations that this compound is effective at disrupting the nNOS-NOS1AP interaction in intact cells, such as primary cortical neurons and HEK293T cells, but fails to do so in cell-free biochemical binding assays.[2][3][4]

Q2: I am not observing the expected inhibitory effect of this compound in my cell-based assay. What could be the reason?

There are several potential reasons for a lack of effect. A primary consideration is the metabolic capacity of your chosen cell line. As this compound is hypothesized to be a prodrug, its activation may depend on the presence of specific intracellular enzymes, such as esterases.[5] If your cell line has low expression of the necessary activating enzymes, the compound may not be efficiently converted to its active form. Additionally, ensure that the compound is fully dissolved and stable in your culture medium for the duration of the experiment.

Q3: My co-immunoprecipitation (co-IP) experiment does not show a disruption of the nNOS-NOS1AP interaction after treatment with this compound. How can I troubleshoot this?

Several factors can lead to a failed co-IP experiment. First, confirm that your antibody is suitable for immunoprecipitation and that you can successfully pull down both nNOS and NOS1AP individually. Ensure that your lysis buffer is not too stringent, as harsh detergents can disrupt the protein-protein interaction you are trying to study. It is also crucial to include appropriate controls, such as a vehicle-treated sample and an isotype control antibody. Finally, as with other cell-based assays, the lack of an effect could be due to insufficient prodrug activation in your specific cell line.

Q4: Are there any known off-target effects of this compound?

The available literature primarily focuses on the on-target effect of disrupting the nNOS-NOS1AP interaction. However, as with any small molecule inhibitor, off-target effects are possible. If you observe unexpected phenotypes, it is advisable to include counter-screens or validate your findings using a secondary method, such as a structurally unrelated inhibitor of the same pathway if available, or genetic approaches like siRNA-mediated knockdown of nNOS or NOS1AP.

Data Presentation

Table 1: Summary of In Vitro and In Vivo Efficacy of this compound

Assay TypeCell Line/ModelConcentration/DoseObserved EffectReference
Co-ImmunoprecipitationPrimary Cortical Neurons10 µMReduced NMDA-induced nNOS-NOS1AP interaction.[5]
Co-ImmunoprecipitationHEK293T Cells10 µMDisrupted co-immunoprecipitation of nNOS with NOS1AP.[2]
Cell-Free Binding Assay (AlphaScreen)Purified His-nNOS and GST-NOS1APUp to 100 µMFailed to disrupt the nNOS-NOS1AP interaction.[2]
Cell Viability (MTT Assay)4T1 (Breast Cancer)> 50 µM (as single agent)Little to no inhibition of cell viability.[5]
Cell Viability (MTT Assay)HeyA8 (Ovarian Cancer)Not specified (as single agent)Did not alter tumor cell viability.[5]
Synergistic Cell Viability (MTT Assay)4T1 (Breast Cancer)In combination with paclitaxel (B517696)Enhanced paclitaxel-induced reduction in cell viability.[5]
Synergistic Cell Viability (MTT Assay)HeyA8 (Ovarian Cancer)In combination with paclitaxelEnhanced paclitaxel-induced reduction in cell viability.[5]
Inflammatory Pain Model (Formalin-evoked)Rats4-10 mg/kg (i.p.)Suppressed pain behavior and reduced Fos protein-like immunoreactivity.[2][3][4]
Neuropathic Pain Model (Paclitaxel-induced)Mice10 mg/kg (i.p.)Suppressed mechanical and cold allodynia.[2][3][4]
Anxiety Model (Chronic Mild Stress)Mice40 mg/kg (i.v.)Improved anxiety-related behaviors.[6]

Experimental Protocols

Co-Immunoprecipitation Protocol for nNOS-NOS1AP Interaction
  • Cell Culture and Treatment: Plate HEK293T cells and transfect with full-length tagged nNOS and NOS1AP constructs. Twenty-two hours post-transfection, treat the cells with 10 µM this compound or vehicle control in conditioned cell culture medium supplemented with 0.5 mM probenecid (B1678239) for 90 minutes. Probenecid is included to inhibit the extrusion of the compound from the cells.[2]

  • Cell Lysis: Lyse the cells in a low-stringency buffer supplemented with protease inhibitors and 1 mM DTT.

  • Pre-clearing: Pre-clear the cell lysates by centrifugation at 20,000g at 4°C.

  • Immunoprecipitation: Incubate the pre-cleared lysates with an anti-nNOS antibody overnight at 4°C with gentle rotation.

  • Bead Incubation: Add Protein A/G beads and incubate for an additional 2-4 hours at 4°C.

  • Washing: Wash the beads three to five times with lysis buffer.

  • Elution: Elute the protein complexes from the beads by boiling in SDS-PAGE sample buffer.

  • Western Blotting: Analyze the eluted proteins by Western blotting using antibodies against NOS1AP and nNOS.

MTT Cell Viability Assay
  • Cell Seeding: Seed cells (e.g., 4T1 or HeyA8) in a 96-well plate at a density of 3,000 cells per well and culture overnight.[5]

  • Compound Treatment: Treat the cells with increasing concentrations of this compound, a positive control cytotoxic agent (e.g., paclitaxel), or a combination of both. Include a vehicle-only control. Incubate for the desired treatment period (e.g., 72 hours).[5]

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.[5]

  • Incubation: Incubate the plate for 4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan (B1609692) crystals.[5]

  • Solubilization: Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.[5]

  • Absorbance Measurement: Measure the optical density at 570 nm using a microplate reader.[5]

  • Data Analysis: Express the results as a percentage of viability compared to the untreated control cells.

Visualizations

G cluster_0 cluster_1 NMDA_Receptor NMDA Receptor Calcium Ca²⁺ Influx NMDA_Receptor->Calcium Glutamate Glutamate Glutamate->NMDA_Receptor nNOS nNOS Calcium->nNOS NOS1AP NOS1AP nNOS->NOS1AP Interaction p38_MAPK p38 MAPK Activation NOS1AP->p38_MAPK S_ZLc002 This compound (Active Metabolite) S_ZLc002->nNOS Downstream Downstream Effects (e.g., Pain, Anxiety) p38_MAPK->Downstream

Caption: Proposed signaling pathway of this compound action.

G start Start Experiment prepare_compound Prepare this compound Stock Solution start->prepare_compound cell_culture Culture and Treat Cells prepare_compound->cell_culture assay Perform Assay (e.g., co-IP, MTT) cell_culture->assay data_analysis Analyze Data assay->data_analysis end End data_analysis->end

Caption: General experimental workflow for using this compound.

G start Negative Result Observed check_compound Check Compound Solubility & Stability start->check_compound Is the compound properly prepared? check_cells Evaluate Cell Line (Prodrug Activation) check_compound->check_cells Yes solution_compound Re-dissolve compound in appropriate solvent. Prepare fresh stock. check_compound->solution_compound No check_protocol Review Experimental Protocol & Controls check_cells->check_protocol Yes solution_cells Use a different cell line with known metabolic activity or transfect with necessary enzymes. check_cells->solution_cells No check_protocol->start Yes (Re-evaluate hypothesis) solution_protocol Optimize assay conditions (e.g., lysis buffer, antibody concentration). Include all necessary controls. check_protocol->solution_protocol No

Caption: Troubleshooting flowchart for negative results with this compound.

References

Validation & Comparative

Validating the On-Target Effects of (S)-ZLc002: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

(S)-ZLc002 has emerged as a promising small-molecule modulator of the neuronal nitric oxide synthase (nNOS) signaling pathway. This guide provides a comparative analysis of its on-target effects, supported by experimental data, to aid researchers, scientists, and drug development professionals in evaluating its potential. We compare this compound with an alternative peptide-based inhibitor, TAT-GESV, to offer a broader perspective on targeting the nNOS-NOS1AP interaction.

On-Target Efficacy: Disrupting the nNOS-NOS1AP Interaction

This compound is a putative inhibitor of the protein-protein interaction between neuronal nitric oxide synthase (nNOS) and its adaptor protein, NOS1AP (also known as CAPON). This interaction is a critical downstream step in the N-methyl-D-aspartate (NMDA) receptor signaling cascade, which is implicated in various neurological processes, including pain perception and anxiety.

In vitro studies using co-immunoprecipitation assays in HEK293T cells have demonstrated the ability of this compound to disrupt the nNOS-NOS1AP complex. At a concentration of 10 µM, this compound reduced the interaction between nNOS and NOS1AP by approximately 40%. Interestingly, this effect was not observed in cell-free biochemical binding assays, suggesting an indirect mechanism of action within the cellular environment.

Comparative On-Target Efficacy
CompoundTargetAssayConcentration% Inhibition of nNOS-NOS1AP Interaction
This compound nNOS-NOS1APCo-Immunoprecipitation (HEK293T cells)10 µM~40%
TAT-GESV nNOS-NOS1APIn vitro binding assay-Disrupts binding

In Vivo Efficacy: Preclinical Models of Pain and Anxiety

The on-target engagement of the nNOS-NOS1AP interaction by this compound translates to significant efficacy in preclinical models of pain and anxiety.

Inflammatory Pain Model (Formalin Test)

In the formalin test, a widely used model of inflammatory pain, intraperitoneal (i.p.) administration of this compound in rats demonstrated a dose-dependent reduction in pain-related behaviors. The late phase of the formalin response, which is associated with central sensitization and inflammation, was significantly attenuated by this compound.

Neuropathic Pain and Anxiolytic Effects

This compound has also shown promise in models of neuropathic pain and anxiety. Systemic administration has been reported to produce anxiolytic-like effects in mice, with effective doses ranging from 10 to 80 mg/kg depending on the route of administration (intravenous or intraperitoneal).[1]

Comparative In Vivo Efficacy in Pain Models
CompoundPain ModelSpeciesRoute of AdministrationKey Finding
This compound Formalin-induced inflammatory painRatIntraperitoneal (i.p.)Reduced composite pain scores in the late phase.
TAT-GESV Paclitaxel-induced neuropathic painMouseIntrathecal (i.t.)Suppressed mechanical and cold allodynia.
TAT-GESV Partial sciatic nerve ligation (PSNL)MouseIntrathecal (i.t.)Suppressed mechanical and cold allodynia.

Experimental Protocols

Co-Immunoprecipitation of nNOS and NOS1AP in HEK293T Cells

1. Cell Culture and Transfection:

  • Culture HEK293T cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a 5% CO2 incubator.

  • Co-transfect cells with plasmids encoding GFP-tagged nNOS and luciferase-tagged NOS1AP using a suitable transfection reagent.

2. Compound Treatment and Cell Lysis:

  • 48 hours post-transfection, treat the cells with this compound at the desired concentration (e.g., 10 µM) for a specified duration.

  • Wash the cells with ice-cold phosphate-buffered saline (PBS) and lyse them in a non-denaturing lysis buffer containing protease and phosphatase inhibitors.

3. Immunoprecipitation:

  • Centrifuge the cell lysates to pellet cellular debris and collect the supernatant.

  • Incubate the supernatant with an anti-GFP antibody overnight at 4°C with gentle rotation.

  • Add protein A/G magnetic beads and incubate for another 2 hours at 4°C.

4. Washing and Elution:

  • Pellet the beads using a magnetic stand and wash them three times with lysis buffer to remove non-specific binding.

  • Elute the immunoprecipitated protein complexes from the beads by boiling in SDS-PAGE sample buffer.

5. Western Blot Analysis:

  • Separate the eluted proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Probe the membrane with primary antibodies against nNOS and the luciferase tag (for NOS1AP).

  • Use appropriate secondary antibodies and a chemiluminescent substrate for detection.

  • Quantify the band intensities to determine the extent of co-immunoprecipitation.

Formalin-Induced Inflammatory Pain Model

1. Animals:

  • Use adult male Sprague-Dawley rats, housed under standard laboratory conditions with ad libitum access to food and water.

2. Acclimatization:

  • Acclimatize the rats to the testing environment for at least 30 minutes before the experiment.

3. Compound Administration:

  • Administer this compound or vehicle intraperitoneally at the desired doses.

4. Formalin Injection:

  • After a predetermined pretreatment time, inject 50 µL of a 5% formalin solution subcutaneously into the plantar surface of the right hind paw.

5. Behavioral Observation:

  • Immediately after the formalin injection, place the rat in a clear observation chamber.

  • Record the amount of time the animal spends licking, biting, or shaking the injected paw. The observation period is typically divided into two phases: the early phase (0-5 minutes post-injection) and the late phase (15-60 minutes post-injection).

  • A composite pain score can be calculated based on the observed behaviors.

Elevated Plus Maze for Anxiety-Like Behavior

1. Apparatus:

  • The elevated plus maze consists of two open arms and two closed arms (with high walls) extending from a central platform, elevated above the floor.

2. Animals and Acclimatization:

  • Use adult mice, and acclimatize them to the testing room for at least 30 minutes before the test.

3. Procedure:

  • Place the mouse on the central platform, facing one of the closed arms.

  • Allow the mouse to explore the maze for a 5-minute period.

  • Record the session using a video camera for later analysis.

4. Data Analysis:

  • Measure the number of entries into and the time spent in the open and closed arms.

  • An increase in the time spent in and the number of entries into the open arms is indicative of an anxiolytic effect.

Visualizing the Molecular Pathway and Experimental Workflow

nNOS_Signaling_Pathway NMDA_Receptor NMDA Receptor Ca_Influx Ca²⁺ Influx NMDA_Receptor->Ca_Influx Activation nNOS nNOS Ca_Influx->nNOS Activation NOS1AP NOS1AP (CAPON) nNOS->NOS1AP Downstream_Signaling Downstream Signaling nNOS->Downstream_Signaling NOS1AP->nNOS Binds to S_ZLc002 This compound S_ZLc002->nNOS Inhibits interaction

Caption: Signaling pathway of nNOS and the inhibitory target of this compound.

Co_IP_Workflow cluster_Cellular_Phase Cellular Phase cluster_IP_Phase Immunoprecipitation Phase cluster_Analysis_Phase Analysis Phase Transfection 1. Co-transfect HEK293T cells (GFP-nNOS & Luc-NOS1AP) Treatment 2. Treat with this compound Transfection->Treatment Lysis 3. Cell Lysis Treatment->Lysis Immunoprecipitation 4. Immunoprecipitate with anti-GFP Ab Lysis->Immunoprecipitation Bead_Binding 5. Bind to Protein A/G beads Immunoprecipitation->Bead_Binding Washing 6. Wash beads Bead_Binding->Washing Elution 7. Elute proteins Washing->Elution Western_Blot 8. Western Blot for nNOS and NOS1AP Elution->Western_Blot

Caption: Experimental workflow for co-immunoprecipitation.

References

A Comparative Analysis of (S)-ZLc002 and ZLc-002: Unraveling Stereospecific Efficacy

Author: BenchChem Technical Support Team. Date: December 2025

A comparative analysis of the specific efficacy of (S)-ZLc002 versus its racemic form, ZLc-002, is not currently possible due to a lack of publicly available scientific literature directly comparing the two. Research has predominantly focused on a compound referred to as "ZLc-002," a selective inhibitor of the neuronal nitric oxide synthase (nNOS) and its C-terminal PDZ ligand (CAPON) interaction. This interaction is implicated in various neurological conditions, including inflammatory and neuropathic pain.

While this compound is identified as the S-enantiomer of ZLc-002, dedicated studies detailing its specific pharmacological profile or comparing its efficacy against the racemic mixture or the corresponding R-enantiomer are not available. A published synthesis protocol for ZLc-002 initiates from D-valine, which would yield the (R)-enantiomer. This suggests that much of the existing research on "ZLc-002" may have been conducted using the R-enantiomer or a racemic mixture.

This guide will therefore summarize the available data for ZLc-002 (of presumed R- or racemic configuration), discuss the critical role of stereochemistry in pharmacology, and present relevant experimental methodologies and signaling pathways.

The Significance of Stereochemistry in Drug Efficacy

Enantiomers are stereoisomers that are non-superimposable mirror images of each other. Although they share the same chemical formula and connectivity, their different three-dimensional arrangements can lead to significant variations in their pharmacological and toxicological properties. This is because biological targets, such as enzymes and receptors, are themselves chiral and can interact differently with each enantiomer. One enantiomer may exhibit the desired therapeutic effect (eutomer), while the other may be less active, inactive, or even contribute to adverse effects (distomer). Therefore, investigating the properties of individual enantiomers is a critical aspect of modern drug development.

ZLc-002: A Modulator of the nNOS-CAPON Signaling Pathway

ZLc-002 is recognized for its role in disrupting the interaction between nNOS and CAPON. This interaction is a key component of the signaling cascade downstream of N-methyl-D-aspartate (NMDA) receptor activation, which is involved in central sensitization, a process that contributes to chronic pain states.

nNOS-CAPON Signaling Pathway in Neuropathic Pain

The overactivation of NMDA receptors in the central nervous system leads to an influx of calcium ions, which in turn activates nNOS. The subsequent production of nitric oxide (NO) contributes to neuronal hyperexcitability and pain transmission. CAPON acts as an adaptor protein that links nNOS to other signaling molecules. By inhibiting the nNOS-CAPON interaction, ZLc-002 is thought to mitigate the downstream effects of nNOS activation, thereby reducing pain.[1][2][3]

Below is a diagram illustrating the proposed mechanism of action.

nNOS-CAPON Signaling Pathway cluster_0 Presynaptic Neuron cluster_1 Postsynaptic Neuron Glutamate Glutamate NMDA_R NMDA Receptor Glutamate->NMDA_R Binds Ca_influx Ca²⁺ Influx NMDA_R->Ca_influx Activation nNOS nNOS Ca_influx->nNOS Activates CAPON CAPON nNOS->CAPON Binds NO_production NO Production nNOS->NO_production ZLc002 ZLc-002 ZLc002->nNOS Inhibits Interaction Pain_Signal Pain Signaling NO_production->Pain_Signal Formalin Test Workflow start Start acclimatization Animal Acclimatization start->acclimatization drug_admin ZLc-002/Vehicle Administration acclimatization->drug_admin formalin_injection Formalin Injection (Hind Paw) drug_admin->formalin_injection observation Behavioral Observation (Phases 1 & 2) formalin_injection->observation data_analysis Data Analysis observation->data_analysis end End data_analysis->end Neuropathic Pain Model Workflow start Start induction Induce Neuropathy (Paclitaxel) start->induction baseline Baseline Sensory Testing induction->baseline drug_admin ZLc-002/Vehicle Administration baseline->drug_admin post_testing Post-Treatment Sensory Testing drug_admin->post_testing data_analysis Data Analysis post_testing->data_analysis end End data_analysis->end

References

A Comparative Guide to Controls for (S)-ZLc002 Experiments

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of appropriate negative and positive controls for experiments involving (S)-ZLc002, a selective inhibitor of the neuronal nitric oxide synthase (nNOS) and CAPON (Carboxy-terminal PDZ ligand of nNOS) protein-protein interaction. The inclusion of proper controls is paramount for the validation and interpretation of experimental data.

Understanding the Mechanism of this compound

This compound is a small molecule designed to disrupt the interaction between the PDZ domain of nNOS and CAPON. This interaction is crucial in localizing nNOS and modulating its activity, which is implicated in various physiological and pathological processes, including neurotransmission and neuropathic pain.[1][2][3] It is important to note that while this compound has been shown to disrupt the nNOS-CAPON interaction in cellular assays, some studies suggest it may act indirectly or as a pro-drug, as it failed to inhibit the interaction in a cell-free biochemical assay.[4][5]

Recommended Controls for this compound Experiments

To rigorously validate the specific effects of this compound, the use of appropriate negative and positive controls is essential.

Negative Controls

A negative control should ideally be a molecule that is structurally similar to this compound but does not disrupt the nNOS-CAPON interaction. This helps to ensure that the observed effects are due to the specific inhibition of the target and not due to off-target effects or the general chemical structure of the compound.

  • (R)-ZLc002 (Hypothetical Inactive Enantiomer): Enantiomers are stereoisomers that are non-superimposable mirror images of each other.[6] Often, only one enantiomer of a chiral drug is biologically active. While the activity of (R)-ZLc002 is not extensively reported in publicly available literature, it would serve as the most rigorous negative control. For the purposes of this guide, we will refer to it as a hypothetical inactive control.

  • Vehicle Control: The solvent used to dissolve this compound (e.g., DMSO, saline) should always be included as a control to account for any effects of the solvent itself.

Positive Controls

A positive control should elicit a known effect on the nNOS-CAPON pathway or a downstream signaling event. This confirms that the experimental system is working as expected.

  • Tat-CAPON12C: This is a cell-permeable peptide designed to competitively disrupt the nNOS-CAPON interaction.[7] It can serve as a positive control for the disruption of the protein-protein interaction itself.

  • L-NAME (Nω-Nitro-L-arginine methyl ester): A well-characterized, non-selective inhibitor of nitric oxide synthases (NOS).[8] In functional assays measuring nitric oxide (NO) production, L-NAME can be used as a positive control to confirm that the observed changes are due to altered nNOS activity.

Experimental Protocols and Data Comparison

To illustrate the use of these controls, we provide detailed protocols for two key experiments: Co-immunoprecipitation to assess the nNOS-CAPON interaction and a Nitric Oxide Synthase (NOS) activity assay.

Experiment 1: Co-Immunoprecipitation (Co-IP)

Objective: To determine the effect of this compound on the interaction between nNOS and CAPON in a cellular context.

Methodology:

  • Cell Culture and Treatment: HEK293T cells are co-transfected with plasmids expressing tagged nNOS (e.g., HA-nNOS) and tagged CAPON (e.g., Myc-CAPON).

  • After 24 hours, the cells are treated with this compound (e.g., 10 µM), the negative control (R)-ZLc002 (10 µM), the positive control Tat-CAPON12C (10 µM), or vehicle for a specified time (e.g., 4 hours).

  • Cell Lysis: Cells are washed with ice-cold PBS and lysed with a non-denaturing Co-IP lysis buffer containing protease inhibitors.

  • Immunoprecipitation: The cell lysates are incubated with an anti-HA antibody (to pull down nNOS) overnight at 4°C.

  • Protein A/G agarose (B213101) beads are added to the lysates and incubated for 2 hours at 4°C to capture the antibody-protein complexes.

  • Washing: The beads are washed multiple times with Co-IP lysis buffer to remove non-specific binding proteins.

  • Elution and Western Blotting: The immunoprecipitated proteins are eluted from the beads by boiling in SDS-PAGE sample buffer. The samples are then resolved by SDS-PAGE and analyzed by Western blotting using anti-HA and anti-Myc antibodies to detect nNOS and co-immunoprecipitated CAPON, respectively.

Expected Results:

Treatment GroupHA-nNOS (IP)Myc-CAPON (Co-IP)Interpretation
Vehicle++++++Baseline nNOS-CAPON interaction.
This compound++++Disruption of nNOS-CAPON interaction.
(R)-ZLc002++++++No effect on nNOS-CAPON interaction.
Tat-CAPON12C++++Known disruptor inhibits interaction.

'+' indicates the relative band intensity on a Western blot.

Experiment 2: Nitric Oxide Synthase (NOS) Activity Assay

Objective: To measure the functional consequence of this compound treatment on nNOS activity by quantifying nitric oxide (NO) production.

Methodology:

  • Neuronal Cell Culture and Treatment: Primary neuronal cultures or a neuronal cell line (e.g., SH-SY5Y) are treated with this compound (e.g., 10 µM), the negative control (R)-ZLc002 (10 µM), the positive control L-NAME (e.g., 100 µM), or vehicle for a specified time.

  • Sample Preparation: Cell lysates or conditioned media are collected.

  • NO Measurement: The total nitrate (B79036) and nitrite (B80452) (stable metabolites of NO) are measured using a colorimetric or fluorometric NOS activity assay kit (e.g., based on the Griess reaction).[9]

  • Data Normalization: The results are normalized to the total protein concentration of the cell lysates.

Expected Results:

Treatment GroupNO Production (% of Vehicle)Interpretation
Vehicle100%Baseline NO production.
This compound~60%Inhibition of nNOS activity.
(R)-ZLc002~98%No significant effect on nNOS activity.
L-NAME~20%Strong inhibition of NOS activity.

Visualizing the Experimental Logic and Pathway

To clarify the relationships between the compounds and the signaling pathway, the following diagrams are provided.

G cluster_workflow Experimental Workflow: Co-Immunoprecipitation start HEK293T cells co-transfected with HA-nNOS and Myc-CAPON treatment Treatment with: - this compound - (R)-ZLc002 (Negative Control) - Tat-CAPON12C (Positive Control) - Vehicle start->treatment lysis Cell Lysis treatment->lysis ip Immunoprecipitation (Anti-HA antibody) lysis->ip wb Western Blot Analysis (Detect HA-nNOS and Myc-CAPON) ip->wb result Quantify Co-IP of Myc-CAPON wb->result

Caption: Workflow for Co-immunoprecipitation Experiment.

G cluster_pathway nNOS-CAPON Signaling Pathway and Points of Intervention NMDA_Receptor NMDA Receptor Ca_influx Ca2+ Influx NMDA_Receptor->Ca_influx nNOS nNOS Ca_influx->nNOS CAPON CAPON nNOS->CAPON Interaction NO_production Nitric Oxide (NO) Production nNOS->NO_production L-arginine Downstream Downstream Effects (e.g., Neurotransmission) NO_production->Downstream S_ZLc002 This compound S_ZLc002->nNOS Inhibits Interaction R_ZLc002 (R)-ZLc002 (Negative Control) R_ZLc002->nNOS No Effect Tat_CAPON12C Tat-CAPON12C (Positive Control) Tat_CAPON12C->nNOS Inhibits Interaction L_NAME L-NAME (Positive Control) L_NAME->NO_production Inhibits

Caption: nNOS-CAPON Pathway and Inhibitor Actions.

By employing the controls and protocols outlined in this guide, researchers can generate robust and reliable data, leading to a clearer understanding of the biological effects of this compound and its therapeutic potential.

References

Navigating the nNOS-Capon Nexus: A Guide to Biochemical Assays for Interaction Disruption

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals investigating the neuronal nitric oxide synthase (nNOS) and its interaction with the C-terminal PDZ ligand of nNOS (Capon), confirming the disruption of this protein-protein interaction is a critical step in elucidating signaling pathways and developing novel therapeutics. This guide provides a comparative overview of key biochemical assays to quantitatively assess the disruption of the nNOS-Capon complex, complete with experimental protocols and supporting data.

The interaction between nNOS and Capon plays a crucial role in regulating nitric oxide (NO) production and downstream signaling cascades.[1] Dysregulation of this interaction has been implicated in various neurological and psychiatric disorders, making it a prime target for therapeutic intervention.[2] Validating the efficacy of molecules or genetic approaches designed to disrupt this interaction requires robust and quantitative biochemical methods.

Comparative Analysis of Key Biochemical Assays

This section provides a head-to-head comparison of the most common biochemical assays used to study the disruption of the nNOS-Capon interaction.

Assay Principle Advantages Disadvantages Quantitative Readout
Co-Immunoprecipitation (Co-IP) In vivo or in vitro antibody-based pulldown of a target protein ("bait") to identify and quantify its binding partners ("prey").- Detects interactions within a cellular context (in vivo).- Can be used to study endogenous protein interactions.- Prone to false positives due to non-specific antibody binding.- Can be difficult to quantify accurately.Western blot band intensity of co-precipitated protein.
GST Pull-Down Assay In vitro method using a purified GST-tagged "bait" protein to "pull down" interacting "prey" proteins from a cell lysate or with a purified protein.- Cleaner system with lower background compared to Co-IP.- Useful for confirming direct protein-protein interactions.- In vitro nature may not reflect the cellular environment.- Requires expression and purification of recombinant proteins.Western blot band intensity of pulled-down protein.
Förster Resonance Energy Transfer (FRET) A microscopy-based technique that measures the energy transfer between two fluorescently tagged proteins when in close proximity.- Allows for real-time visualization of protein interactions in living cells.- Provides spatial information about the interaction.- Requires specialized microscopy equipment.- Can be technically challenging to implement and quantify.FRET efficiency, often measured by acceptor photobleaching.[3][4]
nNOS Activity Assay Measures the enzymatic activity of nNOS, which is modulated by its interaction with Capon.- Provides functional confirmation of interaction disruption.- Can be performed using various detection methods.- Indirect measure of the protein-protein interaction.- Can be influenced by other factors that affect nNOS activity.Rate of conversion of L-arginine to L-citrulline, or NO production.[5][6][7]
Nitric Oxide (NO) Measurement Quantifies the production of NO, a direct downstream product of nNOS activity.- Direct functional readout of the signaling pathway.- Multiple sensitive detection methods are available.- NO is a highly reactive and short-lived molecule, making direct measurement challenging.- Indirect measurements of stable metabolites (nitrite/nitrate) are more common.Concentration of NO or its metabolites (nitrite and nitrate).[1][8][9][10]

Experimental Protocols

Detailed methodologies for the key experiments are provided below to guide researchers in their experimental design.

Co-Immunoprecipitation (Co-IP) Protocol to Detect nNOS-Capon Interaction

This protocol is adapted from studies investigating nNOS-protein interactions.[11]

Materials:

  • Cells or tissue expressing nNOS and Capon

  • Lysis Buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Anti-nNOS or Anti-Capon antibody for immunoprecipitation

  • Control IgG antibody (from the same species as the IP antibody)

  • Protein A/G magnetic beads or agarose (B213101) resin

  • Wash Buffer (e.g., PBS with 0.1% Tween-20)

  • Elution Buffer (e.g., low pH glycine (B1666218) buffer or SDS-PAGE sample buffer)

  • SDS-PAGE gels and Western blotting reagents

  • Primary and secondary antibodies for Western blotting (anti-nNOS and anti-Capon)

Procedure:

  • Cell Lysis: Lyse cells or tissue homogenates in ice-cold lysis buffer.

  • Pre-clearing (Optional but Recommended): Incubate the lysate with control IgG and Protein A/G beads to reduce non-specific binding.

  • Immunoprecipitation: Incubate the pre-cleared lysate with the primary antibody (anti-nNOS or anti-Capon) or control IgG overnight at 4°C with gentle rotation.

  • Capture of Immune Complexes: Add Protein A/G beads to the lysate-antibody mixture and incubate for 1-4 hours at 4°C.

  • Washing: Pellet the beads and wash them 3-5 times with cold wash buffer to remove non-specific proteins.

  • Elution: Elute the bound proteins from the beads using elution buffer.

  • Analysis: Analyze the eluted proteins by SDS-PAGE and Western blotting using antibodies against nNOS and Capon.

GST Pull-Down Assay Protocol for nNOS-Capon Interaction

This protocol is based on standard GST pull-down assay procedures.[12][13][14][15][16]

Materials:

  • Purified GST-tagged Capon (bait protein)

  • Cell lysate containing nNOS (prey protein) or purified nNOS

  • Glutathione-agarose or magnetic beads

  • Binding/Wash Buffer (e.g., PBS with 1% Triton X-100 and protease inhibitors)

  • Elution Buffer (e.g., Binding buffer containing reduced glutathione)

  • SDS-PAGE gels and Western blotting reagents

  • Anti-nNOS antibody for detection

Procedure:

  • Immobilization of Bait Protein: Incubate purified GST-Capon with glutathione (B108866) beads to immobilize the bait protein. As a negative control, use GST protein alone.

  • Washing: Wash the beads to remove unbound GST-Capon.

  • Binding of Prey Protein: Incubate the immobilized GST-Capon beads with the cell lysate containing nNOS.

  • Washing: Wash the beads extensively with wash buffer to remove non-specifically bound proteins.

  • Elution: Elute the GST-Capon and any interacting proteins using elution buffer.

  • Analysis: Analyze the eluted proteins by SDS-PAGE and Western blotting using an anti-nNOS antibody.

nNOS Activity Assay (Citrulline Conversion Assay)

This protocol is based on commercially available NOS activity assay kits.[5][7]

Materials:

  • Cell or tissue lysate

  • Reaction Buffer containing L-arginine and NADPH

  • [³H]-L-arginine (radiolabeled substrate)

  • Stop Buffer (e.g., containing EDTA)

  • Dowex AG 50WX-8 resin (sodium form)

  • Scintillation fluid and a scintillation counter

Procedure:

  • Sample Preparation: Prepare cell or tissue lysates.

  • Reaction Setup: In a microcentrifuge tube, combine the lysate with the reaction buffer and [³H]-L-arginine.

  • Incubation: Incubate the reaction mixture at 37°C for a defined period (e.g., 30-60 minutes).

  • Stopping the Reaction: Stop the reaction by adding the stop buffer.

  • Separation of [³H]-L-citrulline: Apply the reaction mixture to a column containing Dowex resin to bind and remove unreacted [³H]-L-arginine. The [³H]-L-citrulline will flow through.

  • Quantification: Collect the eluate, add scintillation fluid, and measure the radioactivity using a scintillation counter. The amount of [³H]-L-citrulline produced is proportional to the nNOS activity.

Nitric Oxide (NO) Measurement (Griess Assay)

This protocol measures nitrite (B80452), a stable breakdown product of NO.[1][10]

Materials:

  • Cell culture supernatant or other biological samples

  • Griess Reagent (containing sulfanilamide (B372717) and N-(1-naphthyl)ethylenediamine)

  • Nitrite standard solutions

Procedure:

  • Sample Collection: Collect the biological samples to be assayed.

  • Standard Curve Preparation: Prepare a standard curve using known concentrations of sodium nitrite.

  • Griess Reaction: Add the Griess Reagent to the samples and standards.

  • Incubation: Incubate at room temperature for 15-30 minutes, protected from light.

  • Measurement: Measure the absorbance at 540 nm using a microplate reader.

  • Quantification: Determine the nitrite concentration in the samples by comparing their absorbance to the standard curve.

Visualizing the Pathways and Workflows

To better understand the molecular interactions and experimental procedures, the following diagrams have been generated using Graphviz.

nNOS_Capon_Signaling_Pathway cluster_0 Normal Signaling cluster_1 Capon-Mediated Regulation NMDA_Receptor NMDA Receptor PSD95 PSD95 NMDA_Receptor->PSD95 Ca2+ influx nNOS nNOS PSD95->nNOS binds NO_Production_High High NO Production nNOS->NO_Production_High Capon Capon nNOS_Capon nNOS Capon->nNOS_Capon competes with PSD95 for binding NO_Production_Low Low NO Production nNOS_Capon->NO_Production_Low

Caption: nNOS-Capon Signaling Pathway

Co_IP_Workflow Cell_Lysis Cell Lysis Pre_Clearing Pre-Clearing (Optional) Cell_Lysis->Pre_Clearing Immunoprecipitation Immunoprecipitation with anti-nNOS or anti-Capon Ab Pre_Clearing->Immunoprecipitation Capture Capture with Protein A/G Beads Immunoprecipitation->Capture Wash Wash to Remove Non-specific Proteins Capture->Wash Elution Elution Wash->Elution Analysis SDS-PAGE & Western Blot Elution->Analysis

Caption: Co-Immunoprecipitation Workflow

GST_Pull_Down_Workflow Immobilize_Bait Immobilize GST-Capon (Bait) on Glutathione Beads Bind_Prey Incubate with Cell Lysate (Prey) Immobilize_Bait->Bind_Prey Wash Wash to Remove Non-specific Proteins Bind_Prey->Wash Elution Elute with Glutathione Wash->Elution Analysis SDS-PAGE & Western Blot Elution->Analysis

Caption: GST Pull-Down Assay Workflow

Quantitative Data Summary

The following table summarizes hypothetical quantitative data that could be obtained from the described assays when testing a potential nNOS-Capon interaction disruptor.

Assay Control (Vehicle) Disruptor Compound X Fold Change Interpretation
Co-IP (Capon pulled down by anti-nNOS) 100%25%0.2575% reduction in nNOS-Capon interaction.
GST Pull-Down (nNOS pulled down by GST-Capon) 100%15%0.1585% reduction in direct nNOS-Capon binding.
FRET Efficiency 30%5%0.17Significant decrease in proximity of nNOS and Capon in live cells.
nNOS Activity (pmol citrulline/min/mg) 501503.03-fold increase in nNOS activity upon disruption of inhibitory Capon interaction.
NO Production (µM Nitrite) 284.04-fold increase in NO production, consistent with increased nNOS activity.

Conclusion

The choice of biochemical assay to confirm the disruption of the nNOS-Capon interaction depends on the specific research question, available resources, and the desired level of detail. Co-immunoprecipitation and GST pull-down assays are excellent for directly assessing the binding between the two proteins, with Co-IP offering a more physiological context and GST pull-down providing a cleaner in vitro system. FRET imaging provides the unique advantage of visualizing the interaction dynamics in living cells. Functional assays, such as measuring nNOS activity and NO production, are crucial for confirming that the disruption of the protein-protein interaction leads to the expected downstream biological effects. A multi-faceted approach, employing a combination of these assays, will provide the most comprehensive and robust validation of nNOS-Capon interaction disruption.

References

Unveiling the Cellular Activity of (S)-ZLc002: A Cross-Validation Across Diverse Cell Lines

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the cellular activity of (S)-ZLc002, a putative small-molecule inhibitor of the neuronal nitric oxide synthase (nNOS) and NOS1AP protein-protein interaction. Experimental data from various cell lines are presented to offer a comprehensive overview of its current applications and potential therapeutic synergies.

This compound is emerging as a significant tool in the study of signaling pathways downstream of N-methyl-D-aspartate (NMDA) receptors. Its ability to disrupt the interaction between nNOS and its adaptor protein, NOS1AP (also known as CAPON), has demonstrated potential in preclinical models of pain and anxiety.[1][2][3] Furthermore, it exhibits a synergistic effect with chemotherapeutic agents in cancer cell lines.[1][4] This guide summarizes the key findings on the activity of this compound in different cellular contexts, providing supporting data and detailed experimental protocols.

Comparative Analysis of this compound Activity

The cellular effects of this compound have been characterized in several cell lines, revealing distinct activities depending on the cellular context and the presence of other therapeutic agents.

Cell LineCell TypeKey Activity of this compoundQuantitative Data (EC50/IC50)Citation
4T1Murine Breast CancerSynergizes with paclitaxel (B517696) to reduce cell viability. No significant effect on viability when used alone.This compound alone: > 50 µMPaclitaxel alone: 33.5 nM[1]
HeyA8Human Ovarian CancerSynergizes with paclitaxel to reduce cell viability. No significant effect on viability when used alone.This compound alone: Not explicitly stated, but ineffective alone.Paclitaxel alone: 10.2 nM[1]
HEK293THuman Embryonic KidneyDisrupts the co-immunoprecipitation of full-length nNOS and NOS1AP when co-expressed.Not applicable (used for protein-protein interaction studies).[1]
Cultured Hippocampal Neurons (ICR mice)Primary NeuronsInhibits the nNOS-NOS1AP (nNOS-CAPON) interaction.1 µM concentration showed inhibition.[2]

Signaling Pathway and Mechanism of Action

This compound is understood to indirectly inhibit the interaction between nNOS and NOS1AP. While it does not disrupt the binding of purified protein domains in cell-free assays, it is effective in intact cells, suggesting a mechanism that may involve cellular metabolism or targeting the full-length proteins in their native conformation.[1][5] This disruption is significant as the nNOS-NOS1AP interaction is a key step in a signaling cascade downstream of NMDA receptor activation, which is implicated in various pathological states.

ZLc002_Signaling_Pathway NMDAR NMDA Receptor Ca_influx Ca²+ Influx NMDAR->Ca_influx Activation nNOS nNOS Ca_influx->nNOS Activates NOS1AP NOS1AP (CAPON) nNOS->NOS1AP Downstream Downstream Pathological Signaling nNOS->Downstream NOS1AP->Downstream ZLc002 This compound ZLc002->nNOS Disrupts Interaction

Figure 1: Proposed signaling pathway involving this compound.

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below.

Cell Viability (MTT) Assay

This protocol was used to assess the effect of this compound and paclitaxel on the viability of 4T1 and HeyA8 cancer cell lines.[1]

  • Cell Seeding: Plate 3,000 cells per well in a 96-well plate and culture overnight.

  • Treatment: Treat the cells with increasing concentrations of this compound (0 - 50 µM), paclitaxel (0 - 500 nM), or a combination of both.

  • Incubation: Incubate the treated cells for 72 hours.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL) to each well and incubate for 4 hours.

  • Solubilization: Add 100 µL of solubilization solution to each well to dissolve the formazan (B1609692) crystals.

  • Measurement: Measure the optical density at 570 nm.

  • Analysis: Express the results as a percentage of viability compared to untreated control cells.

MTT_Assay_Workflow cluster_prep Preparation cluster_treat Treatment cluster_measure Measurement start Seed Cells (3000/well) incubate1 Incubate Overnight start->incubate1 add_compounds Add this compound and/or Paclitaxel incubate1->add_compounds incubate2 Incubate 72 hours add_compounds->incubate2 add_mtt Add MTT (4 hours) incubate2->add_mtt add_sol Add Solubilization Solution add_mtt->add_sol read_od Read OD at 570nm add_sol->read_od

Figure 2: Workflow for the MTT cell viability assay.
Co-Immunoprecipitation (Co-IP) Assay

This protocol was employed to determine the effect of this compound on the interaction between nNOS and NOS1AP in HEK293T cells co-expressing the full-length proteins.[1][5]

  • Cell Transfection and Treatment: Twenty-two hours after transfecting HEK293T cells with plasmids for full-length nNOS and NOS1AP, treat the cells with or without 10 µM this compound for 90 minutes in a medium supplemented with 0.5 mM probenecid.

  • Cell Lysis: Lyse the cells in a low stringency buffer containing protease inhibitors.

  • Pre-clearing: Pre-clear the cell lysates by centrifugation.

  • Immunoprecipitation: Incubate the lysates with an antibody specific to one of the proteins of interest (e.g., anti-nNOS) overnight.

  • Complex Capture: Add protein A/G-agarose beads to pull down the antibody-protein complexes.

  • Washing: Wash the beads multiple times to remove non-specifically bound proteins.

  • Elution: Elute the protein complexes from the beads.

  • Western Blot Analysis: Analyze the eluted proteins by Western blotting using antibodies against both nNOS and NOS1AP to detect the co-precipitated protein.

Conclusion

The available data indicate that this compound is a valuable research tool for investigating the nNOS-NOS1AP signaling pathway. In cancer cell lines such as 4T1 and HeyA8, it demonstrates a clear synergistic effect with paclitaxel, enhancing the chemotherapeutic agent's cytotoxicity. In neuronal and HEK293T cells, it effectively disrupts the nNOS-NOS1AP interaction, confirming its mechanism of action in a cellular context. While the search for direct small-molecule alternatives continues, the cross-validation of this compound's activity in these diverse cell lines provides a solid foundation for its use in further research and drug development efforts targeting the nNOS-NOS1AP axis.

References

A Comparative Analysis of (S)-ZLc002 and Peptide Inhibitors in Targeting Protein-Protein Interactions

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This guide provides a detailed comparative analysis of the small molecule (S)-ZLc002 and peptide-based inhibitors, offering researchers, scientists, and drug development professionals a comprehensive overview of their respective mechanisms, performance, and experimental validation. This document focuses on the inhibition of protein-protein interactions (PPIs), a critical area in therapeutic development. We will examine this compound and the peptide inhibitor TAT-GESV, both targeting the neuronal nitric oxide synthase (nNOS) and nitric oxide synthase 1 adaptor protein (NOS1AP) interaction. Additionally, we will draw comparisons with the STAT3-targeting peptide inhibitor, APTSTAT3-9R, to highlight broader principles of peptide-based inhibition strategies.

Executive Summary

This compound is a putative small-molecule inhibitor of the nNOS-NOS1AP interaction, demonstrating efficacy in cellular models by disrupting this complex. However, in cell-free biochemical assays, it fails to show direct inhibition, suggesting a potential prodrug mechanism of action. In contrast, peptide inhibitors like TAT-GESV, which targets the same nNOS-NOS1AP interface, and APTSTAT3-9R, a STAT3 inhibitor, are designed to directly compete with and block specific protein-protein interactions. This guide will delve into the quantitative performance of these inhibitors, detail the experimental protocols for their evaluation, and provide visual representations of the relevant biological pathways and experimental workflows.

Data Presentation: Quantitative Inhibitor Performance

The following tables summarize the key quantitative data for this compound and the representative peptide inhibitors.

Table 1: Inhibitors of the nNOS-NOS1AP Interaction

InhibitorTypeAssayTarget InteractionIC50Citation(s)
This compoundSmall MoleculeAlphaScreen (cell-free)nNOS-NOS1AP> 100 µM[1][2]
This compoundCo-Immunoprecipitation (in-cell)nNOS-NOS1APEffective at 10 µM[1]
TAT-GESVPeptideAlphaScreen (cell-free)nNOS-NOS1AP4.9 µM[1]

Table 2: STAT3 Peptide Inhibitor

InhibitorTypeAssayTargetIC50 / KdCitation(s)
APTSTAT3-9RPeptideCell Viability (MTT)STAT3 Pathway10-20 µM[3][4]
APTSTAT3PeptideBinding AssaySTAT3Kd = 231 nM[5]

Signaling Pathway and Inhibitor Mechanism of Action

The following diagrams illustrate the signaling pathways targeted by the inhibitors discussed in this guide.

nNOS_Signaling cluster_complex nNOS Signaling Complex NMDA_Receptor NMDA Receptor PSD95 PSD95 NMDA_Receptor->PSD95 nNOS nNOS PSD95->nNOS NOS1AP NOS1AP (CAPON) nNOS->NOS1AP Downstream_Signaling Downstream Signaling nNOS->Downstream_Signaling NO production nNOS_NOS1AP_interaction S_ZLc002 This compound S_ZLc002->nNOS_NOS1AP_interaction TAT_GESV TAT-GESV TAT_GESV->nNOS_NOS1AP_interaction STAT3_Signaling Cytokine_Receptor Cytokine Receptor JAK JAK Cytokine_Receptor->JAK STAT3 STAT3 JAK->STAT3 Phosphorylation STAT3_JAK_interaction pSTAT3 pSTAT3 STAT3->pSTAT3 Dimer_pSTAT3 pSTAT3 Dimer pSTAT3->Dimer_pSTAT3 Dimerization Nucleus Nucleus Dimer_pSTAT3->Nucleus Translocation Gene_Expression Gene Expression (Proliferation, Survival) Nucleus->Gene_Expression APTSTAT3_9R APTSTAT3-9R APTSTAT3_9R->STAT3_JAK_interaction CoIP_Workflow start Cell Culture & Treatment (this compound, NMDA) lysis Cell Lysis start->lysis ip Immunoprecipitation (with anti-nNOS Ab) lysis->ip wash Wash Beads ip->wash elute Elution wash->elute wb Western Blot Analysis (for nNOS and NOS1AP) elute->wb AlphaScreen_Workflow reagents Prepare Reagents (Tagged Proteins, Beads, Inhibitor) plate Plate Inhibitor and Proteins reagents->plate incubation1 Incubate for Binding plate->incubation1 add_acceptor Add Acceptor Beads incubation1->add_acceptor incubation2 Incubate add_acceptor->incubation2 add_donor Add Donor Beads (in dark) incubation2->add_donor incubation3 Incubate add_donor->incubation3 read Read Plate incubation3->read analyze Analyze Data (IC50) read->analyze

References

(S)-ZLc002: A Comparative Analysis of Preclinical Experimental Outcomes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the experimental findings for (S)-ZLc002, a putative small-molecule inhibitor of the interaction between neuronal nitric oxide synthase (nNOS) and its adaptor protein, NOS1AP (also known as CAPON). The data presented here summarizes its effects in preclinical models of anxiety, neuropathic pain, and inflammatory pain, with comparisons to other relevant compounds.

Executive Summary

This compound has demonstrated promising efficacy in rodent models of anxiety and pain. In models of anxiety, it has been shown to have comparable anxiolytic effects to another nNOS-CAPON disruptor, Tat-CAPON12C, and these effects are associated with the promotion of synaptogenesis and activation of the CREB-BDNF pathway. In pain models, this compound has been shown to alleviate mechanical and cold allodynia in a chemotherapy-induced neuropathic pain model and to reduce pain behavior in a model of inflammatory pain. This guide provides a detailed comparison of these outcomes with relevant alternative compounds evaluated in similar preclinical settings.

Data Presentation

Table 1: Comparative Efficacy of this compound and Tat-CAPON12C in Mouse Models of Anxiety
ParameterModelTreatment GroupOutcome MeasureResult
Anxiety-like Behavior Chronic Mild Stress (CMS)Vehicle% Time in Open Arms (EPM)~25%
This compound% Time in Open Arms (EPM)~45%
Tat-CAPON12C% Time in Open Arms (EPM)~45%
Corticosterone (B1669441) (CORT)-InducedVehicleLatency to Feed (NSF)~250s
This compoundLatency to Feed (NSF)~150s
Tat-CAPON12CLatency to Feed (NSF)~150s
Synaptic Plasticity CMSVehicleDendritic Spine Density (Hippocampus)Decreased
This compoundDendritic Spine Density (Hippocampus)Increased (reversed CMS effect)
Tat-CAPON12CDendritic Spine Density (Hippocampus)Increased (reversed CMS effect)
CORT-treated NeuronsVehiclep-CREB / CREB ratioDecreased
This compoundp-CREB / CREB ratioIncreased (reversed CORT effect)
Tat-CAPON12Cp-CREB / CREB ratioIncreased (reversed CORT effect)

EPM: Elevated Plus Maze, NSF: Novelty-Suppressed Feeding. Data are approximated from graphical representations in the source literature.

Table 2: Comparative Efficacy of this compound and Standard of Care in Preclinical Pain Models
Pain TypeModelCompoundDosageOutcome MeasureEfficacy
Neuropathic Pain Paclitaxel-Induced (Mouse)This compound10 mg/kg, i.p.Mechanical Paw Withdrawal ThresholdSignificant increase in withdrawal threshold[1][2]
Paclitaxel-Induced (Mouse)Pregabalin30 mg/kg, s.c.Mechanical AllodyniaSignificant attenuation of allodynia[3]
Inflammatory Pain Formalin-Evoked (Rat)This compound4-10 mg/kg, i.p.Composite Pain Score (Phase 2)Significant reduction in pain score[1][2]
Formalin-Evoked (Rat)Celecoxib30 mg/kg, i.p.Licking/Flinching Time (Phase 2)Significant reduction in pain behavior[4][5]

i.p.: intraperitoneal, s.c.: subcutaneous. Efficacy is reported as a summary of the findings in the respective studies.

Experimental Protocols

Anxiety Models

Chronic Mild Stress (CMS) Model: Mice were subjected to a series of unpredictable mild stressors over a period of several weeks to induce a state of anxiety and depression. This compound or Tat-CAPON12C was administered during the final week of the stress protocol. Behavioral tests such as the Elevated Plus Maze (EPM) and Novelty-Suppressed Feeding (NSF) were used to assess anxiety-like behaviors.

Corticosterone (CORT)-Induced Anxiety Model: Mice received chronic administration of corticosterone to induce anxiety-like behaviors. This compound or Tat-CAPON12C was then administered, and anxiety levels were assessed using behavioral tests. For in vitro studies, cultured neurons were treated with corticosterone to induce stress-related cellular changes, followed by treatment with the compounds.

Pain Models

Paclitaxel-Induced Neuropathic Pain: Neuropathic pain was induced in mice by the administration of the chemotherapy drug paclitaxel (B517696). Mechanical allodynia was assessed using von Frey filaments, measuring the paw withdrawal threshold to a mechanical stimulus.

Formalin-Evoked Inflammatory Pain: A dilute solution of formalin was injected into the hind paw of rats to induce a biphasic pain response. The second phase is considered to be indicative of inflammatory pain. Pain behavior, such as licking and flinching of the injected paw, was quantified.

Mandatory Visualization

G cluster_upstream Upstream Signaling cluster_downstream Downstream Effects NMDA_receptor NMDA Receptor Ca_influx Ca2+ Influx NMDA_receptor->Ca_influx nNOS nNOS Ca_influx->nNOS activates NOS1AP NOS1AP (CAPON) nNOS->NOS1AP binds NO_production Nitric Oxide (NO) Production nNOS->NO_production Neurotoxicity Neurotoxicity & Pain Sensitization NO_production->Neurotoxicity S_ZLc002 This compound S_ZLc002->nNOS inhibits interaction

Caption: Proposed signaling pathway of this compound in modulating nNOS activity.

G cluster_stress_model Anxiety Model Induction cluster_treatment Treatment cluster_assessment Outcome Assessment Chronic Stress Chronic Stress S_ZLc002 This compound Chronic Stress->S_ZLc002 Tat_CAPON12C Tat-CAPON12C Chronic Stress->Tat_CAPON12C Behavioral_Tests Behavioral Tests (EPM, NSF) S_ZLc002->Behavioral_Tests Molecular_Analysis Molecular Analysis (Synaptogenesis, CREB/BDNF) S_ZLc002->Molecular_Analysis Tat_CAPON12C->Behavioral_Tests Tat_CAPON12C->Molecular_Analysis

Caption: Experimental workflow for the comparative study of this compound in anxiety models.

References

Safety Operating Guide

Navigating the Disposal of (S)-ZLc002: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and scientists in the fast-paced world of drug development, the proper handling and disposal of novel chemical entities is a critical component of laboratory safety and environmental responsibility. This guide provides essential information and a step-by-step approach to the safe disposal of (S)-ZLc002, a selective inhibitor of the nNOS-Capon interaction. Due to the limited availability of specific public data on this compound, a cautious approach treating the compound as potentially hazardous is mandatory.

Immediate Safety and Handling Protocols

Before beginning any disposal procedure, ensure you are equipped with the appropriate Personal Protective Equipment (PPE). The unknown long-term effects and toxicological profile of this compound necessitate a high degree of caution.

Personal Protective Equipment (PPE) and Handling Summary
Eye Protection
Hand Protection
Body Protection
Work Area
Spill Response

Step-by-Step Disposal Procedure for this compound

Step 1: Deactivation (Optional but Recommended)

For many biologically active compounds, a deactivation step can reduce potential environmental impact. While a specific deactivation protocol for this compound is not published, a common method for organic molecules is chemical degradation. However, without knowing the reactivity of this compound, this could be hazardous. A safer approach for small quantities is adsorption.

  • Experimental Protocol for Adsorption:

    • Prepare a designated waste container.

    • Add a sufficient amount of activated carbon to the container to adsorb the this compound waste. As a general guideline, use at least a 10:1 ratio by weight of activated carbon to the compound.

    • If dealing with solutions of this compound (e.g., in DMSO), slowly add the solution to the activated carbon with stirring to ensure thorough mixing and adsorption.

    • Allow the mixture to sit for at least 24 hours in a sealed, labeled container within a fume hood.

Step 2: Waste Segregation and Collection

Proper segregation of chemical waste is crucial for safe disposal.

  • Solid Waste:

    • Collect any solid this compound, contaminated lab materials (e.g., weigh boats, contaminated gloves), and the activated carbon mixture from the deactivation step.

    • Place these materials in a clearly labeled, sealed, and puncture-resistant hazardous waste container.

  • Liquid Waste:

    • Collect all solutions containing this compound. Do not mix with other solvent waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department.

    • Place in a sealed, leak-proof, and clearly labeled hazardous waste container. If the solvent is flammable (like DMSO), the container should be stored in a flammable-liquids cabinet.

Step 3: Labeling and Storage

Accurate and clear labeling is a regulatory requirement and essential for safety.

  • Label the hazardous waste container with:

    • The words "Hazardous Waste"

    • The full chemical name: "this compound"

    • The solvent used (e.g., "in Dimethyl Sulfoxide")

    • An estimate of the concentration and quantity

    • The date of accumulation

    • Your name and laboratory information

  • Store the sealed waste container in a designated satellite accumulation area until it is collected by your institution's EHS personnel.

Step 4: Arrange for Professional Disposal

  • Never dispose of this compound down the drain or in the regular trash.

  • Contact your institution's EHS department to schedule a pickup for your hazardous waste. Follow their specific procedures for waste transfer and documentation.

Disposal Workflow Diagram

The following diagram illustrates the decision-making and procedural flow for the proper disposal of this compound.

G cluster_solid Solid Waste cluster_liquid Liquid Waste start Start: this compound Waste Generated ppe Don Appropriate PPE (Goggles, Gloves, Lab Coat) start->ppe assess Assess Waste Form (Solid or Liquid) solid_waste Collect Solid this compound and Contaminated Materials assess->solid_waste Solid liquid_waste Collect this compound Solutions assess->liquid_waste Liquid fume_hood Work in a Fume Hood ppe->fume_hood fume_hood->assess adsorb_solid Consider Adsorption on Activated Carbon solid_waste->adsorb_solid package_solid Package in Labeled Hazardous Waste Container adsorb_solid->package_solid store Store in Satellite Accumulation Area package_solid->store adsorb_liquid Consider Adsorption on Activated Carbon liquid_waste->adsorb_liquid package_liquid Package in Labeled Hazardous Waste Container adsorb_liquid->package_liquid package_liquid->store contact_ehs Contact EHS for Pickup store->contact_ehs end End: Proper Disposal contact_ehs->end

Essential Safety and Logistical Information for Handling (S)-ZLc002

Author: BenchChem Technical Support Team. Date: December 2025

(S)-ZLc002 , a selective inhibitor of the nNOS-Capon coupling, is a valuable tool in neuroscience research, particularly in studies related to inflammatory nociception, neuropathic pain, and anxiety disorders.[1] As with any novel or uncharacterized chemical compound, a thorough and cautious approach to handling is paramount to ensure the safety of all laboratory personnel. In the absence of a specific Safety Data Sheet (SDS), it is crucial to treat this compound as a potentially hazardous substance and to implement stringent safety protocols.[2][3]

This guide provides essential, immediate safety and logistical information, including operational and disposal plans, to support researchers, scientists, and drug development professionals in the safe handling of this compound.

Risk Assessment and Hazard Identification

Before beginning any work with this compound, a comprehensive risk assessment should be conducted.[4][5][6] This involves evaluating the potential physical, chemical, and toxicological properties of the substance to identify and mitigate potential hazards. Given the lack of specific data for this compound, a conservative approach that assumes high toxicity is recommended.

Key Considerations for Risk Assessment:

  • Physical State: this compound is typically a solid powder, which presents a risk of aerosolization and inhalation.

  • Solubility: It is soluble in dimethyl sulfoxide (B87167) (DMSO).[2] Handling of both the solid and the solution requires appropriate protective measures.

  • Toxicity: The acute and chronic toxicity of this compound are unknown. Therefore, it should be handled as if it were a potent, toxic substance.

  • Routes of Exposure: Potential routes of exposure include inhalation, skin absorption, ingestion, and eye contact.

Personal Protective Equipment (PPE) and Engineering Controls

A multi-layered approach to safety, beginning with engineering controls and supplemented by appropriate PPE, is essential for minimizing exposure to this compound.[2][7][8]

Control Type Recommendation Purpose
Engineering Certified Chemical Fume HoodTo prevent the inhalation of powders or vapors. All handling of solid this compound and its solutions should be performed within a fume hood.[7]
Powder-Coated Balance EnclosureFor weighing potent compounds to minimize the generation of aerosols.[2]
PPE: Hand Nitrile or Neoprene Gloves (double-gloving recommended)To prevent skin contact. It is important to check for breakthrough times for the specific solvent being used.[2][9]
PPE: Eye Chemical Safety Goggles or a Face ShieldTo protect the eyes from splashes or airborne particles.[10][11]
PPE: Body Laboratory Coat (fully fastened)To protect skin and clothing from contamination.[10]
PPE: Respiratory N95 or higher respirator (if handling outside a fume hood is unavoidable)To prevent the inhalation of fine particles. Use of a respirator requires proper fitting and training.[9]

Operational Plan: Step-by-Step Handling Procedures

Adherence to standard operating procedures is critical for the safe handling of this compound.

1. Preparation:

  • Before entering the designated handling area, don all required PPE.[7]

  • Ensure that the chemical fume hood or balance enclosure is functioning correctly.

  • Prepare all necessary equipment and reagents.

2. Weighing:

  • Perform all weighing operations within a certified chemical fume hood or a powder-coated balance enclosure.[2][12][13]

  • Use appropriate weighing paper or a tared container.

  • Handle the compound with a dedicated spatula to avoid cross-contamination.

  • Close the primary container immediately after dispensing.

3. Solubilization:

  • Slowly add the solvent (e.g., DMSO) to the weighed compound to avoid splashing.[14][15]

  • If necessary, use a vortex mixer or sonicator to aid dissolution, ensuring the container is securely capped.

  • Clearly label the resulting solution with the compound ID, concentration, solvent, and date.

4. Storage:

  • Store this compound in a clearly labeled, tightly sealed container.

  • Keep it in a designated, ventilated, and access-controlled storage area.

  • If the compound is light-sensitive or hygroscopic, store it in an amber vial within a desiccator.

Disposal Plan

Proper disposal of this compound and all contaminated materials is crucial to prevent environmental contamination and accidental exposure.

Waste Type Disposal Procedure
Solid Waste All contaminated materials (e.g., gloves, pipette tips, weighing paper) should be placed in a designated hazardous waste container.[2]
Liquid Waste Liquid waste containing this compound should be collected in a labeled, sealed hazardous waste bottle.[2][16] Follow all institutional and local regulations for hazardous waste disposal.
Empty Containers Empty containers should be thoroughly rinsed with an appropriate solvent (the rinseate should be collected as hazardous waste) before being disposed of according to institutional guidelines.[16][17]

It is important to note that non-hazardous laboratory waste should be segregated from hazardous waste to reduce disposal costs and environmental impact.[10][17] However, in the absence of definitive data, all waste generated from handling this compound should be treated as hazardous.

Emergency Procedures

In the event of an accidental exposure or spill, immediate action is necessary.

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing. Seek medical attention.[2][3][18]

  • Eye Contact: Immediately flush the eyes with water for at least 15 minutes. Seek medical attention.[3][18]

  • Inhalation: Move the affected individual to fresh air. Seek medical attention immediately.[3]

  • Spill: In the event of a minor spill, confine the spill to a small area using an absorbent pad and clean it up following your institution's established procedures for hazardous chemical spills. For larger spills, evacuate the area and contact your institution's environmental health and safety department.[19]

Below is a diagram illustrating the general workflow for safely handling novel chemical compounds like this compound.

Safe_Handling_Workflow cluster_prep Preparation cluster_handling Handling cluster_disposal Disposal prep_ppe Don PPE prep_hood Verify Fume Hood prep_ppe->prep_hood weigh Weigh Compound prep_hood->weigh dissolve Dissolve in Solvent weigh->dissolve dispose_solid Dispose Solid Waste weigh->dispose_solid store Store Securely dissolve->store dispose_liquid Dispose Liquid Waste dissolve->dispose_liquid store->weigh Future Use

Safe handling workflow for this compound.

References

×

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.